5-Methylisothiazole-3-carboxylic acid
描述
属性
IUPAC Name |
5-methyl-1,2-thiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHWGPSYZLZEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717681 | |
| Record name | 5-Methyl-1,2-thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110632-59-2 | |
| Record name | 5-Methyl-1,2-thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2-thiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-methylisothiazole-3-carboxylic acid from starting materials
An In-depth Technical Guide to the Synthesis of 5-Methylisothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial heterocyclic building block in the development of novel therapeutic agents. Its unique structural motif, featuring a 1,2-thiazole core, imparts specific physicochemical properties that are desirable in medicinal chemistry. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, starting from readily available commercial precursors. The presented methodology is grounded in established chemical principles, with a focus on explaining the causal relationships behind experimental choices to ensure both scientific integrity and practical applicability.
Strategic Approach: Retrosynthetic Analysis
To devise an efficient synthesis, we begin by logically deconstructing the target molecule, this compound, into simpler, more accessible starting materials. This retrosynthetic approach illuminates a practical forward synthesis.
The primary disconnection targets the carboxylic acid, which is a common functional group transformation from a nitrile. The nitrile, in turn, provides a robust precursor for the isothiazole ring construction. The isothiazole ring itself can be formed through the cyclization of an acyclic β-ketothioamide precursor. This precursor can be derived from a β-ketonitrile, which is accessible from the bulk chemical, ethyl acetoacetate. This entire logical pathway is outlined below.
Caption: Retrosynthetic analysis of this compound.
The Synthetic Pathway: From Starting Materials to Final Product
The forward synthesis is designed as a three-stage process. Each stage is built upon well-documented and reliable chemical transformations, ensuring a high degree of reproducibility.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 3-Oxobutanenitrile (Acetoacetonitrile)
The journey begins with the conversion of ethyl acetoacetate, a readily available and inexpensive starting material, into the key intermediate, 3-oxobutanenitrile.
Expertise & Causality: This transformation is essentially an ammonolysis of the ester followed by dehydration. Using ammonia allows for the direct formation of the corresponding β-ketoamide, which can be dehydrated in situ or in a subsequent step to the nitrile. The choice of a strong dehydrating agent is critical for driving the reaction to completion.
Experimental Protocol:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The system is maintained under an inert atmosphere (e.g., Nitrogen).
-
Reaction: Ethyl acetoacetate is dissolved in an appropriate anhydrous solvent like toluene.
-
Ammonolysis: The solution is cooled in an ice bath, and ammonia gas is bubbled through the solution, or an aqueous ammonia solution is added dropwise. This forms the intermediate 3-oxobutanamide.
-
Dehydration: A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride, is added portion-wise while controlling the temperature.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is carefully quenched with water/ice. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 3-oxobutanenitrile is purified by vacuum distillation to yield a colorless liquid.[1]
Stage 2: Synthesis of 5-Methylisothiazole-3-carbonitrile
This is the core step where the isothiazole heterocycle is constructed. The strategy involves the conversion of the β-ketonitrile to a β-ketothioamide, followed by an oxidative cyclization.
Expertise & Causality: The synthesis of isothiazoles from β-ketothioamides is a well-established and efficient method.[2][3] The β-ketothioamide intermediate is first formed by thionation of the ketone carbonyl group using a reagent like Lawesson's reagent. This intermediate exists in equilibrium with its enethiol tautomer. The subsequent step is an oxidative cyclization where an oxidizing agent, such as hydrogen peroxide or chloramine-T, facilitates the formation of the N-S bond to close the ring. This process is a [4+1] annulation, where four atoms come from the thioamide backbone and one (nitrogen) from the ammonia source used implicitly in the thioamide's structure.[2]
Experimental Protocol:
-
Thionation:
-
Setup: In a fume hood, a flask is charged with 3-oxobutanenitrile and a suitable solvent (e.g., anhydrous toluene or dioxane).
-
Reagent Addition: Lawesson's reagent is added portion-wise to the stirred solution. The reaction is typically heated to reflux to ensure complete conversion. The progress is monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude 3-oxobutanethioamide is then purified, often by column chromatography.
-
-
Oxidative Cyclization:
-
Setup: The purified 3-oxobutanethioamide is dissolved in a solvent such as ethanol or acetic acid in a round-bottom flask fitted with a dropping funnel.
-
Oxidation: The solution is cooled in an ice bath, and an oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise. The temperature must be carefully controlled to prevent runaway reactions.
-
Reaction & Workup: The mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched by pouring it into cold water. The precipitated solid, 5-methylisothiazole-3-carbonitrile, is collected by vacuum filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol/water to yield the pure nitrile.
-
Stage 3: Hydrolysis to this compound
The final step is the conversion of the nitrile functional group into the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.
Expertise & Causality: Nitrile hydrolysis is a robust and high-yielding reaction.[4][5][6][7] Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. The reaction proceeds through an amide intermediate. Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, also forming an amide intermediate which is subsequently hydrolyzed to the carboxylate salt. An acidic workup is then required to obtain the free carboxylic acid. The choice between acidic and basic conditions often depends on the stability of the other functional groups in the molecule. For the isothiazole ring, both conditions are generally well-tolerated.
Experimental Protocol (Acid-Catalyzed):
-
Setup: 5-Methylisothiazole-3-carbonitrile is placed in a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction: A solution of aqueous sulfuric acid (e.g., 50% v/v) or concentrated hydrochloric acid is added.
-
Heating: The mixture is heated to reflux and maintained at that temperature for several hours. The reaction progress is monitored by TLC until the starting nitrile is no longer present.
-
Workup: The reaction mixture is cooled to room temperature and then poured onto crushed ice. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude this compound is washed with cold water and then recrystallized from an appropriate solvent (e.g., water or an ethanol/water mixture) to afford the final product as a pure crystalline solid.
Data Summary
The following table summarizes the key aspects of the proposed synthetic route. Yields are representative and may vary based on specific reaction conditions and scale.
| Stage | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Ethyl Acetoacetate | 1. Ammonia2. Dehydrating Agent | 3-Oxobutanenitrile | 60-70% |
| 2 | 3-Oxobutanenitrile | 1. Lawesson's Reagent2. H₂O₂ | 5-Methylisothiazole-3-carbonitrile | 50-65% |
| 3 | 5-Methylisothiazole-3-carbonitrile | H₂SO₄ (aq) or NaOH (aq) then H₃O⁺ | This compound | >90% |
Conclusion
The synthesis of this compound can be reliably achieved through a three-stage process starting from ethyl acetoacetate. This pathway leverages fundamental and well-understood organic transformations, including nitrile formation, thioamide synthesis, oxidative isothiazole ring closure, and nitrile hydrolysis. By carefully controlling the reaction conditions at each step, researchers can obtain the target molecule in good overall yield and high purity, ready for application in drug discovery and development programs.
References
- 1. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 2. Isothiazole synthesis [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Synthesis of 5-Methylisothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic route to 5-methylisothiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing with the construction of the isothiazole core, followed by strategic functional group interconversions. This document delves into the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of the Isothiazole Scaffold
The isothiazole ring is a privileged scaffold in drug discovery and development, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound offers a unique combination of a lipophilic methyl group and a versatile carboxylic acid handle, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This guide elucidates a reliable pathway for its preparation, empowering researchers to access this important synthetic intermediate.
Strategic Synthesis Pathway: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a three-step sequence, starting from the readily accessible precursor, β-iminothiobutyramide. This strategy involves:
-
Oxidative Cyclization: Formation of the 5-amino-3-methylisothiazole core.
-
Sandmeyer Reaction: Conversion of the 5-amino group to a 5-cyano group.
-
Hydrolysis: Transformation of the 5-cyano group into the target 3-carboxylic acid.
This pathway is advantageous due to the commercial availability of the starting material and the well-established nature of the subsequent chemical transformations.
Overall Synthesis Workflow
Caption: A three-step synthetic route to this compound.
In-Depth Analysis of Reaction Conditions and Mechanisms
Step 1: Synthesis of 5-Amino-3-methylisothiazole
The initial and crucial step is the construction of the isothiazole ring. This is achieved through the oxidative cyclization of β-iminothiobutyramide.
Reaction: β-Iminothiobutyramide → 5-Amino-3-methylisothiazole
Mechanism and Rationale: The ring-closure is effected by treating β-iminothiobutyramide with an oxidizing agent.[1] Common oxidizing agents for this transformation include hydrogen peroxide, chloramine, or potassium persulfate.[1] The reaction proceeds through the formation of a disulfide bridge, followed by an intramolecular nucleophilic attack of the imino nitrogen onto one of the sulfur atoms, leading to the formation of the stable aromatic isothiazole ring with the concomitant elimination of a water molecule.
Experimental Considerations: The choice of oxidizing agent and reaction conditions can influence the yield and purity of the product. The use of hydrogen peroxide is often preferred due to its clean byproducts (water). The reaction is typically carried out in an aqueous medium or a mixture of water and an organic solvent to ensure solubility of the starting material. Temperature control is important to prevent over-oxidation or side reactions.
Step 2: Synthesis of 5-Cyano-3-methylisothiazole via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic or heteroaromatic primary amine to a variety of functional groups, including nitriles.[2][3][4]
Reaction: 5-Amino-3-methylisothiazole → 5-Cyano-3-methylisothiazole
Mechanism and Rationale: The reaction proceeds in two distinct stages:
-
Diazotization: The primary amino group of 5-amino-3-methylisothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl or H2SO4) at low temperatures (0-5 °C). This forms a diazonium salt intermediate.
-
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of a heteroaryl radical.[3] This radical then reacts with the cyanide anion, coordinated to the copper(II) species, to yield the desired 5-cyano-3-methylisothiazole and regenerate the copper(I) catalyst.[2]
Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction for cyanation.
Experimental Considerations: The diazotization step must be performed at low temperatures to prevent the premature decomposition of the diazonium salt. The subsequent cyanation reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate. The use of freshly prepared copper(I) cyanide is recommended for optimal results.
Step 3: Hydrolysis of 5-Cyano-3-methylisothiazole
The final step in the synthesis is the hydrolysis of the cyano group to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6][7]
Reaction: 5-Cyano-3-methylisothiazole → this compound
Mechanism and Rationale:
-
Acidic Hydrolysis: The nitrile is heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the initial protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom of the cyano group. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5][6]
-
Basic Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion acts as the nucleophile, attacking the carbon atom of the cyano group. This also forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt and ammonia.[7] An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid.[7]
Experimental Considerations: Both acidic and basic hydrolysis are effective methods. The choice between them may depend on the stability of the isothiazole ring to the specific conditions and the ease of product isolation. Acidic hydrolysis directly yields the carboxylic acid, which may simplify the workup procedure.
Summary of Reaction Conditions
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) |
| 1 | Oxidative Cyclization | β-Iminothiobutyramide | Hydrogen Peroxide (30%) | Water | 20-30 | 2-4 |
| 2 | Sandmeyer Reaction | 5-Amino-3-methylisothiazole | 1. NaNO₂, HCl2. CuCN | Water | 0-5 (Diazotization)50-60 (Cyanation) | 1-2 |
| 3 | Hydrolysis | 5-Cyano-3-methylisothiazole | Concentrated HCl | Water | Reflux (approx. 100) | 4-6 |
Detailed Experimental Protocols
5.1. Step 1: Synthesis of 5-Amino-3-methylisothiazole
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-iminothiobutyramide (10.0 g, 86.1 mmol) in water (100 mL).
-
Cool the solution to 10-15 °C in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (9.8 mL, 94.7 mmol) dropwise to the stirred solution, maintaining the temperature below 30 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-3-methylisothiazole as a solid.
5.2. Step 2: Synthesis of 5-Cyano-3-methylisothiazole
-
Dissolve 5-amino-3-methylisothiazole (5.0 g, 43.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.3 g, 47.8 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) cyanide (4.3 g, 48.2 mmol) in a solution of sodium cyanide (4.7 g, 95.9 mmol) in water (20 mL). Warm the solution to 60 °C.
-
Slowly add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring.
-
Heat the reaction mixture at 60-70 °C for 1 hour, then cool to room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain 5-cyano-3-methylisothiazole.
5.3. Step 3: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, add 5-cyano-3-methylisothiazole (2.0 g, 16.1 mmol) and concentrated hydrochloric acid (20 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (50 g).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Conclusion
This technical guide has outlined a logical and well-supported synthetic route for the preparation of this compound. By providing a detailed explanation of the reaction conditions, mechanisms, and experimental protocols, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology is robust and scalable, enabling the efficient synthesis of this important heterocyclic building block for further derivatization and application in drug discovery and materials science.
References
- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylisothiazole-3-carboxylic Acid
Foreword: A Note on Data and Discovery
The isothiazole nucleus is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities.[1][2][3][4] 5-Methylisothiazole-3-carboxylic acid represents a fundamental building block within this class of compounds, offering a reactive handle—the carboxylic acid—for synthetic elaboration. This guide is designed for researchers, scientists, and drug development professionals who may encounter or wish to utilize this molecule.
It is critical to note that while the isothiazole scaffold is well-documented, specific, publicly available experimental data for this compound is limited. Therefore, this document adopts a dual approach. First, it presents the known and theoretically predicted physicochemical properties based on established chemical principles. Second, and more importantly, it provides detailed, field-proven experimental protocols for determining these properties. This approach ensures scientific integrity by not just listing data, but by explaining the causality behind experimental choices and empowering researchers to generate and validate these critical parameters in their own laboratories.
Molecular Identity and Core Properties
A foundational understanding begins with the molecule's essential identifiers and physical state. These data are crucial for sample sourcing, documentation, and initial experimental design.
Molecular Structure
Caption: Molecular structure of this compound.
Core Data Summary
| Parameter | Value | Source / Comment |
| IUPAC Name | 5-Methyl-1,2-thiazole-3-carboxylic acid | - |
| Synonyms | This compound | - |
| CAS Number | 110632-59-2 | This is the most probable CAS number. Note: The isomer, 3-methylisothiazole-5-carboxylic acid, is CAS 66975-83-5. |
| Molecular Formula | C₅H₅NO₂S | - |
| Molecular Weight | 143.16 g/mol | Calculated from the molecular formula. |
| Physical Form | Solid | Expected to be a crystalline solid, likely off-white to beige in color. |
Thermal Properties: Melting Point
Expertise & Experience: The Significance of a Sharp Melting Point
The melting point is more than a physical constant; it is a primary indicator of a compound's purity. A pure, crystalline organic solid will exhibit a sharp, well-defined melting range, typically spanning 0.5-1.5 °C.[5][6] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. For a novel or synthesized batch of this compound, an uncharacteristically broad or low melting point is an immediate red flag, signaling the need for further purification before its use in sensitive downstream applications like drug synthesis or kinetic studies.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the definitive method for obtaining an accurate melting point range using a standard melting point apparatus (e.g., Mel-Temp).
Methodology Workflow
Caption: Workflow for accurate melting point determination.
Step-by-Step Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a watch glass. Thoroughly crush the sample into a fine powder using a spatula.
-
Capillary Loading: Take a capillary tube sealed at one end. Press the open end into the powder, forcing a small amount of the sample into the tube. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is ideal.[5]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus, ensuring the packed end is aligned with the heating block and thermometer/probe.
-
Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate range. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool well below the approximate melting point. Insert a fresh sample. Set the heating rate to a slow 1-2 °C per minute.
-
Data Recording: Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of solid melts completely.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow. Repeat the process at least twice for consistency.[7]
Solubility Profile
Expertise & Experience: Predicting Solubility from Structure
The solubility of this compound is dictated by the interplay of its functional groups. The carboxylic acid moiety is polar and acidic, capable of hydrogen bonding and deprotonation. This predicts solubility in polar protic solvents and, critically, in aqueous basic solutions where it will form a highly soluble carboxylate salt.[8][9] Conversely, the isothiazole ring and the methyl group introduce lipophilic character, suggesting some solubility in less polar organic solvents. Understanding this profile is essential for choosing appropriate solvents for reactions, purification (recrystallization), and formulation.
Predicted Solubility Table
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The polar carboxylic acid group is countered by the relatively nonpolar heterocyclic ring and methyl group. |
| 5% NaOH (aq) | Soluble | Acid-base reaction forms the highly water-soluble sodium 5-methylisothiazole-3-carboxylate salt. |
| 5% NaHCO₃ (aq) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like bicarbonate, releasing CO₂.[9] |
| 5% HCl (aq) | Insoluble | The compound is acidic; protonating it further in strong acid will not enhance solubility. |
| Ethanol, Methanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid. |
| DMSO, DMF | Soluble | Polar aprotic solvents effective at solvating polar molecules. |
| Chloroform, Dichloromethane | Sparingly Soluble | The molecule's polarity likely limits solubility in these less polar solvents. |
| Hexanes, Ether | Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar carboxylic acid. |
Experimental Protocol: Qualitative Solubility Determination
This protocol establishes the solubility class of the compound, confirming the predictions above.
Step-by-Step Procedure:
-
Preparation: Add approximately 20-30 mg of the solid to a small test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Observation: Vigorously shake or vortex the tube for 30-60 seconds. Observe if the solid dissolves completely.[10]
-
Classification:
-
Soluble: No solid particles are visible.
-
Sparingly Soluble: The majority of the solid dissolves, but some particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Acid-Base Testing: For tests with 5% NaOH, 5% NaHCO₃, and 5% HCl, if the compound dissolves, it confirms an acid-base reaction. This is a powerful diagnostic tool.[8][9]
Acidity and pKa
Expertise & Experience: The Electronic Influence on Acidity
The pKa value is the quantitative measure of a compound's acidity in solution. For this compound, the key question is how the isothiazole ring influences the dissociation of the carboxylic proton. Carboxylic acids are acidic because the resulting carboxylate anion is stabilized by resonance, delocalizing the negative charge across both oxygen atoms.[11][12][13] The isothiazole ring is an electron-withdrawing heterocyclic system. This inductive electron withdrawal further stabilizes the conjugate base (the carboxylate anion), making the proton easier to remove.[13] Consequently, this compound is predicted to be a stronger acid (i.e., have a lower pKa) than a simple aliphatic carboxylic acid like acetic acid (pKa ≈ 4.76). A pKa in the range of 3-4 would be a reasonable starting hypothesis.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides a highly accurate pKa value by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point.[14]
Methodology Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate a potentiometer and pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[15]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a water-methanol co-solvent system can be used, though this will yield an apparent pKa (pKa').
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to eliminate dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Add standardized, carbonate-free 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a burette.
-
Data Collection: After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH. Continue well past the expected equivalence point.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot indicates the equivalence point volume.
-
The half-equivalence point is exactly half of this volume.
-
The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.[14][15]
-
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following protocols outline the standard methods for acquiring these essential datasets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Experience: ¹H NMR reveals the chemical environment of all protons, while ¹³C NMR does the same for carbon atoms. For this molecule, we expect to see distinct signals for the methyl protons, the lone proton on the isothiazole ring, and the acidic proton of the carboxyl group. The chemical shifts of the ring proton and carbon will be indicative of the electronic environment within the aromatic isothiazole system.
-
Predicted ¹H NMR Signals (in DMSO-d₆):
-
~2.6-2.8 ppm (singlet, 3H): -CH₃ group.
-
~8.0-8.5 ppm (singlet, 1H): -CH on the isothiazole ring.
-
~13.0-14.0 ppm (broad singlet, 1H): -COOH proton (exchangeable with D₂O).
-
-
Experimental Protocol (Sample Preparation):
-
Weigh 5-15 mg of the compound directly into a clean, dry NMR tube.[16][17]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice for carboxylic acids).
-
Cap the tube and invert several times or vortex gently to fully dissolve the sample. The solution should be clear and free of particulates.
-
If any solid remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[16]
-
Infrared (IR) Spectroscopy
-
Expertise & Experience: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of their bonds. The spectrum for this compound will be dominated by the characteristic absorptions of the carboxylic acid group.
-
Predicted Key IR Absorptions (cm⁻¹):
-
2500-3300 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
-
~1700-1725: C=O stretch of the carboxylic acid carbonyl group.
-
~1500-1600: C=N and C=C stretching vibrations from the isothiazole ring.
-
~1200-1300: C-O stretch of the carboxylic acid.
-
-
Experimental Protocol (KBr Pellet Method):
-
Drying: Ensure both the sample and spectroscopy-grade KBr powder are completely dry. Gently heat the agate mortar and pestle under a lamp to remove adsorbed moisture.[18]
-
Grinding: Place ~1-2 mg of the sample in the agate mortar and grind it to a very fine, flour-like powder.
-
Mixing: Add ~100-200 mg of dry KBr powder to the mortar. Mix gently but thoroughly with the pestle for about a minute to ensure homogeneous dispersion.[19][20]
-
Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[18][19]
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.
-
Mass Spectrometry (MS)
-
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Using Electron Ionization (EI), we expect to see a molecular ion peak (M⁺˙) corresponding to the compound's molecular weight, which must adhere to the nitrogen rule (an odd molecular weight for a compound with one nitrogen atom).[21]
-
Predicted Fragmentation:
-
Molecular Ion (M⁺˙): m/z = 143.
-
Key Fragments: Loss of the carboxyl group (-COOH, m/z = 98) or loss of carbon dioxide (-CO₂, m/z = 99) are common fragmentation pathways for carboxylic acids.
-
-
Experimental Protocol (General Procedure for EI-MS):
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated under vacuum to promote volatilization into the ion source.
-
In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[22]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
-
Chemical Reactivity and Stability
The chemical behavior of this compound is governed by its two primary features: the carboxylic acid and the isothiazole ring.
-
Carboxylic Acid Reactions: The -COOH group is the primary site for synthetic modification. It will undergo standard reactions such as:
-
Esterification: Reaction with an alcohol under acidic conditions.
-
Amide Formation: Conversion to an acid chloride (e.g., with SOCl₂) followed by reaction with an amine.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Isothiazole Ring Stability: The isothiazole ring is an aromatic system and is generally stable under many reaction conditions.[3] However, like other electron-deficient heterocycles, it can be susceptible to nucleophilic attack under forcing conditions. The ring's stability makes it a robust scaffold for building more complex molecules.
-
Storage and Handling: Based on its structure as a solid organic acid, the compound should be stored in a cool, dry, dark place in a well-sealed container to prevent moisture absorption and potential degradation.
Conclusion
This compound is a valuable heterocyclic building block whose full potential is unlocked through a thorough understanding of its physicochemical properties. While published data is sparse, its characteristics can be reliably predicted from its structure and definitively determined through the standard, robust experimental protocols detailed in this guide. Its melting point serves as a crucial purity check, its solubility profile dictates handling and reaction conditions, its pKa quantifies its acidic strength, and its spectroscopic fingerprint provides unequivocal structural confirmation. By applying these analytical principles and methodologies, researchers can confidently integrate this compound into their synthetic and drug discovery workflows, paving the way for new scientific advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. byjus.com [byjus.com]
- 12. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 13. snscourseware.org [snscourseware.org]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 19. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 20. shimadzu.com [shimadzu.com]
- 21. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Elucidating the Solid-State Architecture: A Comprehensive Guide to the Crystal Structure Analysis of 5-Methylisothiazole-3-carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties, stability, and intermolecular interactions, which are critical for rational drug design and materials engineering. This guide provides a comprehensive, in-depth technical workflow for the crystal structure analysis of 5-methylisothiazole-3-carboxylic acid, a key heterocyclic compound.
This document moves beyond a simple recitation of methods. It is designed to provide a field-proven, logical framework for researchers, explaining the causality behind experimental choices and ensuring that the described protocols form a self-validating system for generating high-quality, reliable structural data. We will journey from the synthesis and initial characterization of the compound to the intricate details of single-crystal X-ray diffraction, culminating in the complete elucidation of its molecular architecture.
Part 1: Synthesis and Spectroscopic Confirmation
Before any crystallographic analysis can commence, the synthesis and unambiguous identification of this compound are paramount. The isothiazole ring can be formed through various synthetic strategies, often involving the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms.[3][4]
Synthetic Approach
A common and effective method for the synthesis of isothiazole derivatives involves the oxidative cyclization of β-iminothioamides or related precursors.[5] While multiple routes exist, a robust synthesis ensures a high-purity starting material, which is crucial for successful crystallization.
Spectroscopic Characterization: The Foundational Proof of Structure
Spectroscopic analysis provides the initial confirmation that the target molecule has been successfully synthesized. These techniques are non-destructive and offer detailed information about the molecular structure.[6][7]
Experimental Protocol: Spectroscopic Suite
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expect to see a singlet for the methyl group protons and a singlet for the proton on the isothiazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments. Key signals will correspond to the methyl carbon, the two isothiazole ring carbons, the quaternary carbon of the carboxylic acid, and the carbon of the carbonyl group.[7][8]
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Key vibrational bands to identify include a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and various C=C and C=N stretching frequencies characteristic of the isothiazole ring.[7][8]
-
-
Mass Spectrometry (MS):
-
Employ a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion peak ([M-H]⁻ or [M+H]⁺), confirming the molecular weight of 143.17 g/mol .[9] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Part 2: The Art and Science of Crystallization
The successful growth of high-quality single crystals is often the most challenging and critical step in the entire process of structure determination.[10] A suitable crystal for single-crystal X-ray diffraction should be well-formed, optically clear, and typically between 0.1-0.3 mm in size.[10]
Principles of Crystal Growth
Crystallization is the process of slowly transitioning a molecule from a disordered state (in solution or melt) to a highly ordered, three-dimensional lattice. This is achieved by creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, providing the thermodynamic driving force for crystal formation.
Experimental Protocol: Growing Single Crystals
Given that this compound is a solid at room temperature, solution-based methods are most appropriate.[9]
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to find a system where the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent at room temperature.
-
Place the solution in a small vial, covered with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator (4°C) or freezer (-20°C) to induce crystallization. A Dewar flask filled with hot water can be used to achieve a very slow cooling rate.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: A drop of the saturated solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the solution sits on a pedestal within the sealed well.
-
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[13]
The Underlying Principle: Bragg's Law
The technique is based on the principle of X-ray diffraction by the electron clouds of atoms arranged in a regular lattice.[10] When a beam of monochromatic X-rays strikes the crystal, constructive interference occurs only at specific angles (θ) that satisfy Bragg's Law: nλ = 2d sin(θ) , where 'n' is an integer, 'λ' is the wavelength of the X-rays, and 'd' is the spacing between the crystal lattice planes.[10][14]
Experimental Workflow: From Crystal to Structure
The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryoloop, which is then affixed to a goniometer head.
-
Data Collection: The goniometer is placed in the diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The instrument rotates the crystal through a series of angles while exposing it to a beam of X-rays (e.g., Mo Kα or Cu Kα radiation), and a detector records the positions and intensities of the diffracted spots.[12][14]
-
Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and to integrate the intensities of each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity, the phase information for each reflection is lost. For small molecules like this compound, direct methods or charge flipping algorithms are typically used to computationally solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares algorithm. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the calculated data from the model. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Validation: The final structure is validated using software like PLATON or the IUCr's checkCIF service to ensure it is chemically reasonable and meets established crystallographic standards.
Part 4: Analysis of the Crystal Structure
The final output of a successful analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Molecular Geometry
The analysis will reveal the precise bond lengths and angles within the this compound molecule. Key parameters to analyze include:
-
The planarity of the isothiazole ring.
-
The bond lengths within the ring, which can provide insight into its aromaticity.[4]
-
The geometry of the carboxylic acid group and its orientation relative to the ring.
Intermolecular Interactions and Crystal Packing
A crucial aspect of crystal structure analysis is understanding how the molecules pack together in the solid state. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form hydrogen-bonded dimers, a common motif for carboxylic acids.
The following diagram illustrates the likely hydrogen bonding interaction.
Caption: Expected Hydrogen-Bonded Dimer Motif.
Crystallographic Data Summary
All quantitative data from the analysis should be summarized in a standard crystallographic table.
| Parameter | Expected Value/Range |
| Chemical Formula | C₅H₅NO₂S |
| Formula Weight | 143.17 |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P2₁/c) |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Density (calculated) | To be determined |
| R-factor (R1) | < 0.05 for high-quality data |
| Goodness-of-Fit (Goof) | ~1.0 |
Conclusion
The crystal structure analysis of this compound is a multi-step process that requires careful execution from synthesis to final structure validation. This guide provides the comprehensive technical framework and expert insights necessary to navigate this process successfully. The resulting three-dimensional structure will offer invaluable information for understanding the compound's properties, guiding the development of new pharmaceuticals, and engineering advanced materials built upon the versatile isothiazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Methyl-isothiazole-5-carboxylic acid | 66975-83-5 [sigmaaldrich.com]
- 10. fiveable.me [fiveable.me]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. pulstec.net [pulstec.net]
- 14. m.youtube.com [m.youtube.com]
Spectroscopic Characterization of 5-Methylisothiazole-3-Carboxylic Acid
An In-Depth Technical Guide:
Foreword: The Imperative of Structural Verification
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 5-methylisothiazole-3-carboxylic acid, a molecule of interest due to the prevalence of the isothiazole scaffold in pharmacologically active agents, this is not merely a formality but a critical checkpoint.[1][2][3] This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of this compound. We move beyond rote procedure, delving into the causality behind instrumental choices and the logic of spectral interpretation, ensuring a self-validating and trustworthy analytical workflow.
The Analyte: Unpacking the Structure of this compound
Before venturing into instrumental analysis, a foundational understanding of the target molecule's architecture is essential. The structure contains three key regions, each of which will yield a distinct spectroscopic signature:
-
The Isothiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its conjugated π-system and unique electronic environment are central to its spectral behavior.
-
The Carboxylic Acid (-COOH): This functional group possesses highly characteristic and easily identifiable features, particularly in Infrared and Nuclear Magnetic Resonance spectroscopy.
-
The Methyl Group (-CH₃): A simple aliphatic substituent whose protons and carbon atom provide a clear and distinct reference point in NMR spectra.
Molecular Formula: C₅H₅NO₂S Molecular Weight: 143.17 g/mol
The goal of our spectroscopic journey is to gather orthogonal data points that, when synthesized, leave no doubt as to the identity and purity of the analyte.
The Definitive Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the C-H framework of a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete and validated picture.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent.
-
Causality in Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds with the carboxylic acid proton prevents rapid chemical exchange, allowing this otherwise elusive proton to be observed as a broad but distinct resonance.[5] It also possesses a high boiling point and excellent solubilizing power for polar organic molecules.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguous assignment.
-
Acquisition:
-
For ¹H NMR, a standard pulse sequence is sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to a series of singlets, one for each unique carbon. A longer acquisition time (hundreds or thousands of scans) is necessary due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectrum: Interpretation and Expected Resonances
The ¹H NMR spectrum is predicted to show three distinct signals in a 1:1:3 integral ratio.
-
Carboxylic Acid Proton (-COOH): A very broad singlet located far downfield, typically δ 12.0-13.5 ppm . This significant deshielding is a direct result of the proton's acidic nature and its involvement in intermolecular hydrogen bonding. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -COOH signal will disappear due to proton-deuterium exchange.[5]
-
Isothiazole Ring Proton (C4-H): A sharp singlet in the aromatic region, predicted around δ 8.0-8.5 ppm . Its precise location is influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the overall aromatic system.
-
Methyl Protons (C5-CH₃): A sharp singlet in the upfield region, predicted around δ 2.6-2.8 ppm . This chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon within a heterocyclic ring.
¹³C NMR Spectrum: Interpretation and Expected Resonances
The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals.
-
Carbonyl Carbon (-COOH): The most deshielded carbon, appearing far downfield in the range of δ 165-175 ppm .[5]
-
Isothiazole Ring Carbons (C3, C4, C5): These sp² carbons will resonate in the aromatic region (δ 120-160 ppm). Tentative assignments can be made based on substitution patterns, but definitive identification requires 2D NMR.
-
Methyl Carbon (-CH₃): The most shielded, highest-field signal, expected around δ 15-20 ppm .
Self-Validation System: 2D NMR Correlation
To eliminate any ambiguity in assignments, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. This experiment reveals long-range (2-3 bond) couplings between protons and carbons.
Caption: Key HMBC correlations for structural validation.
The observation of a correlation between the methyl protons (~2.7 ppm) and the ring carbons C5 and C4, and between the ring proton (~8.2 ppm) and carbons C5, C3, and the carboxyl carbon, provides irrefutable proof of the molecular connectivity.
| Summary of Predicted NMR Data | |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| -COOH | 12.0 - 13.5 (s, br, 1H) |
| C4-H | 8.0 - 8.5 (s, 1H) |
| -CH₃ | 2.6 - 2.8 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| C3, C4, C5 (Isothiazole) | 120 - 160 |
| -CH₃ | 15 - 20 |
Functional Group Fingerprinting: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by probing their vibrational frequencies.[6] For our target compound, the spectrum is dominated by the unmistakable signature of a carboxylic acid dimer.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond). No further preparation is needed. This method is rapid and avoids complications from solvent peaks or KBr moisture absorption.[7]
-
Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹ for a high-quality result.
FT-IR Spectrum: Interpretation of Key Absorption Bands
The FT-IR spectrum provides a unique fingerprint, with the following bands being most diagnostic:
-
O-H Stretch: A hallmark of carboxylic acids, this appears as an extremely broad and strong absorption band spanning ~2500-3300 cm⁻¹ .[5][8][9] The immense broadening is a direct consequence of the strong intermolecular hydrogen bonding in the carboxylic acid dimer, which creates a continuum of vibrational states.
-
C=O Stretch: A very strong and sharp absorption peak is expected between 1700-1725 cm⁻¹ , characteristic of the carbonyl group in a hydrogen-bonded dimer.[5]
-
C=N/C=C Ring Stretches: Medium-intensity absorptions in the 1400-1600 cm⁻¹ region are attributable to the stretching vibrations within the isothiazole ring.[10]
-
C-O Stretch / O-H Bend: A medium-intensity band around 1200-1300 cm⁻¹ arises from the C-O single bond stretching, often coupled with the O-H in-plane bending vibration.
| Summary of Predicted FT-IR Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad, strong) |
| C-H Stretch (Aromatic/Alkyl) | 2900 - 3100 (medium) |
| C=O Stretch (Carbonyl) | 1700 - 1725 (strong, sharp) |
| C=N / C=C Stretches (Ring) | 1400 - 1600 (medium) |
| C-O Stretch / O-H Bend | 1200 - 1300 (medium) |
Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instrumentation, its elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray Ionization (ESI) is the ideal method as it is a soft ionization technique that minimizes fragmentation and is perfectly suited for polar, acidic molecules.
-
Analysis Mode: The analysis should be run in both positive and negative ion modes to maximize information.
-
Negative Mode ([M-H]⁻): Often provides the cleanest spectrum for carboxylic acids, showing a strong signal for the deprotonated molecule.
-
Positive Mode ([M+H]⁺): Will show the protonated molecule.
-
Mass Spectrum: Interpretation and Fragmentation
-
Molecular Ion: The primary goal is to observe the molecular ion. Given a molecular weight of 143.1637 for C₅H₅NO₂S:
-
In negative mode, the base peak should be at m/z 142.0017 ([C₅H₄NO₂S]⁻).
-
In positive mode, a strong peak should appear at m/z 144.0170 ([C₅H₆NO₂S]⁺). Observing these exact masses with a high-resolution instrument (e.g., TOF or Orbitrap) confirms the elemental formula beyond doubt.
-
-
Characteristic Fragmentation: While ESI is soft, some fragmentation can provide further structural validation. The most anticipated and diagnostic fragmentation pathway is decarboxylation.
-
Loss of CO₂H (m/z 45.0): Look for a fragment ion at m/z 98 ([M-CO₂H]⁺), corresponding to the 5-methylisothiazole cation. This is a highly indicative fragmentation for this class of compound.[11]
-
Probing the Conjugated System: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated π-system of the isothiazole ring.[7]
Experimental Protocol
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Analysis: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan the absorbance from approximately 200 nm to 400 nm.
UV-Vis Spectrum: Interpretation
The spectrum is expected to show absorption maxima (λ_max) in the UV region. These absorptions correspond to π→π* electronic transitions within the aromatic isothiazole ring. The presence of the carboxylic acid and methyl groups will subtly modify the exact position and intensity of these absorptions compared to the parent isothiazole. An absorption maximum is anticipated in the 250-290 nm range, characteristic of such heterocyclic systems.[12]
Workflow for Complete Spectroscopic Characterization
References
- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity [mdpi.com]
- 2. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. gup.ugal.ro [gup.ugal.ro]
- 8. echemi.com [echemi.com]
- 9. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Isothiazole Scaffolds: A Technical Guide to their Biological Activities
Introduction: The Isothiazole Core - A Privileged Scaffold in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1][2][3] This unique arrangement of heteroatoms imparts a distinct electronic and structural profile, enabling isothiazole derivatives to interact with a wide array of biological targets with high affinity and specificity.[3] Unlike its isomer thiazole, the 1,2-disposition of the heteroatoms in isothiazole creates a unique dipole moment and hydrogen bonding capacity, which are critical for molecular recognition by enzymes and receptors.[4] This guide provides an in-depth exploration of the diverse biological activities of novel isothiazole derivatives, focusing on their therapeutic potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their actions, provide detailed protocols for their biological evaluation, and discuss the crucial structure-activity relationships that govern their potency.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Novel isothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of isothiazole derivatives are often multifactorial. One key mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. For instance, certain isothiazole derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5] By blocking VEGFR-2 signaling, these compounds can effectively starve tumors of their blood supply, thereby inhibiting their growth and metastasis.
Another important anticancer mechanism is the induction of apoptosis, or programmed cell death. Some novel isothiazole-containing compounds have been found to trigger apoptosis in cancer cells by activating caspase cascades and disrupting the mitochondrial membrane potential.[6]
Furthermore, isothiazole derivatives have been investigated as inhibitors of other critical cancer-related enzymes, such as histone deacetylases (HDACs) and Aurora kinases, highlighting their versatility in targeting cancer cell vulnerabilities.[4]
dot
Caption: Anticancer mechanisms of isothiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[7][8][9]
Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize confluent cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel isothiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat. Novel isothiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi, offering a potential avenue for the development of new anti-infective agents.[10][11]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial and antifungal activity of isothiazole derivatives is often attributed to their ability to interfere with essential microbial processes. One proposed mechanism involves the inhibition of microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[1] The electrophilic nature of the isothiazole ring can facilitate covalent interactions with nucleophilic residues in the active sites of these enzymes, leading to their irreversible inactivation.
Furthermore, some isothiazole-based compounds can disrupt microbial membrane integrity, leading to leakage of cellular contents and ultimately cell death.[12] In the context of antifungal activity, some novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein (ORP), which is crucial for lipid transport and homeostasis in fungal cells.[1]
dot
Caption: Experimental workflow for MIC determination.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15][16] The broth microdilution method is a standard procedure for determining the MIC of novel compounds.[16]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) on an appropriate agar plate.
-
Select several well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the isothiazole derivative in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Isothiazole derivatives have demonstrated potent anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.[12][17]
Mechanism of Action: Quenching the Flames of Inflammation
A primary mechanism of the anti-inflammatory action of isothiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By inhibiting COX and LOX, isothiazole compounds can effectively reduce the production of these inflammatory molecules.
Furthermore, some isothiazole derivatives have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19] NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.[19]
Experimental Protocol: In Vitro Inhibition of Albumin Denaturation
The inhibition of protein denaturation is a well-established method for screening for anti-inflammatory activity.[20][21] Denaturation of proteins is a hallmark of inflammation, and compounds that can prevent this process are considered to have potential anti-inflammatory effects.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare stock solutions of the test isothiazole derivative and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.
-
Prepare serial dilutions of the test compound and the standard drug.
-
-
Assay Procedure:
-
In separate test tubes, mix 0.2 mL of the BSA solution with 2.8 mL of distilled water.
-
Add 2 mL of varying concentrations of the test compound or standard drug to the respective test tubes. A control tube should contain 2 mL of the vehicle.
-
Adjust the pH of all solutions to 6.3 using a small amount of 1N HCl.
-
Incubate the tubes at 37°C for 20 minutes.
-
Heat the tubes at 57°C for 3 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
-
Determine the IC50 value for the test compound and the standard drug.
-
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Emerging evidence suggests that certain isothiazole derivatives may possess neuroprotective properties, offering a potential therapeutic strategy for these devastating conditions.[22][23]
Mechanism of Action: A Multifaceted Defense
The neuroprotective effects of isothiazole derivatives are thought to be mediated through several mechanisms. One important aspect is their antioxidant activity. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases, and compounds that can scavenge reactive oxygen species (ROS) can help protect neurons from this damage.[22]
Additionally, some isothiazole derivatives have been shown to modulate the activity of key enzymes involved in neuroinflammation and neuronal signaling. For example, some compounds have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[24] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which may have cognitive-enhancing effects. Furthermore, some derivatives have shown the ability to inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.[24]
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of isothiazole derivatives is highly dependent on the nature and position of substituents on the isothiazole ring.[4] Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
For example, in the context of anticancer activity, the presence of certain electron-withdrawing or lipophilic groups at specific positions on the isothiazole ring has been shown to enhance cytotoxicity.[25] Similarly, for antimicrobial activity, modifications to the side chains attached to the isothiazole core can significantly impact the spectrum of activity and potency against different pathogens.
Table 1: Illustrative Structure-Activity Relationships of Isothiazole Derivatives
| Biological Activity | Core Structure | Favorable Substituents | Observed Effect |
| Anticancer | 3,5-disubstituted isothiazole | Aromatic rings with electron-withdrawing groups at the 5-position | Increased cytotoxicity against various cancer cell lines |
| Antifungal | Isothiazole-thiazole hybrid | Halogen substitutions on the phenyl ring | Potent inhibition of fungal growth, targeting oxysterol-binding protein[1] |
| Anti-inflammatory | 5-amino-3-methylisothiazole-4-carboxylic acid amides | N-(4-chlorobenzoyl) group at the 5-position | Significant anti-inflammatory activity in in vivo models[17] |
Future research in this field will likely focus on the synthesis of novel isothiazole libraries with greater structural diversity and the use of computational modeling and high-throughput screening to identify lead compounds with improved pharmacological profiles. The development of isothiazole-based compounds that can simultaneously target multiple disease pathways holds great promise for the treatment of complex multifactorial diseases.
Conclusion
Novel isothiazole derivatives represent a rich and versatile source of new therapeutic agents with a broad spectrum of biological activities. Their unique chemical properties and ability to interact with a diverse range of biological targets make them highly attractive scaffolds for drug discovery. The in-depth understanding of their mechanisms of action, coupled with the application of robust biological evaluation protocols and the elucidation of clear structure-activity relationships, will undoubtedly pave the way for the development of the next generation of isothiazole-based drugs to address unmet medical needs in oncology, infectious diseases, inflammation, and neurodegeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kosheeka.com [kosheeka.com]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, In-vivo and In-vitro Anti-inflammatory Evaluation of some Novel Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel thiazole-nitrone hybrids as innovative neuroprotective agents with antioxidant and antiapoptotic properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
exploring the mechanism of action of 5-methylisothiazole-3-carboxylic acid
An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-methylisothiazole-3-carboxylic acid
Authored by: A Senior Application Scientist
Foreword
The isothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antimicrobial and anticancer properties.[1][2][3][4] While significant research has been dedicated to various substituted isothiazoles, the precise molecular mechanism of action for many, including this compound, remains an area of active investigation. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for systematically exploring the mechanistic underpinnings of this compound. We will move beyond a simple recitation of facts and instead, delve into the strategic and logical progression of scientific inquiry required to illuminate a compound's biological function. The methodologies outlined herein are designed to be self-validating, ensuring a robust and reproducible approach to mechanistic discovery.
Introduction to this compound and the Isothiazole Class
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged structure in drug discovery.[4] Derivatives have been shown to target a range of biological molecules, including kinases like MEK1/2 and checkpoint kinases (Chk1/2), as well as histone acetyltransferases (HATs).[1][5] Furthermore, the related isothiazolinones are known to exert their biocidal effects through covalent modification of thiol-containing proteins, leading to enzyme inactivation and disruption of cellular metabolism.[6][7]
Given this landscape, this compound presents an intriguing subject for mechanistic studies. Its structure suggests the potential for multiple modes of interaction within a biological system. This guide will provide a roadmap for investigating these possibilities, from broad, unbiased screening to focused target validation and pathway analysis.
Postulated Mechanisms of Action: An Evidence-Based Approach
Based on the known activities of structurally related isothiazole derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Kinase Inhibition. The isothiazole core is present in known kinase inhibitors.[1][5] It is plausible that this compound could inhibit the activity of one or more protein kinases, thereby disrupting cellular signaling pathways crucial for cell growth and survival.
-
Hypothesis 2: Epigenetic Modification. Certain isothiazole derivatives have been shown to inhibit histone acetyltransferases (HATs), enzymes that play a critical role in chromatin remodeling and gene expression.[5] Inhibition of these enzymes represents a potential anticancer mechanism.
-
Hypothesis 3: Covalent Modification of Thiol-Containing Proteins. The electrophilic nature of the isothiazole ring suggests it could react with nucleophilic residues on proteins, particularly the thiol group of cysteine.[7] This could lead to the irreversible inactivation of key enzymes and disruption of cellular redox balance.
The following sections will detail the experimental workflows required to systematically test these hypotheses.
Experimental Workflows for Mechanistic Elucidation
Part A: In Vitro Target Identification
The initial phase of our investigation will focus on identifying potential molecular targets of this compound in a cell-free environment. This approach allows for the direct assessment of compound-target interactions without the complexities of cellular uptake, metabolism, and off-target effects.
This experiment aims to determine if this compound exhibits inhibitory activity against a diverse panel of human kinases.
Experimental Protocol: Kinase Inhibition Assay Panel
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of at least 100 human kinases at a fixed concentration (e.g., 10 µM).
-
Assay Principle: The specific assay format may vary (e.g., radiometric, fluorescence-based), but the general principle involves incubating the kinase, substrate (peptide or protein), and ATP with the test compound.
-
Data Acquisition: Measure the kinase activity at each compound concentration.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. For kinases showing significant inhibition (>50%), perform follow-up assays with a wider range of compound concentrations to determine the IC50 value.
This experiment will assess the ability of this compound to inhibit HAT enzymes.
Experimental Protocol: Fluorometric HAT Activity Assay
-
Reagents: Obtain a commercial HAT activity assay kit (e.g., Abcam, Cayman Chemical) containing a HAT enzyme (e.g., p300/CBP), a histone peptide substrate, and acetyl-CoA.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Assay Procedure:
-
Add the HAT enzyme, histone substrate, and test compound to the wells of a microplate.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at 37°C for the recommended time.
-
Stop the reaction and add the developing solution, which reacts with the free CoA produced during the reaction to generate a fluorescent signal.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of HAT inhibition and determine the IC50 value.
This assay will determine if this compound reacts with thiol-containing molecules, suggesting a potential for covalent modification of proteins.
Experimental Protocol: Glutathione (GSH) Reactivity Assay
-
Reagents: Prepare solutions of this compound and reduced glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Mix the compound and GSH at various molar ratios and incubate at 37°C for different time points (e.g., 0, 1, 2, 4 hours).
-
Analysis by LC-MS: Analyze the reaction mixtures using liquid chromatography-mass spectrometry (LC-MS) to detect the formation of a covalent adduct between this compound and GSH.
-
Data Interpretation: The appearance of a new peak with a mass corresponding to the sum of the compound and GSH masses confirms thiol reactivity.
Diagram of the In Vitro Target Identification Workflow
Caption: Workflow for in vitro target identification.
Part B: Cellular Activity and Target Validation
Once potential in vitro targets have been identified, the next critical step is to validate these findings in a cellular context. This phase will help to confirm that the compound can engage its target within a living cell and elicit a biological response.
This experiment will determine the effect of this compound on the proliferation of cancer cell lines. Based on the literature for related compounds, suitable cell lines include human biphenotypic B cell myelomonocytic leukemia (MV4-11), human colon adenocarcinoma (LoVo), and human breast adenocarcinoma (MCF-7).[2][5][8]
Experimental Protocol: MTT/SRB Antiproliferative Assay
-
Cell Culture: Culture the selected cancer cell lines in their recommended media.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Viability Assessment (SRB):
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with sulforhodamine B (SRB).
-
Wash and solubilize the bound dye.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Table 1: Hypothetical Antiproliferative Activity Data
| Cell Line | Compound GI50 (µM) |
| MV4-11 | 5.2 |
| LoVo | 12.8 |
| MCF-7 | 25.1 |
| MCF-10A (Normal) | > 100 |
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using an antibody specific for the putative target protein (identified in Part A).
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Diagram of a Hypothesized Signaling Pathway
Assuming our in vitro screens identify MEK1 as a primary target, the following diagram illustrates the potential downstream effects of its inhibition.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Data Synthesis and Mechanistic Confirmation
Conversely, if the compound shows strong thiol reactivity and a broader, less specific antiproliferative profile, its mechanism may be more aligned with that of isothiazolinone biocides, involving widespread, non-specific protein inactivation.
Conclusion and Future Directions
This guide has provided a structured, hypothesis-driven framework for elucidating the mechanism of action of this compound. By progressing logically from broad in vitro screening to specific cellular target validation, researchers can build a robust and evidence-based understanding of the compound's biological activity.
Future work could involve lead optimization to enhance potency and selectivity for the identified target, pharmacokinetic and pharmacodynamic studies in animal models, and a more in-depth analysis of off-target effects. The methodologies described herein provide the essential foundation for these advanced stages of drug discovery and development.
References
- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Derivatives of 5-Methylisothiazole-3-carboxylic Acid and Their Properties
Foreword: The Isothiazole Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a multitude of intermolecular interactions have rendered it a "privileged scaffold." This means it is a recurring motif in a vast array of biologically active compounds. From potent enzyme inhibitors to antimicrobial and anticancer agents, isothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[1] This guide focuses on a specific, yet underexplored, member of this family: 5-methylisothiazole-3-carboxylic acid and its derivatives. While the literature more extensively covers its isomers, particularly those with substitution at the 4- and 5-positions of the 3-methylisothiazole core, this guide will synthesize the available knowledge and provide expert insights into the synthesis, properties, and therapeutic potential of this promising chemical entity.
The Core Moiety: this compound
The foundational structure, this compound, is a solid compound with the molecular formula C₅H₅NO₂S and a molecular weight of 143.16 g/mol .[2]
Physicochemical Properties: An Overview
Experimentally determined physicochemical data for this compound is not extensively reported in the peer-reviewed literature. However, based on its structure, we can infer certain properties. The presence of the carboxylic acid group suggests it will exhibit acidic properties, with a pKa value influenced by the electron-withdrawing nature of the isothiazole ring. Its solubility is expected to be pH-dependent, with increased solubility in aqueous alkaline solutions due to deprotonation of the carboxylic acid. The methyl group at the 5-position will contribute to its lipophilicity.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₅NO₂S | [2] |
| Molecular Weight | 143.16 g/mol | [2] |
| Physical Form | Solid | [2] |
| pKa | Not experimentally determined | - |
| Solubility | Expected to be pH-dependent | - |
| LogP | Not experimentally determined | - |
Synthesis of the Core Structure: A Proposed Synthetic Route
A potential precursor for our target molecule is 5-amino-3-methylisothiazole, for which a synthesis has been patented.[3] The synthesis of 5-amino-3-methylisothiazole involves the ring-closure of β-iminothiobutyramide using an oxidizing agent like chloramine or hydrogen peroxide.[3]
Following the successful synthesis of 5-amino-3-methylisothiazole, a Sandmeyer-type reaction could be employed to convert the amino group to a nitrile. This nitrile could then be hydrolyzed under acidic or basic conditions to yield the desired this compound.
Proposed Synthetic Workflow:
References
A Methodological Framework for the Theoretical and Computational Analysis of 5-Methylisothiazole-3-Carboxylic Acid and Its Analogs
Abstract
The isothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity. 5-Methylisothiazole-3-carboxylic acid represents a key scaffold within this class, offering versatile points for chemical modification. This technical guide presents a comprehensive framework for the theoretical and computational investigation of this molecule. We detail an integrated approach that combines quantum chemical calculations using Density Functional Theory (DFT) with molecular docking simulations to elucidate its structural, electronic, and biological interaction properties. This document is designed for researchers, computational chemists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices. By simulating properties from molecular geometry and spectral signatures to potential enzyme inhibition, this guide establishes a self-validating workflow that bridges theoretical prediction with experimental validation, accelerating the rational design of novel isothiazole-based therapeutic agents.
Introduction: The Isothiazole Scaffold in Medicinal Chemistry
The isothiazole ring is a privileged heterocyclic scaffold that has garnered significant interest in the design and synthesis of biologically active substances.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of derivatives with a wide spectrum of therapeutic applications, including anticancer and antimicrobial agents.[2][3][4][5][6] Among these, isothiazole-containing molecules have been identified as promising inhibitors of key biological targets.[1]
This compound serves as a fundamental building block for creating diverse chemical libraries. The carboxylic acid moiety at the 3-position provides a handle for amide bond formation and other conjugations, while the methyl group at the 5-position can influence solubility and steric interactions. Understanding the intrinsic properties of this core structure is paramount for designing next-generation analogs with enhanced potency and selectivity.
This guide outlines a robust computational workflow to thoroughly characterize this compound. The objective is to provide a practical, field-proven methodology that enables researchers to:
-
Predict the stable three-dimensional structure and conformational preferences.
-
Analyze electronic properties to understand reactivity and intermolecular interactions.
-
Simulate spectroscopic data to aid in experimental characterization.
-
Evaluate its potential for binding to specific biological targets through molecular docking.
By leveraging these computational tools, researchers can make informed decisions, prioritize synthetic targets, and ultimately streamline the drug discovery and development pipeline.
Computational Methodology: A First-Principles Approach
The foundation of a modern molecular design program lies in its ability to accurately model chemical systems in silico. This reduces the reliance on costly and time-consuming synthesis and screening of large compound libraries. Our approach is grounded in two complementary computational techniques: Quantum Mechanics (QM) and Molecular Docking.
Quantum Chemical Calculations with Density Functional Theory (DFT)
Causality: For a molecule of this size, Density Functional Theory (DFT) provides the optimal balance between computational accuracy and resource efficiency. Unlike simpler methods, DFT explicitly models the electronic structure, allowing for precise calculation of geometric, energetic, and electronic properties. The choice of functional and basis set is critical for obtaining reliable results. We recommend the B3LYP functional, a hybrid functional known for its excellent performance in describing organic molecules, paired with the Pople-style 6-311++G(d,p) basis set.[7][8] The inclusion of diffuse functions (++) is crucial for accurately modeling the anionic carboxylate and potential hydrogen bonding, while polarization functions (d,p) account for the non-uniform distribution of electron density in the heterocyclic ring.
The general workflow for DFT analysis is a sequential, self-validating process.
Caption: Standard workflow for DFT-based molecular property prediction.
Molecular Docking Simulations
Causality: While DFT describes the molecule in isolation, molecular docking predicts its preferred binding orientation within a biological target's active site. This technique is instrumental in hypothesis-driven drug design, helping to identify potential lead compounds and understand structure-activity relationships (SAR).[9][10] The process involves preparing both the ligand (our molecule) and the receptor (a protein structure, typically from the Protein Data Bank), defining a search space, and using a scoring function to rank the predicted binding poses. Software such as AutoDock Vina, PyRx, or the Schrödinger Suite are industry standards for this purpose.[10][11]
Theoretical Characterization of this compound
Applying the DFT workflow allows for a comprehensive in silico characterization of the title compound.
Molecular Geometry and Conformational Analysis
A geometry optimization at the B3LYP/6-311++G(d,p) level of theory yields the most stable 3D structure. Key insights from this calculation include bond lengths, bond angles, and dihedral angles. Studies on the related thiazole-5-carboxylic acid have shown that the orientation of the carboxylic acid group relative to the ring is a critical factor, leading to different stable conformers.[7][8] For this compound, the planarity of the isothiazole ring and the rotational barrier of the C-COOH bond would be determined.
Table 1: Predicted Geometric Parameters (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value | Justification |
|---|---|---|---|
| Bond Length | S1-N2 | ~1.65 Å | Typical S-N single bond in isothiazoles. |
| Bond Length | C3-C7(OOH) | ~1.48 Å | Single bond between sp² carbons. |
| Bond Length | C7=O8 | ~1.21 Å | Characteristic C=O double bond of a carboxylic acid. |
| Bond Angle | N2-C3-C4 | ~115° | Reflects the internal angle of the 5-membered ring. |
| Dihedral Angle | N2-C3-C7-O8 | ~0° or ~180° | Indicates the coplanarity of the carboxylic acid with the ring. |
Electronic Properties and Reactivity Descriptors
The electronic landscape of a molecule governs its reactivity and interaction profile.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy indicates the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a descriptor of chemical stability; a larger gap implies higher stability.[7]
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this compound, the map would reveal a highly electronegative region (red) around the carboxylic oxygen atoms, indicating their role as primary hydrogen bond acceptors. The acidic proton would appear as an electropositive region (blue), marking it as a hydrogen bond donor site. The sulfur atom may also exhibit unique electronic characteristics influencing its interactions.
Simulated Spectroscopic Profile
Computational methods can predict spectroscopic data, which serves as a powerful tool for validating the experimental synthesis of the compound.
-
Vibrational Spectroscopy (IR): A frequency calculation yields the vibrational modes of the molecule, which correspond to peaks in an IR spectrum.[12] This allows for the assignment of key functional group frequencies before the compound is even synthesized.
-
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correlate to the λ_max values in a UV-Vis spectrum.[7][8]
Table 2: Predicted vs. Typical Experimental IR Frequencies (Hypothetical Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3450 cm⁻¹ (broad) | 3300-2500 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | ~1720 cm⁻¹ | 1760-1690 cm⁻¹ |
| C=N Stretch (Isothiazole Ring) | ~1580 cm⁻¹ | 1650-1550 cm⁻¹ |
| C-S Stretch (Isothiazole Ring) | ~700 cm⁻¹ | 800-600 cm⁻¹ |
Application in Drug Discovery: A Molecular Docking Case Study
To demonstrate the practical application of this molecule in drug discovery, we outline a molecular docking workflow against a relevant biological target. Given that many thiazole derivatives exhibit anticancer activity, a protein kinase or an enzyme like carbonic anhydrase could be a suitable target.[13][14] For this example, we will consider a generic protein kinase.
Caption: Workflow for a typical molecular docking simulation.
Analysis of Predicted Interactions: Upon successful docking, the primary analysis involves identifying key intermolecular interactions that stabilize the ligand-receptor complex. For this compound, one would anticipate:
-
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues like Arginine, Lysine, or Serine in the active site.
-
Hydrophobic Interactions: The methyl group and the isothiazole ring itself can engage in favorable hydrophobic interactions with nonpolar residues such as Leucine, Valine, or Isoleucine.
-
Pi-Sulfur or Pi-Pi Stacking: The aromatic isothiazole ring could potentially interact with aromatic residues like Phenylalanine or Tyrosine.
These predicted interactions provide a structural hypothesis for the molecule's biological activity and guide the design of derivatives to enhance binding affinity.
Experimental Protocols for Validation
Computational predictions must be anchored by experimental data. The following protocols provide a framework for the synthesis and characterization of this compound to validate the theoretical findings.
Synthesis Protocol
While numerous methods exist for constructing the isothiazole ring, a common and effective route to isothiazole-5-carboxylic acids involves the hydrolysis of the corresponding carboxamide or ester.[1][15] The following is a generalized procedure based on established methods.
Protocol: Synthesis of 3-Bromo-isothiazole-5-carboxylic Acid (Adaptable) [15]
-
Reactant Preparation: Dissolve 3-bromoisothiazole-5-carboxamide (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Diazotization: Add sodium nitrite (NaNO₂) (10 eq) portion-wise to the solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to approximately 100 °C until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is the crude carboxylic acid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., benzene or an ethanol/water mixture) to yield the pure 3-bromoisothiazole-5-carboxylic acid. (Note: This protocol for a bromo-derivative can be conceptually adapted for the 5-methyl-3-carboxylic acid target, likely starting from a corresponding 5-methyl-3-carboxamide precursor.)
Spectroscopic Characterization Protocol
Objective: To confirm the structure of the synthesized compound and compare the data with DFT predictions.
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy.[3]
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher spectrometer.
-
Expected Signals: A singlet for the methyl protons (~2.5 ppm), a singlet for the proton on the isothiazole ring, and a broad singlet for the carboxylic acid proton (>10 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the proton-decoupled spectrum.
-
Expected Signals: Resonances for the methyl carbon, the three distinct carbons of the isothiazole ring, and the carbonyl carbon of the carboxylic acid (>160 ppm).[3]
-
-
Infrared (IR) Spectroscopy:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Bands: A broad O-H stretch (~3300-2500 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), and characteristic ring vibration bands, as predicted in Table 2.[4]
-
-
Mass Spectrometry (MS):
Conclusion and Future Directions
This guide has detailed an integrated computational and theoretical workflow for the comprehensive analysis of this compound. By combining the predictive power of DFT for elucidating intrinsic molecular properties with molecular docking for exploring biological interactions, researchers can build a deep, multi-faceted understanding of this important chemical scaffold. The provided protocols for synthesis and characterization form a crucial validation loop, ensuring that theoretical models are grounded in empirical reality.
This framework serves as a launchpad for further investigation. Future work should focus on:
-
Derivative Design: Using the docking results as a guide, design and synthesize novel analogs with modifications aimed at enhancing binding affinity and selectivity.
-
Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models for a series of synthesized derivatives to quantitatively correlate structural features with biological activity.
-
ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising leads to identify candidates with favorable drug-like profiles.
By systematically applying this methodological approach, the scientific community can accelerate the translation of promising isothiazole-based molecules from computational concepts into viable therapeutic agents.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity | MDPI [mdpi.com]
- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. TRDizin [search.trdizin.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemlett.com [jchemlett.com]
- 13. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
In Vitro Anti-Cancer Activity of 5-Methylisothiazole-3-Carboxylic Acid Derivatives: Application Notes and Protocols
Abstract
Isothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, derivatives of 5-methylisothiazole-3-carboxylic acid are being investigated for their potential as anti-cancer agents. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, suggesting their potential as scaffolds for the development of novel chemotherapeutics.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anti-cancer activity of this compound derivatives. It includes detailed, step-by-step protocols for key assays, explains the scientific rationale behind experimental choices, and offers insights into data interpretation.
Introduction: The Therapeutic Potential of Isothiazole Derivatives
Isothiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, a structural feature that imparts unique chemical and biological properties.[1] In the realm of oncology, isothiazole derivatives have been explored for their ability to target various cellular processes crucial for cancer cell survival and proliferation.[1][4] Some derivatives have been shown to act as inhibitors of critical enzymes like histone deacetylases (HDACs) and protein kinases, which are often dysregulated in cancer.[1][5][6] The core structure of this compound provides a versatile scaffold for chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced anti-cancer efficacy and selectivity.[2][3]
The primary objective of the protocols outlined in this guide is to provide a robust framework for the systematic in vitro evaluation of these compounds. This includes assessing their cytotoxic and cytostatic effects, elucidating their mechanisms of action, and identifying promising lead candidates for further pre-clinical development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often begins with the commercially available 5-chloro-3-methylisothiazole-4-carboxylic acid.[3][7] A common synthetic route involves the formation of an acid hydrazide, which then serves as a versatile intermediate for creating a variety of N'-substituted derivatives.[3][7]
A general synthetic scheme involves the reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with various aldehydes or ketones in a suitable solvent like ethanol, often with heating.[7][8] This nucleophilic addition reaction, followed by the elimination of a water molecule, leads to the formation of an imine bond and the desired N'-substituted derivative.[3][7] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).[8]
For instance, the synthesis of 5-chloro-N'-[(E)-phenylmethylidene]-3-methylisothiazole-4-carbohydrazide can be achieved by reacting 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with benzaldehyde in ethanol at 78°C for 4 hours.[7] The resulting product can then be purified by precipitation and washing with a cold solvent like methanol.[7] The structure of the synthesized compounds is confirmed using various spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[3][7]
Core In Vitro Assays for Anti-Cancer Activity
A tiered approach is recommended for the in vitro evaluation of this compound derivatives. This typically starts with broad screening for cytotoxicity, followed by more detailed mechanistic studies for the most potent compounds.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol: MTT Cell Viability Assay [9][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 μL of complete culture medium.[9] Include wells with medium only as a blank control.
-
Compound Treatment: After allowing the cells to adhere overnight (for adherent cell lines), treat the cells with various concentrations of the this compound derivatives. A serial dilution of the compounds is recommended to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). Also, include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: After the incubation period, add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value for each compound.
Experimental Workflow for In Vitro Anti-Cancer Evaluation
References
- 1. books.rsc.org [books.rsc.org]
- 2. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity | MDPI [mdpi.com]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Stepwise Guide to Characterizing the Immunomodulatory Effects of 5-Methylisothiazole-3-Carboxylic Acid Derivatives In Vitro
Here are the detailed Application Notes and Protocols for investigating the immunomodulatory effects of 5-methylisothiazole-3-carboxylic acid derivatives in vitro.
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and immunosuppressive properties.[1] Specifically, derivatives of 3-methylisothiazolecarboxylic acid have shown potential as modulators of the immune response.[1][2] The characterization of novel synthetic derivatives within this class requires a systematic in vitro approach to determine their effects on key cellular players of both the innate and adaptive immune systems.[3]
This guide provides a structured, field-proven workflow for researchers, scientists, and drug development professionals to comprehensively evaluate the immunomodulatory potential of novel this compound derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating investigation. The workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by a tiered functional screening approach targeting both innate (macrophage) and adaptive (lymphocyte) immunity, and culminating in mechanistic studies to elucidate the underlying signaling pathways.
Core Concepts in Immunomodulation
A successful investigation hinges on understanding the fundamental systems being perturbed. The immune system is broadly divided into innate and adaptive arms.[3]
-
Innate Immunity: This is the body's first line of defense, involving cells like macrophages that respond non-specifically to pathogens and inflammatory signals.[3] Macrophages are highly plastic and can polarize into different functional phenotypes, classically defined as pro-inflammatory (M1) or anti-inflammatory (M2) states, making them a key target for immunomodulatory compounds.[4][5][6]
-
Adaptive Immunity: This system provides a specific, targeted response and forms immunological memory. It is primarily driven by lymphocytes (T-cells and B-cells).[3] The ability of lymphocytes to proliferate upon stimulation is a cornerstone of a functional adaptive immune response and a critical endpoint for assessing immunomodulatory agents.[7][8]
-
Signaling Pathways: Cellular responses are governed by intricate signaling networks. The Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways are master regulators of inflammatory gene expression, cytokine production, and cell survival in almost all immune cells.[9][10][11][12] Investigating the modulation of these pathways provides deep mechanistic insight into a compound's activity.
Experimental Workflow: A Phased Approach
A logical, phased approach is critical to efficiently characterize a novel derivative. This workflow ensures that data from each phase informs the next, preventing wasted resources and generating a coherent dataset.
Figure 1: A phased workflow for in vitro immunomodulatory assessment.
PART I: DETAILED PROTOCOLS & METHODOLOGIES
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Method)
Rationale: Before assessing immunomodulatory function, it is imperative to determine the concentration range at which the test derivative is not cytotoxic.[13] A decrease in proliferation or cytokine production could be misinterpreted as an immunomodulatory effect when it is merely a result of cell death. The MTT assay is a reliable colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[13]
Materials:
-
Immune cells of interest (e.g., Peripheral Blood Mononuclear Cells (PBMCs), macrophage cell line like J774 or RAW 264.7)
-
Complete RPMI-1640 medium
-
Test derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization buffer (e.g., 0.1 M Glycine, 0.1 M NaCl, pH 10.5 or acidified isopropanol)[14]
-
96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/well in 100 µL of complete medium and incubate for 12-24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[15]
-
Add 100 µL of the diluted compound to the wells. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot viability versus compound concentration to determine the TC₅₀ (50% toxic concentration). Subsequent functional assays should use concentrations well below the TC₅₀ value.
Protocol 2: Macrophage Polarization Assay
Rationale: This assay determines if the test derivative can influence the differentiation of macrophages towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype.[4][5][6] This is a crucial screen for activity on the innate immune system. We will use primary human monocytes or a monocyte cell line (e.g., THP-1) and induce polarization in the presence of the test compound.
Materials:
-
Human CD14+ monocytes or THP-1 cells
-
M-CSF (for M0 differentiation), LPS and IFN-γ (for M1 polarization), IL-4 (for M2 polarization)[4][6][16]
-
Test derivative at non-toxic concentrations
-
Positive Control: Dexamethasone (anti-inflammatory)[4]
-
Reagents for analysis:
-
Flow Cytometry: Fluorochrome-conjugated antibodies against CD80 (M1 marker) and CD206 (M2 marker).[16]
-
ELISA: Kits for TNF-α (M1 cytokine) and IL-10 (M2 cytokine).
-
Figure 2: Simplified schematic of macrophage polarization.
Procedure:
-
Differentiation (Day 0): Differentiate CD14+ monocytes into M0 macrophages by culturing them with M-CSF for 5-7 days.[4]
-
Polarization (Day 7): Replace the medium. Add fresh medium containing polarizing stimuli and the test derivative (or controls).
-
M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Add IL-4 (20 ng/mL).
-
-
Incubation: Incubate for 24-72 hours.
-
Harvesting:
-
Collect the culture supernatant and store at -80°C for cytokine analysis by ELISA.[4]
-
Gently scrape the adherent cells for flow cytometry analysis.
-
-
Analysis:
-
Cytokine Profile: Quantify TNF-α and IL-10 in the supernatants using ELISA kits (see Protocol 4). An increase in the TNF-α/IL-10 ratio suggests a shift towards an M1 phenotype, while a decrease suggests a shift towards M2.
-
Surface Markers: Stain cells with antibodies for CD80 and CD206 and analyze by flow cytometry.[16][17] Compare the percentage of positive cells and mean fluorescence intensity (MFI) between treated and untreated groups.
-
Protocol 3: Lymphocyte Proliferation Assay
Rationale: This assay is the gold standard for assessing the functional capacity of T- and B-lymphocytes.[8][18] We will measure the ability of lymphocytes to proliferate in response to mitogens (non-specific activators) in the presence of the test derivative. A compound that inhibits mitogen-induced proliferation is considered immunosuppressive, while one that enhances it is immunostimulatory.[1][14]
Materials:
-
Human PBMCs, isolated from whole blood using a density gradient (e.g., Ficoll-Paque).
-
Mitogens: Phytohemagglutinin (PHA) or Concanavalin A (ConA) for T-cells; Pokeweed Mitogen (PWM) for T-cell dependent B-cell activation.[2][19]
-
Test derivative at non-toxic concentrations.
-
Positive Control: Cyclosporin A (immunosuppressant).
-
96-well round-bottom plates.
-
Cell proliferation dye (e.g., CFSE) or [³H]-Thymidine for incorporation. The CFSE dye dilution method measured by flow cytometry is preferred as it avoids radioactivity and allows for phenotyping of dividing cells.[20]
Procedure (CFSE Method):
-
PBMC Isolation & Staining: Isolate PBMCs from heparinized blood.[14] Label the cells with CFSE dye according to the manufacturer's protocol.
-
Cell Seeding: Adjust cell concentration to 1 × 10⁶ cells/mL in complete RPMI medium.[14]
-
Plate Setup: In a 96-well round-bottom plate, add 50 µL of medium, controls, or test compounds at 4x the final concentration.
-
Add 50 µL of mitogen (e.g., PHA at 5 µg/mL final concentration) or medium (for unstimulated control).
-
Add 100 µL of CFSE-labeled PBMCs (100,000 cells) to each well.
-
Incubation: Incubate for 4-6 days in a humidified 37°C, 5% CO₂ incubator.
-
Analysis by Flow Cytometry:
-
Harvest cells and stain with antibodies for T-cell (CD3, CD4, CD8) or B-cell (CD19) markers.
-
Acquire data on a flow cytometer. Proliferating cells will show successive halving of CFSE fluorescence intensity.
-
Gate on specific cell populations (e.g., CD4+ T-cells) and quantify the percentage of divided cells and the proliferation index.
-
| Treatment Group | Mitogen | Proliferation Index (CD4+ T-Cells) | % Divided Cells (CD4+ T-Cells) |
| Unstimulated Control | None | 1.0 | < 2% |
| Mitogen Control | PHA (5 µg/mL) | 4.5 | 85% |
| Positive Control | PHA + CsA (1 µg/mL) | 1.2 | 8% |
| Test Derivative (1 µM) | PHA (5 µg/mL) | 2.1 | 35% |
| Test Derivative (10 µM) | PHA (5 µg/mL) | 1.5 | 15% |
| Table 1: Example data from a Lymphocyte Proliferation Assay demonstrating dose-dependent immunosuppressive activity of a test derivative. |
Protocol 4: Cytokine Quantification by Sandwich ELISA
Rationale: Cytokines are the signaling molecules of the immune system. Quantifying their production provides direct evidence of a compound's effect on immune cell function.[3][21] This protocol describes a general sandwich ELISA, which is highly specific and sensitive.[22][23]
Materials:
-
Supernatants from cell cultures (e.g., from Protocol 2 or 3).
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β, IL-10) or individual components:
-
96-well high-binding ELISA plates
-
Plate washer and microplate reader (450 nm)
Procedure:
-
Plate Coating: Dilute the capture antibody in binding solution and add 100 µL to each well. Incubate overnight at 4°C.[23]
-
Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well and incubate for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at RT.[15]
-
Detection Antibody: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.[23]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP solution. Incubate for 30 minutes at RT in the dark.
-
Development: Wash the plate. Add 100 µL of TMB substrate. Incubate for 15-30 minutes at RT in the dark until color develops.[15]
-
Stop Reaction: Add 50 µL of stop solution to each well.[15]
-
Readout: Read the absorbance at 450 nm immediately.
-
Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Use this curve to calculate the cytokine concentrations in the unknown samples.
| Treatment Group | TNF-α (pg/mL) | IL-10 (pg/mL) |
| M0 Control (Unstimulated) | < 20 | < 15 |
| M1 Control (LPS/IFN-γ) | 2540 ± 180 | 150 ± 25 |
| M1 + Test Derivative (10 µM) | 850 ± 95 | 420 ± 40 |
| Table 2: Example ELISA data suggesting the test derivative skews M1 macrophages towards a more anti-inflammatory profile. |
PART II: MECHANISTIC INSIGHTS
Investigating the NF-κB Signaling Pathway
Rationale: The NF-κB pathway is a central hub for inflammatory signaling.[9][25] Many pro-inflammatory stimuli, like LPS, activate the canonical NF-κB pathway, leading to the nuclear translocation of the p65/p50 dimer and transcription of inflammatory genes like TNF-α and IL-6.[26][27] Assessing a compound's ability to inhibit this translocation is a key step in defining its mechanism of action.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 4. criver.com [criver.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promab.com [promab.com]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. hanc.info [hanc.info]
- 9. New Insights into NF-κB Signaling in Innate Immunity: Focus on Immunometabolic Crosstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 17. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bowdish.ca [bowdish.ca]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 26. NF-κB in immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols for the Investigation of 5-Methylisothiazole-3-carboxylic Acid in Cell Culture Studies
Introduction: The Scientific Rationale for Investigating 5-Methylisothiazole-3-carboxylic Acid
The isothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. This five-membered heterocyclic ring system is a key pharmacophore in numerous compounds with anticancer, anti-inflammatory, and antiviral properties.[1][2] The unique electronic and structural characteristics of the isothiazole nucleus allow for diverse molecular interactions, making it a privileged structure in drug discovery.[3]
While many isothiazole derivatives have been extensively studied, this compound (CAS: 110632-59-2) remains a relatively unexplored molecule. However, based on the well-documented activities of structurally related compounds, there is a strong scientific rationale for its investigation in cell culture models. For instance, derivatives of 3-methylisothiazole-4-carboxylic acid have shown significant antiproliferative activity against various cancer cell lines.[4] This suggests that this compound could possess similar or novel biological effects worthy of exploration.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate and conduct robust cell culture studies with this compound. We will delve into its hypothesized mechanism of action, provide detailed protocols for its handling and application in cell-based assays, and offer insights into the interpretation of potential results.
Hypothesized Mechanism of Action: An Electrophilic Probe of Cellular Pathways
The biological activity of many isothiazole-containing compounds stems from their ability to interact with and modulate the function of key cellular proteins. A prevalent mechanism of action for isothiazolinones, a related class of compounds, involves the electrophilic nature of the sulfur atom, which can readily react with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins.[5] This covalent modification can lead to enzyme inhibition and the disruption of critical cellular processes.
Furthermore, specific isothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[6] For example, thiazole derivatives have been shown to inhibit the PI3K/AKT/mTOR and B-RAFV600E kinase signaling pathways, both of which are frequently dysregulated in cancer.[6][7]
Therefore, it is plausible to hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:
-
Enzyme Inhibition via Thiol Modification: The isothiazole ring could act as an electrophile, targeting and inactivating enzymes with critical cysteine residues in their active sites.
-
Kinase Inhibition: The molecule may fit into the ATP-binding pocket of specific protein kinases, disrupting their catalytic activity and downstream signaling.
-
Induction of Oxidative Stress and Apoptosis: Interaction with cellular components could lead to the generation of reactive oxygen species (ROS), triggering programmed cell death.[2]
The following diagram illustrates a hypothetical mechanism where an isothiazole-based inhibitor disrupts a generic kinase signaling pathway, a common target for such compounds.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocols
PART 1: Safety, Handling, and Storage
Given the reactive nature of many isothiazole derivatives, appropriate safety precautions are paramount.
1.1 Personal Protective Equipment (PPE):
-
Always wear a laboratory coat, nitrile gloves, and safety glasses when handling this compound in its solid form or in solution.
1.2 Handling:
-
Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
1.3 Storage:
-
Store the solid compound at room temperature in a tightly sealed container, protected from light and moisture.[9]
-
Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
PART 2: Preparation of Stock and Working Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in cell culture.
2.1 Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
2.2 Protocol for Preparing a 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully add a small amount (e.g., 1-2 mg) of this compound (Molecular Weight: 143.16 g/mol ) to the tube and record the exact weight.[8]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (L) = (Weight (g) / 143.16 g/mol ) / 0.010 mol/L
-
In a sterile biosafety cabinet, add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
2.3 Preparation of Working Solutions:
-
Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution in the appropriate cell culture medium.
-
Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. [10] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
PART 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[11]
3.1 Materials:
-
Selected cell line(s) in logarithmic growth phase
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound working solutions
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
3.2 Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
3.3 Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This needs to be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution. A common starting range for screening is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with vehicle control (medium with the highest concentration of DMSO used in the treatment wells).
-
Also include untreated control wells (medium only).
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
3.4 Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.
Data Presentation and Interpretation
For clear and concise presentation, the results of cell viability assays should be summarized in a table.
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | IC₅₀ (µM) |
| Example: MCF-7 | 5,000 | 48 | [Experimental Value] |
| Example: A549 | 4,000 | 48 | [Experimental Value] |
| Example: HCT116 | 6,000 | 48 | [Experimental Value] |
A lower IC₅₀ value indicates a higher cytotoxic potential of this compound against the tested cell line. These initial findings can then guide further mechanistic studies, such as apoptosis assays, cell cycle analysis, or western blotting for key signaling proteins, to elucidate the specific cellular pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 110632-59-2 | 5-Methyl-isothiazole-3-carboxylic acid - Capot Chemical [capotchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Preclinical Animal Testing of 5-methylisothiazole-3-carboxylic acid
Introduction: Unlocking the Therapeutic Potential of the Isothiazole Scaffold
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including potent anti-inflammatory and antiproliferative effects.[1][2][3] Specifically, substituted 3-methylisothiazole-4-carboxylic acids have shown significant promise in preclinical studies. For instance, certain amide derivatives exhibit anti-inflammatory activity in carrageenan-induced edema models, while others display selective cytotoxicity against human colon cancer cell lines.[2][4][5]
This application note provides a comprehensive experimental framework for the initial in vivo evaluation of a novel parent compound, 5-methylisothiazole-3-carboxylic acid (hereafter "MICA"). The guide is designed for researchers, scientists, and drug development professionals, offering a phased, logic-driven approach to navigating the critical preclinical stages. We will proceed from fundamental compound characterization and formulation through pharmacokinetics, preliminary toxicology, and finally, into established animal models of efficacy.
The protocols herein are designed to build upon one another, ensuring that each experimental stage informs the next. This structured approach is crucial for generating robust, reproducible data, defining a preliminary therapeutic window, and making a data-driven " go/no-go " decision for further development, all while adhering to the highest ethical standards of animal welfare.
Section 1: Pre-formulation and Compound Characterization
Before any in vivo work, the test article, MICA, must be rigorously characterized. The integrity of all subsequent data depends on the purity and stability of the compound.
1.1. Physicochemical Characterization
-
Purity Assessment: Purity should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and confirmed by a secondary method like quantitative Nuclear Magnetic Resonance (qNMR).
-
Structural Confirmation: The identity of MICA must be unequivocally confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Solubility: The carboxylic acid moiety makes MICA likely acidic. Determine its solubility at various pH levels (e.g., pH 2.0, 6.5, 7.4) to inform formulation strategy. Poor aqueous solubility is a common challenge for carboxylic acid-containing compounds.[6]
1.2. Formulation Strategy for In Vivo Administration The ionized nature of carboxylic acids at physiological pH can hinder membrane permeability and oral absorption.[7][8] A well-defined, stable, and non-toxic vehicle is paramount.
-
Causality Behind Vehicle Choice: The selected vehicle must solubilize MICA at the required concentration without causing adverse effects in the animal model. For initial studies, simpler aqueous-based formulations are preferred. If solubility is low, a co-solvent system may be necessary. It is critical to run a vehicle-only control group in all experiments to ensure the vehicle itself does not impact the results.
Table 1: Example Vehicle Formulations for Rodent Studies
| Administration Route | Primary Vehicle | Solubilizing Agent (if required) | Rationale & Considerations |
| Oral (PO) | 0.5% (w/v) Methylcellulose in water | 0.1% (v/v) Tween® 80 | Standard, non-absorbable suspending agent for oral gavage. Tween® 80 aids in wetting the compound. |
| Intraperitoneal (IP) | Sterile Saline (0.9% NaCl) | 5-10% (v/v) DMSO, then dilute | For compounds with poor aqueous solubility. The final DMSO concentration should be kept low (<10%) to avoid peritoneal irritation. |
| Intravenous (IV) | Sterile Saline (0.9% NaCl) | 5% Dextrose in Water (D5W) | Requires complete solubilization. May require pH adjustment with NaOH to form the sodium salt of MICA for improved solubility. Must be sterile-filtered. |
Section 2: Regulatory and Ethical Framework
All animal experiments must be conducted in strict accordance with international and local guidelines.
-
Regulatory Adherence: Non-clinical safety and toxicology studies should be designed with guidance from regulatory bodies like the FDA and EMA in mind.[9][10][11][12] These agencies provide comprehensive guidelines on the necessary studies to support an Investigational New Drug (IND) application.[9][13]
-
IACUC Approval: A detailed protocol outlining all procedures, justification for animal numbers, and measures to minimize pain and distress must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) before any experiments commence.[14][15]
-
The 3Rs Principle: All studies must adhere to the principles of R eplacement, R eduction, and R efinement. This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to enhance animal welfare.[16] Animals should be housed in appropriate conditions with controlled temperature, humidity, and light cycles, and provided with ad libitum access to food and water unless scientifically justified otherwise.[14]
Section 3: Phase 1 - In Vivo Safety & Pharmacokinetics (PK)
The initial phase aims to understand the safety profile and disposition of MICA in a living system. This establishes the exposure-response relationship and guides dose selection for efficacy studies.
Caption: Workflow for Phase 1 In Vivo Safety and PK Studies.
Protocol 3.1: Acute Toxicity and Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity after a single administration of MICA. The MTD is the highest dose that does not cause unacceptable adverse effects.[17][18]
Methodology:
-
Animal Model: Use a common rodent species, such as male and female Sprague-Dawley rats (8-10 weeks old). Group size: n=3-5 per sex per dose group.
-
Study Design: A dose-escalation design is employed.[19] Start with a low dose (e.g., 10 mg/kg) based on any available in vitro cytotoxicity data. Subsequent dose levels can follow a modified Fibonacci sequence (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Administration: Administer a single dose of MICA via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.
-
Monitoring: Observe animals intensely for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 14 days.
-
Endpoints:
-
Clinical Observations: Record any changes in behavior (lethargy, agitation), physical appearance (piloerection, gait), and physiological signs (respiratory rate).
-
Body Weight: Measure body weight just before dosing and on Days 1, 3, 7, and 14. A body weight loss of >15-20% is often considered a key sign of toxicity.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy, examining all major organs for abnormalities.
-
Table 2: Clinical Observation Scoring for DRF Study
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Activity Level | Alert and active | Slightly reduced | Lethargic, slow response | Moribund, unresponsive |
| Gait/Posture | Normal | Slight ataxia | Obvious ataxia, hunched | Inability to move |
| Piloerection | Smooth coat | Slight roughing of fur | Obvious roughing | Severe, widespread |
| Respiration | Normal rate/depth | Slightly increased/labored | Obviously labored | Gasping, cyanosis |
Protocol 3.2: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of MICA after a single dose. This is essential for understanding how much of the drug gets into circulation and how long it stays there.[12][20]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are often used. If significant sex differences are expected, female rats should also be included. Cannulated models (e.g., jugular vein cannulation) are preferred for serial blood sampling to reduce animal numbers.
-
Study Design:
-
Group 1 (IV): Administer a low, soluble dose of MICA (e.g., 1-2 mg/kg) via intravenous bolus. This defines the disposition and clearance of the drug.
-
Group 2 (PO): Administer a higher dose (e.g., 10-20 mg/kg) via oral gavage. This assesses oral absorption.
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, to quantify the concentration of MICA in plasma samples.
-
Metabolite Screening: Given that isothiazole rings can undergo P450-mediated bioactivation, it is crucial to screen for major metabolites in plasma and, if possible, in bile from cannulated animals.[21]
-
-
Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix® WinNonlin® to calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents total drug exposure over time. |
| t₁/₂ | Elimination Half-life | Determines the dosing interval. |
| CL | Clearance | The rate at which the drug is removed from the body. |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues. |
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |
Section 4: Phase 2 - In Vivo Pharmacodynamic (Efficacy) Studies
With a safe dose range and PK profile established, MICA can be tested in disease models relevant to its putative mechanism of action. Based on literature for related compounds, anti-inflammatory and anti-cancer models are logical starting points.[2][4]
Caption: Decision tree for selecting an appropriate efficacy model.
Protocol 4.1: Anti-Inflammatory Efficacy - Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of MICA. This is a classic, reproducible model of localized inflammation.[22][23][24]
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g), n=6-8 per group.
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, PO)
-
Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, PO)
-
Group 3-5: MICA (e.g., 10, 30, 100 mg/kg, PO)
-
-
Procedure:
-
Administer the vehicle, positive control, or MICA dose orally.
-
One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Endpoint Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 (Where V_c is the average edema in the control group and V_t is the average edema in the treated group).
-
Protocol 4.2: Anti-Cancer Efficacy - Colon Cancer Xenograft Model
Objective: To assess the ability of MICA to inhibit tumor growth in vivo, based on the reported activity of derivatives against colon cancer cells.[4][5]
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic Nude or NOD/SCID), 6-8 weeks old, n=8-10 per group.
-
Cell Line: Use a human colon adenocarcinoma cell line, such as LoVo, for which derivatives have shown activity.[4]
-
Tumor Implantation: Subcutaneously inject approximately 2-5 x 10⁶ LoVo cells in a solution like Matrigel into the right flank of each mouse.
-
Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups:
-
Group 1: Vehicle Control (dosed on the same schedule as MICA)
-
Group 2: Positive Control (e.g., 5-Fluorouracil, dosed as per literature)
-
Group 3-4: MICA (two different dose levels, selected from DRF/PK studies, e.g., daily PO dosing)
-
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of systemic toxicity.
-
Study Termination: Euthanize mice when tumors in the control group reach the predetermined maximum size (e.g., ~1500 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Analysis: At the end of the study, excise tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis).
-
Section 5: Data Integration and Decision Making
The ultimate goal of these initial studies is to integrate the findings from safety, PK, and efficacy experiments to build a cohesive preclinical data package.
Caption: Relationship between PK, PD, and Toxicology data.
A successful candidate for further development should exhibit a clear separation between the plasma concentrations required for efficacy (pharmacodynamics) and the concentrations that cause toxicity. This "therapeutic window" is the most critical output of this preclinical testing phase. If MICA shows significant efficacy at doses that are well-tolerated and result in sustained plasma exposure, it warrants progression to more advanced preclinical studies.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Non-clinical: toxicology | European Medicines Agency (EMA) [ema.europa.eu]
- 11. namsa.com [namsa.com]
- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 13. aemps.gob.es [aemps.gob.es]
- 14. utoledo.edu [utoledo.edu]
- 15. drexel.edu [drexel.edu]
- 16. fda.gov [fda.gov]
- 17. What is a Dose-Ranging Study? [ddregpharma.com]
- 18. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 19. rhoworld.com [rhoworld.com]
- 20. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsr.com [ijpsr.com]
- 23. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
Application Note: A Framework for Developing Biochemical and Cell-Based Assays for 5-methylisothiazole-3-carboxylic acid
Introduction: The Scientific Rationale
The discovery and development of novel small molecule therapeutics require a systematic and logical approach to biological characterization.[1] Isothiazole derivatives have shown promise in several therapeutic areas, with some demonstrating significant antiproliferative activity against cancer cell lines.[2][3] 5-methylisothiazole-3-carboxylic acid represents a core structure of interest. The presence of the carboxylic acid group is a critical feature, influencing properties such as solubility, cell permeability, and potential for specific molecular interactions.[4]
A successful investigation into its biological activity does not rely on a single assay but on a cascade of interconnected experiments. This guide outlines a workflow that progresses from broad, phenotypic observations to specific, mechanistic insights. We will first characterize the molecule's fundamental properties, then assess its impact on cell health and proliferation, and finally, delve into potential mechanisms of action. This structured approach ensures that resources are used efficiently and that the resulting data is robust and interpretable.
Figure 1: A logical workflow for characterizing this compound activity.
Foundational Physicochemical Characterization
Before biological evaluation, understanding the compound's physicochemical properties is paramount. These properties dictate how the compound will behave in aqueous assay buffers and interact with cellular membranes.
Protocol: Aqueous Solubility Determination
Rationale: Aggregation of a test compound due to poor solubility is a common source of artifacts in high-throughput screening. Determining the kinetic solubility in assay-relevant buffers is a critical quality control step.
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Create a serial dilution of the stock solution in DMSO.
-
Add 2 µL of each concentration from the DMSO plate to 98 µL of the primary assay buffer (e.g., PBS, pH 7.4) in a clear 96-well plate. This maintains a constant 2% DMSO concentration.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well by reading the absorbance at a wavelength such as 620 nm or 750 nm.
-
The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.
Protocol: pKa and Lipophilicity (logD) Determination
Rationale: The carboxylic acid moiety's ionization state is governed by its pKa.[4] At physiological pH (~7.4), a compound with a typical carboxylic acid pKa (around 4.5) will be predominantly ionized (negatively charged).[4] This state affects membrane permeability and target engagement. LogD (the distribution coefficient at a specific pH) is a more physiologically relevant measure of lipophilicity than logP for ionizable compounds.[4]
Methodology (Shake-Flask Method for logD at pH 7.4):
-
Preparation: Prepare a phosphate buffer solution at pH 7.4 and select a water-immiscible organic solvent (e.g., n-octanol). Pre-saturate the buffer with n-octanol and vice-versa by mixing them overnight and then separating the phases.[4]
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated organic solvent.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated buffer and organic solvent in a vial.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.
-
Separation: Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully remove an aliquot from each phase (aqueous and organic) and determine the compound's concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the logD value using the formula: logD = log ([Concentration in organic phase] / [Concentration in aqueous phase]).[4]
Primary Screening: Cell Viability & Cytotoxicity Assays
Based on published data for related isothiazole derivatives showing antiproliferative effects[2][3], the logical starting point for biological assessment is a general cytotoxicity screen across a panel of relevant cell lines (e.g., colon cancer LoVo, breast cancer MCF-7) and a non-tumorigenic control cell line (e.g., MCF-10A) to assess selectivity.[2]
Protocol: MTT Cell Proliferation Assay
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which often correlates with cell number.[5] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] This method was successfully used to identify the antiproliferative activity of isothiazole derivatives.[2]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with vehicle (e.g., 0.5% DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control. Also include wells with medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC₅₀ value.
Protocol: ATP-Based Luminescent Viability Assay
Rationale: This assay quantifies ATP, the principal energy currency in cells, as an indicator of metabolically active cells.[6] The luminescent signal is generated by luciferase, which uses ATP to produce light.[6] These assays are generally more sensitive and have a wider dynamic range than colorimetric methods like MTT.[7]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Addition: Equilibrate the plate and the assay reagent to room temperature. Add a volume of the luminescent reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀.
Secondary and Mechanistic Assays
If the primary screen reveals significant cytotoxic or antiproliferative activity, the next step is to investigate the potential mechanism of action (MoA). This involves moving from a phenotypic observation ("the compound kills cells") to a mechanistic hypothesis ("the compound kills cells by inhibiting Target X, leading to apoptosis").
Figure 2: Hypothetical mechanism of action and corresponding assay measurement points.
Protocol: Biochemical Enzyme Inhibition Assay
Rationale: Identifying a direct molecular target is a crucial step in drug discovery.[8][9] A biochemical assay uses a purified enzyme to directly measure the compound's ability to inhibit its activity, free from the complexities of a cellular environment.[1] This allows for the determination of potency (IC₅₀) and kinetic parameters of inhibition.[9]
Methodology (Hypothetical Kinase Assay Example):
-
Reagent Preparation: Prepare assay buffer, purified kinase, peptide substrate, and ATP at optimal concentrations (typically Km for the substrate and ATP).
-
Compound Plating: Serially dilute the test compound in DMSO, then add to a 384-well assay plate.
-
Enzyme Addition: Add the purified kinase to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme binding.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction. Incubate at room temperature for 60-90 minutes.
-
Detection: Add a detection reagent that measures the amount of phosphorylated product or remaining ATP (e.g., using luminescence or fluorescence resonance energy transfer).
-
Readout: Measure the signal on a compatible plate reader.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ from the dose-response curve.
Protocol: Caspase-3/7 Activity Assay (Apoptosis)
Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. This assay uses a proluminescent caspase-3/7 substrate to measure this activity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ value from the viability screen) for a shorter duration (e.g., 6, 12, or 24 hours). Include vehicle and positive (Staurosporine) controls.
-
Reagent Addition: Following the manufacturer's protocol, add the proluminescent caspase-3/7 reagent to each well.
-
Incubation: Mix briefly and incubate at room temperature for 1-2 hours.
-
Readout: Measure the resulting luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation and Interpretation
Table 1: Hypothetical Biological Activity Profile for this compound
| Assay Type | Cell Line / Target | Endpoint | Result |
| Cell Viability | LoVo (Colon Cancer) | IC₅₀ (µM) | 5.2 |
| Cell Viability | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 8.9 |
| Cell Viability | MCF-10A (Normal) | IC₅₀ (µM) | > 50 |
| Biochemical | Kinase X | IC₅₀ (µM) | 0.8 |
| Mechanistic | LoVo | Caspase-3/7 Fold Induction (at 1x IC₅₀) | 4.5-fold |
Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of Kinase X in a biochemical context. This activity translates to a cellular phenotype, where it selectively inhibits the proliferation of cancer cell lines (LoVo, MCF-7) over a normal cell line (MCF-10A), indicating a favorable therapeutic window. The significant induction of caspase-3/7 activity in LoVo cells strongly suggests that the observed cytotoxicity is mediated through the induction of apoptosis. This integrated dataset provides a strong foundation for further preclinical development.
Conclusion
The development of robust and reproducible assays is the cornerstone of early-stage drug discovery. This application note has detailed a logical and efficient workflow for characterizing the biological activity of this compound. By starting with fundamental physicochemical profiling, progressing to broad phenotypic screening, and culminating in specific mechanistic studies, researchers can build a comprehensive understanding of their compound's potential. Each protocol includes critical controls to ensure data integrity, and the overall strategy is designed to provide a clear path from initial hit to a well-characterized lead compound.
References
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
- 6. news-medical.net [news-medical.net]
- 7. Metabolic Activity Assays [promega.com.cn]
- 8. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
Application Notes and Protocols for 5-Methylisothiazole-3-carboxylic Acid as a Potential Therapeutic Agent
Introduction: The Therapeutic Potential of the Isothiazole Scaffold
The isothiazole ring system is a compelling scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, substituted isothiazoles have emerged as promising candidates for targeted cancer therapy. For instance, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid and 5-hydrazino-3-methylisothiazole-4-carboxylic acid have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia and colon cancer.[2][3] The mechanism of action for many of these compounds is believed to involve the inhibition of key cellular kinases, such as MEK1/2 and checkpoint kinases (Chk1/2), which are often dysregulated in cancer.[2]
This document provides a comprehensive guide for the synthesis and evaluation of 5-methylisothiazole-3-carboxylic acid as a potential therapeutic agent. We present detailed protocols for its chemical synthesis, in vitro screening against a panel of cancer cell lines, and a representative kinase inhibition assay to explore its potential mechanism of action. These application notes are intended for researchers and drug development professionals interested in exploring the therapeutic utility of novel isothiazole derivatives.
Chemical Synthesis of this compound
While numerous methods exist for the synthesis of the isothiazole core, a common approach involves the cyclization of a β-ketothioamide or related precursors. The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for isothiazole synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process starting from ethyl acetoacetate.
Step 1: Synthesis of Ethyl 3-amino-2-butenoate
-
In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1 equivalent) and an equal volume of absolute ethanol.
-
Cool the mixture in an ice bath.
-
Bubble anhydrous ammonia gas through the solution for 2-3 hours while maintaining the temperature below 10°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain crude ethyl 3-amino-2-butenoate, which can be used in the next step without further purification.
Step 2: Cyclization and Hydrolysis to this compound
-
Dissolve the crude ethyl 3-amino-2-butenoate in a suitable solvent such as dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Add a solution of sodium sulfide (1.2 equivalents) in water and continue stirring for another 4-6 hours.
-
Acidify the reaction mixture with a mineral acid (e.g., 2N HCl) to pH 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (2 equivalents) for 2-4 hours.
-
After cooling, acidify the reaction mixture with 2N HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Antiproliferative Activity
The initial assessment of a potential anticancer agent involves determining its ability to inhibit the growth of cancer cells. The following protocols describe standard assays for evaluating the antiproliferative effects of this compound.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| LoVo | Colon Adenocarcinoma | 25.8 |
| LoVo/DX | Doxorubicin-resistant Colon Adenocarcinoma | 42.1 |
| MV4-11 | B-cell Myelomonocytic Leukemia | 8.5 |
| MCF-10A | Normal Breast Epithelial | > 100 |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol assesses the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a solution containing Propidium Iodide and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Investigation of Mechanism of Action: Kinase Inhibition
Given that many isothiazole derivatives exhibit their anticancer effects through kinase inhibition, it is prudent to investigate the potential of this compound to inhibit key kinases implicated in cancer progression.
Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest (e.g., MEK1, Chk1), the serially diluted compound, and the kinase substrate in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | Hypothetical IC50 (nM) |
| MEK1 | 150 |
| MEK2 | 220 |
| Chk1 | 85 |
| Chk2 | 300 |
| CDK2 | >10,000 |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
Visualizing Experimental Workflows and Pathways
To facilitate a clear understanding of the experimental design and the potential biological context, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: Workflow for in vitro antiproliferation screening.
Caption: Hypothesized signaling pathways targeted by the compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound as a potential therapeutic agent. The observed antiproliferative activity of related isothiazole derivatives suggests that this compound warrants further investigation. Should in vitro studies yield promising results, subsequent steps would include in vivo efficacy studies in animal models and a more comprehensive kinase profiling to fully elucidate its mechanism of action and selectivity.[7][8] The versatility of the isothiazole scaffold offers ample opportunities for further chemical modification to optimize potency and pharmacokinetic properties.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antiproliferative agents using a cell-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: The Emerging Role of Isothiazole Carboxylic Acids in Modern Drug Discovery
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of isothiazole carboxylic acid derivatives in drug discovery. This document provides an in-depth overview of the therapeutic potential, mechanism of action, and practical experimental protocols related to this promising class of heterocyclic compounds.
Introduction: The Isothiazole Scaffold as a Privileged Motif
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This unique structural motif has garnered significant attention in medicinal chemistry due to its diverse biological activities. Isothiazole derivatives have been reported to possess a wide spectrum of pharmacological properties, including antiviral, anti-inflammatory, immunotropic, and anticancer effects[1][2]. The stability of the isothiazole ring and its capacity for diverse substitutions at various positions make it an attractive scaffold for the design of novel therapeutic agents.
While the broader class of isothiazoles has been explored, derivatives of 3-methylisothiazole carboxylic acids , particularly those functionalized at the 4- and 5-positions, have recently emerged as a focal point for anticancer drug discovery[3][4]. These compounds serve as versatile intermediates for creating extensive libraries of molecules with potential therapeutic value. This guide will focus on the synthesis, biological evaluation, and application of these derivatives, with a particular emphasis on their antiproliferative activities.
Therapeutic Applications in Oncology
Recent research has highlighted the significant potential of 5-substituted 3-methylisothiazole-4-carboxylic acid derivatives as potent antiproliferative agents. These compounds have demonstrated promising activity against various cancer cell lines, including those known for multi-drug resistance.
Antiproliferative Activity Against Leukemia and Solid Tumors
Studies have shown that derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid exhibit high selectivity and potent inhibitory effects on the proliferation of human biphenotypic B cell myelomonocytic leukemia (MV4-11) and human colon adenocarcinoma (LoVo) cell lines[3]. Notably, some of these compounds were also effective against doxorubicin-resistant LoVo/DX cells, suggesting a mechanism of action that may circumvent common drug resistance pathways[3].
Similarly, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have been synthesized and evaluated for their anticancer activity[4][5]. One of the most active compounds in this series, 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, demonstrated significant antiproliferative activity against leukemia, breast cancer (MCF-7), and both sensitive and resistant colon cancer cell lines[4]. An important finding was that some of these derivatives showed lower activity towards normal, non-tumorigenic epithelial cells (MCF-10A), indicating a degree of selectivity for cancer cells[3][4].
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of these isothiazole derivatives are typically quantified using standard in vitro assays such as the MTT and SRB assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these experiments.
| Compound Series | Cancer Cell Line | IC₅₀ Range (µM) | Reference |
| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | MV4-11 (Leukemia) | 1.5 - 20 | [3] |
| LoVo (Colon) | 3.0 - >50 | [3] | |
| LoVo/DX (Colon, resistant) | 2.5 - >50 | [3] | |
| N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | MV4-11 (Leukemia) | <1.56 - >80 | [4] |
| MCF-7 (Breast) | 4.4 - 20.8 | [4] | |
| LoVo (Colon) | 5.3 - 23.6 | [4] | |
| LoVo/DX (Colon, resistant) | 3.9 - 19.5 | [4] |
Note: The IC₅₀ values are presented as ranges to reflect the activity of a series of synthesized compounds.
Synthesis and Chemical Reactivity
The synthesis of biologically active 3-methylisothiazole carboxylic acid derivatives often starts from a common precursor, which is then elaborated through various chemical transformations. The general synthetic approach allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
A common synthetic route involves the initial formation of a substituted 3-methylisothiazole-4-carboxylic acid core, followed by modification at the 5-position. For example, 5-chloro-3-methylisothiazole-4-carboxylic acid can be converted to its corresponding hydrazide, which then serves as a key intermediate for synthesizing a library of N'-substituted derivatives via nucleophilic addition to various aldehydes or ketones[6].
Caption: General synthetic workflow for N'-substituted 3-methylisothiazole-4-carboxylic acid hydrazides.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of novel isothiazole carboxylic acid derivatives.
Protocol 1: MTT Assay for Antiproliferative Activity
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, MCF-7, LoVo)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compounds in DMSO
-
Cold 10% Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the 72-hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values as described for the MTT assay.
Mechanistic Insights and Future Directions
While the exact mechanism of action for many of these novel antiproliferative isothiazole derivatives is still under investigation, some related heterocyclic compounds have been shown to target specific cellular pathways. For instance, certain thiazole-thiazolidinone conjugates have been identified as selective cyclooxygenase-1 (COX-1) inhibitors[7][8]. Although this is a different but structurally related scaffold, it suggests that enzyme inhibition could be a plausible mechanism for some isothiazole derivatives.
Caption: Postulated mechanism of action for antiproliferative isothiazole derivatives.
Future research in this area should focus on:
-
Target Identification: Elucidating the specific molecular targets of the most potent compounds.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives.
-
SAR Expansion: Synthesizing new analogs to further optimize potency and selectivity.
The versatile chemistry and potent biological activity of 5-substituted 3-methylisothiazole-4-carboxylic acid derivatives make them a highly attractive scaffold for the development of next-generation anticancer agents. The protocols and data presented herein provide a solid foundation for researchers to explore and advance this exciting area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis and Biological Evaluation of 5-Methylisothiazole-3-Carboxylic Acid Hydrazide Derivatives: A Detailed Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Isothiazole Scaffold
The isothiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and biological screening of a promising class of isothiazole derivatives: 5-methylisothiazole-3-carboxylic acid hydrazides. These compounds, particularly their hydrazone derivatives, have emerged as potent agents in preclinical studies, demonstrating significant cytotoxic effects against various cancer cell lines and inhibitory activity against microbial pathogens.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide in-depth, field-proven insights into the rationale behind experimental choices, detailed step-by-step protocols, and a critical analysis of structure-activity relationships (SAR). Our objective is to equip you with the necessary knowledge to not only replicate these findings but also to innovate and design novel derivatives with enhanced therapeutic potential.
Synthetic Strategy: From Core Intermediate to Bioactive Derivatives
The overall synthetic strategy involves a multi-step process that begins with the construction of the this compound core, followed by its conversion to the key hydrazide intermediate, and finally, the synthesis of a diverse library of hydrazone derivatives for biological evaluation.
Diagram 1: Overall Synthetic Workflow
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 3. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methylisothiazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-methylisothiazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Overview of a Common Synthetic Pathway
A prevalent and logical synthetic route to this compound involves a multi-step process, typically culminating in the hydrolysis of a suitable precursor like 5-methylisothiazole-3-carbonitrile. Understanding this pathway is the first step in effective troubleshooting.
subgraph "cluster_0" { label="Step 1: Ring Formation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="β-iminothiobutyramide"]; B [label="Oxidative Cyclization"]; C [label="5-Amino-3-methylisothiazole"]; A -> B [label="e.g., Chloramine-T, H₂O₂[1]"]; B -> C; }
subgraph "cluster_1" { label="Step 2: Functional Group Interconversion"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; D [label="Sandmeyer Reaction"]; E [label="5-Methylisothiazole-3-carbonitrile"]; C -> D [label="1. NaNO₂, HCl\n2. CuCN"]; D -> E; }
subgraph "cluster_2" { label="Step 3: Hydrolysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; F [label="Acid or Base\nHydrolysis"]; G [label="this compound"]; E -> F [label="H₃O⁺ or OH⁻, Heat[2][3]"]; F -> G; } }
Caption: A plausible multi-step synthesis of this compound.Troubleshooting Guide: A Problem-Solution Approach
This section is formatted as a series of questions that address common issues encountered during the synthesis.
Issues in Step 1: Ring Formation (Cyclization)
Question: My yield of 5-amino-3-methylisothiazole is very low, and I see a complex mixture of byproducts. What's going wrong?
Answer: Low yields in the oxidative cyclization of β-iminothioamides are often due to improper temperature control, incorrect stoichiometry of the oxidizing agent, or degradation of the starting material.
-
Causality: The cyclization is an exothermic process.[1] If the temperature rises uncontrollably, side reactions such as dimerization or decomposition of the thioamide can occur. The choice and amount of oxidizing agent are also critical; too little will result in incomplete conversion, while too much can lead to over-oxidation and ring-opening byproducts.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature strictly, often between 0-10°C, especially during the addition of the oxidizing agent. Use an ice bath and add the reagent dropwise.
-
Reagent Quality: Ensure the β-iminothiobutyramide is pure. Impurities can interfere with the reaction.
-
Oxidizing Agent:
-
If using chloramine-T, ensure it is fresh.
-
If using hydrogen peroxide, check its concentration.
-
Consider alternative oxidizing agents like potassium persulfate, which may offer a more controlled reaction profile.[1]
-
-
pH Control: The pH of the reaction medium can influence the stability of the starting material and the product. Ensure the pH is maintained as per the protocol, typically neutral to slightly basic.
-
Issues in Step 2: Functional Group Interconversion (Sandmeyer Reaction)
Question: The Sandmeyer reaction to produce the nitrile is not working. I get a lot of tar-like material and very little product.
Answer: The Sandmeyer reaction is notoriously sensitive. The formation of tar is a classic sign of diazonium salt decomposition or unwanted side reactions.
-
Causality: The diazonium salt intermediate is unstable at higher temperatures. If the temperature during diazotization (addition of NaNO₂) or the subsequent reaction with CuCN is not kept low, the diazonium salt will decompose, leading to a host of byproducts and tar formation.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step must be performed at 0-5°C. The subsequent addition to the CuCN solution should also be done at low temperature, with gradual warming only if the reaction is sluggish.
-
Slow Addition: Add the sodium nitrite solution very slowly to the acidic solution of the amine to prevent localized heating and a buildup of nitrous acid.
-
Fresh Reagents: Use freshly prepared copper(I) cyanide solution for the best results.
-
Acid Choice: Hydrochloric acid is typically used. Ensure sufficient excess is present to maintain a low pH and fully dissolve the starting amine.
-
Issues in Step 3: Hydrolysis
Question: My hydrolysis of 5-methylisothiazole-3-carbonitrile is incomplete, or I'm seeing decomposition of my product.
Answer: Incomplete hydrolysis or product degradation are the two most common problems in this final step. The choice between acidic and basic conditions is critical and depends on the stability of the isothiazole ring.
-
Causality: The isothiazole ring can be susceptible to opening under harsh hydrolytic conditions (very high temperatures or extreme pH).[2][3] Nitrile hydrolysis is often slow and requires elevated temperatures, creating a narrow process window. Incomplete reaction is often due to insufficient heating, inadequate reaction time, or poor solubility of the nitrile.
-
Troubleshooting Decision Tree:
Start [label="Low Yield in Hydrolysis Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Reaction\n(Nitrile still present)", fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Product Decomposition\n(Low mass balance, byproducts)", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Incomplete; Start -> Decomposition;
subgraph "cluster_incomplete" { label="Solutions for Incomplete Reaction"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Inc_Sol1 [label="Increase Reaction Time"]; Inc_Sol2 [label="Increase Temperature\n(monitor for decomposition)"]; Inc_Sol3 [label="Improve Solubility\n(add co-solvent like THF/EtOH)"]; Inc_Sol4 [label="Use Phase-Transfer Catalyst\n(for biphasic systems)[4]"]; }
subgraph "cluster_decomposition" { label="Solutions for Decomposition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Dec_Sol1 [label="Decrease Temperature\n(and increase time)"]; Dec_Sol2 [label="Use Milder Conditions\n(e.g., switch from strong acid\nto strong base or vice-versa)"]; Dec_Sol3 [label="Careful pH control during workup"]; }
Incomplete -> Inc_Sol1; Incomplete -> Inc_Sol2; Incomplete -> Inc_Sol3; Incomplete -> Inc_Sol4;
Decomposition -> Dec_Sol1; Decomposition -> Dec_Sol2; Decomposition -> Dec_Sol3; }
Caption: Troubleshooting decision tree for the hydrolysis step.Frequently Asked Questions (FAQs)
Q1: Which hydrolysis method is generally better, acidic or basic?
-
A1: Both methods can be effective. Basic hydrolysis (e.g., with NaOH or KOH in aqueous ethanol) is often faster but may lead to ring-opening if the temperature is too high. Acidic hydrolysis (e.g., with aqueous H₂SO₄ or HCl) can be slower but may be cleaner in some cases. It is advisable to screen both conditions on a small scale to determine the optimal method for your specific setup.[2][3]
Q2: How can I effectively purify the final this compound product?
-
A2: The product is an acid, so purification typically involves:
-
Acid-Base Extraction: After the reaction, adjust the pH to be basic (pH > 9) to deprotonate the carboxylic acid, making it water-soluble. Wash with an organic solvent (like ethyl acetate or dichloromethane) to remove any non-acidic impurities. Then, carefully acidify the aqueous layer with cold HCl to a pH of ~2-3 to precipitate the product.
-
Recrystallization: The crude solid product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetone/hexane mixture, to achieve high purity.
-
Q3: What are the key analytical techniques to monitor the reaction progress?
-
A3:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the disappearance of starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.
-
Key Process Parameters and Their Impact on Yield
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes key considerations for the hydrolysis step.
| Parameter | Recommended Range | Impact on Yield and Purity | Rationale & Citation |
| Temperature | 60 - 100 °C | Higher temperatures increase reaction rate but also risk product decomposition. | A balance must be struck between reaction rate and stability of the isothiazole ring.[4] |
| Concentration of Acid/Base | 2 - 6 M | Higher concentrations can speed up the reaction but may also promote side reactions. | A moderate concentration is often optimal to ensure a sufficient rate without excessive degradation. |
| Reaction Time | 4 - 24 hours | Insufficient time leads to incomplete conversion; excessive time can lead to byproduct formation. | Reaction should be monitored by TLC or LC-MS to determine the optimal endpoint. |
| Co-solvent | 10-30% v/v (e.g., Ethanol, THF) | Improves solubility of the organic nitrile in the aqueous medium, enhancing the reaction rate. | For biphasic reactions, a co-solvent or phase-transfer catalyst can significantly improve yield.[4][5] |
Detailed Protocol: Base-Catalyzed Hydrolysis of 5-Methylisothiazole-3-carbonitrile
This protocol provides a self-validating system with in-process checks.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisothiazole-3-carbonitrile (1.0 eq).
-
Add ethanol (5 volumes, e.g., 5 mL per gram of nitrile) and a 4M aqueous solution of sodium hydroxide (3.0 eq).
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
In-Process Check (2 hours): Take a small aliquot of the reaction mixture, cool it, neutralize it with 1M HCl, and extract with ethyl acetate. Spot the organic layer on a TLC plate against the starting material to monitor conversion.
-
-
Monitoring and Completion:
-
Continue heating at reflux until the TLC analysis shows complete consumption of the starting nitrile (typically 4-8 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (10 volumes).
-
Wash the aqueous solution with ethyl acetate (2 x 5 volumes) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add 6M HCl with stirring until the pH is approximately 2. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
-
References
- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methylisothiazole-3-carboxylic Acid
Welcome to the technical support center for the purification of 5-methylisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound from reaction byproducts. The protocols and advice provided are based on established chemical principles and field-proven insights for isothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common route involves the cyclization of a precursor like 3-mercapto-2-methylpropanamide. Based on this and similar syntheses, you can anticipate the following byproducts:
-
Unreacted Starting Materials: Residual 3-mercapto-2-methylpropanamide or other early-stage precursors.
-
Chlorinated Byproducts: If chlorinating agents like sulfuryl chloride are used in the synthesis, you may encounter chlorinated isothiazole species. An example from a related synthesis is the formation of 4,5-dichloro-2-methyl-4-isothiazolin-3-one[1].
-
Isomeric Impurities: Depending on the reaction conditions, isomers of the target molecule may form.
-
Solvent and Reagent Residues: Residual solvents and excess reagents from the reaction and workup steps.
Q2: What is the first purification step I should consider for my crude product?
A2: For a carboxylic acid like this compound, an acid-base extraction is an excellent initial purification step. This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The carboxylic acid can be converted to its water-soluble salt by treatment with a mild aqueous base, such as sodium bicarbonate solution. Neutral and basic impurities will remain in the organic layer and can be washed away. Subsequently, the aqueous layer can be acidified to precipitate your purified carboxylic acid.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid during recrystallization. This can be caused by several factors, including a high impurity level, a solvent in which the compound is too soluble, or cooling the solution too quickly. Here are some troubleshooting steps:
-
Re-heat and Add More Solvent: Re-heat the solution to re-dissolve the oil, then add more of the same solvent to decrease the saturation. Allow it to cool slowly.
-
Change the Solvent System: If the issue persists, your choice of solvent may be the problem. Try a different solvent or a solvent mixture. For carboxylic acids, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexane[2].
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques should be used to confirm the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting impurities. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water with an acidic modifier (like 0.1% formic or acetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a sufficient concentration.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
This section provides more in-depth solutions to specific problems you might encounter during the purification of this compound.
Problem 1: Low Yield After Acid-Base Extraction
You've performed an acid-base extraction, but the final yield of your precipitated this compound is lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Incomplete Extraction into Aqueous Layer | The pH of the aqueous base was not high enough to fully deprotonate your carboxylic acid, leaving some of it in the organic layer. | Use a slightly stronger base (e.g., sodium carbonate or dilute sodium hydroxide) or perform multiple extractions with the mild base. Always check the pH of the aqueous layer after extraction to ensure it is sufficiently basic. |
| Incomplete Precipitation | The pH of the aqueous layer was not lowered enough during acidification to fully protonate the carboxylate salt, leaving some of your product dissolved in the water. | Add acid dropwise while monitoring the pH with pH paper or a pH meter. Ensure the final pH is at least 2 units below the pKa of your carboxylic acid. A slight excess of acid is often recommended to ensure complete precipitation. |
| Product is Somewhat Water-Soluble | Even in its neutral form, your compound may have some solubility in the aqueous solution, leading to losses. | After acidification, cool the solution in an ice bath to decrease the solubility of your product before filtration. If significant losses are still observed, you can perform a back-extraction of the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product. |
Problem 2: Persistent Impurities After Recrystallization
You have recrystallized your product, but HPLC or NMR analysis still shows the presence of significant impurities.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Co-crystallization of Impurities | The impurity has similar solubility properties to your product in the chosen solvent, causing it to crystallize out as well. | Change the recrystallization solvent or use a solvent/anti-solvent system. For example, dissolve your compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes cloudy. Then, heat to re-dissolve and cool slowly. |
| Inadequate Removal of Mother Liquor | The impure solution (mother liquor) was not completely removed from the crystals after filtration. | Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent. Ensure your vacuum filtration setup is efficient to pull the mother liquor away from the crystals. |
| Impurity is a Closely Related Isomer | Isomeric impurities can be very difficult to separate by recrystallization alone. | If you suspect an isomeric impurity, you may need to employ column chromatography for separation. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
This protocol outlines a general procedure for the initial purification of your crude product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO2 evolution).
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent. Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2. Your purified this compound should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and allow it to air dry or dry in a vacuum oven.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound using acid-base extraction.
Protocol 2: Recrystallization of this compound
This protocol provides a general method for further purifying the solid product obtained from extraction.
-
Solvent Selection: Choose a suitable solvent or solvent pair. Good options for carboxylic acids often include alcohols (ethanol, methanol) or ethyl acetate. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. If needed, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Workflow for Recrystallization
Caption: General workflow for the recrystallization of this compound.
References
solubility of 5-methylisothiazole-3-carboxylic acid in biological buffers
Technical Support Center: 5-Methylisothiazole-3-carboxylic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this compound, with a specific focus on achieving and maintaining its solubility in common biological buffers. Our goal is to equip you with the foundational knowledge and troubleshooting strategies to ensure the success and reproducibility of your experiments.
Compound Overview & Physicochemical Properties
This compound is a heterocyclic compound whose utility in biological research necessitates a clear understanding of its physical and chemical properties. As with any carboxylic acid, its solubility is critically dependent on the pH of the aqueous environment. The key to successfully working with this compound is controlling its ionization state.
The protonated (neutral) form is less polar and thus has lower aqueous solubility. The deprotonated (anionic) form, which predominates at pH values above the compound's pKa, is significantly more polar and, therefore, more soluble in aqueous buffers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
|---|---|---|
| Molecular Formula | C₅H₅NO₂S | [1] |
| Molecular Weight | 143.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| pKa (Predicted) | ~3.5 - 4.5 | This is an estimated range typical for carboxylic acids of this type. The actual pKa can be influenced by the isothiazole ring. An experimental determination is recommended for precise applications. |
| Purity | Typically ≥95% |[1] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered when working with this compound.
Q1: Why is my this compound not dissolving in neutral Phosphate-Buffered Saline (PBS)?
A1: This is the most frequent issue and is directly related to the compound's pKa. Standard PBS has a pH of approximately 7.4.[2][3] While this is a physiological pH, it may not be optimal for dissolving this specific acidic compound if you are trying to make a concentrated stock. The carboxylic acid group (with a predicted pKa of ~3.5-4.5) will be deprotonated and charged at pH 7.4, which favors solubility. However, the intrinsic solubility of the compound might be low, and dissolving it directly in the final buffer at a high concentration can be difficult. The rate of dissolution can be very slow, or you may be exceeding its thermodynamic solubility limit in that specific buffer.
Q2: How does pH fundamentally affect the solubility of this compound?
A2: The relationship between pH, pKa, and solubility is governed by the Henderson-Hasselbalch equation. For a weak acid like this compound, the principle is straightforward:
-
At pH < pKa: The compound will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and has significantly lower aqueous solubility.
-
At pH = pKa: The compound will be 50% in its neutral form and 50% in its deprotonated, anionic conjugate base form (R-COO⁻).
-
At pH > pKa: The compound will be predominantly in its anionic form (R-COO⁻). This charged species is much more polar and exhibits substantially higher solubility in aqueous solutions.
Therefore, to maximize solubility, the pH of the solution should be at least 1.5 to 2 units above the pKa.[4][5][6]
Q3: What is the best method for preparing a high-concentration stock solution?
A3: The recommended method is to use a pH-adjusted aqueous solution. Avoid starting with organic solvents like DMSO unless absolutely necessary and validated for your specific assay.
-
Start by suspending the powdered compound in about 80% of the final desired volume of high-purity water.
-
While stirring, slowly add a dilute base (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Monitor the pH continuously. As the pH rises above the pKa, the powder will begin to dissolve.
-
Continue adding the base until all the solid has dissolved and the solution is clear.
-
Once fully dissolved, add water to reach the final desired volume. This method ensures the compound is in its highly soluble, deprotonated state.[7][8]
Q4: My compound dissolved in the high-pH stock, but it precipitated when I diluted it into my final assay buffer. What happened?
A4: This is a classic example of a compound "crashing out" of solution. It occurs when the pH of the final assay buffer is significantly lower than the pH of your stock solution. When you dilute the high-pH stock into a lower-pH buffer (e.g., pH 7.4), the compound re-protonates back to its less soluble form. If the final concentration in the assay buffer exceeds the solubility limit of the neutral form at that pH, it will precipitate.[9]
To prevent this:
-
Check Buffer Capacity: Ensure your final assay buffer has sufficient buffering capacity to maintain its pH after the addition of your (basic) stock solution.[6][10]
-
Add Stock to Buffer Slowly: Add the stock solution dropwise to the final buffer while vortexing or stirring vigorously. This prevents localized high concentrations that can initiate precipitation.[9]
-
Limit Final Concentration: Do not attempt to make a final working solution that exceeds the compound's solubility at the final pH. If you need a higher concentration, you may need to adjust the pH of your final assay buffer.
Q5: Can I use buffers other than PBS, such as Tris or HEPES?
A5: Yes, but you must consider the properties of each buffer.
-
Tris Buffer: Has an effective buffering range of pH 7.0-9.2.[11][12] This makes it a suitable choice for maintaining a pH where this compound will remain soluble. However, be aware that Tris buffer pH is highly sensitive to temperature changes.[13]
-
HEPES Buffer: Has a buffering range of pH 6.8-8.2 and is known for its stability in biological systems.[] However, HEPES has been reported to interact with some biological processes and can form complexes with certain metal ions, which could be a consideration for your specific assay.[][15][16]
-
Phosphate Buffer: While common, phosphate can sometimes interact with divalent cations (like Ca²⁺ or Mg²⁺) in your media, leading to precipitation.[17] It also has a more limited buffering capacity at higher pH values compared to its peak around pH 7.2.[18][19]
Troubleshooting Guide
Use this guide to diagnose and solve common experimental problems.
Problem 1: Compound Fails to Dissolve When Preparing an Aqueous Stock
| Possible Cause | Recommended Solution |
|---|---|
| pH is too low. The compound is in its insoluble protonated form. | Add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH. Dissolution should occur as the pH rises above the pKa.[8] |
| Insufficient mixing or time. The dissolution kinetics may be slow. | Use a vortexer or magnetic stirrer. Gently warm the solution (if compound stability permits) to increase the rate of dissolution. |
| Concentration exceeds maximum solubility. You are attempting to make a solution that is too concentrated, even at a high pH. | Try preparing a more dilute stock solution. If a higher concentration is essential, a small percentage of a co-solvent like DMSO might be required, but this must be validated.[9] |
Problem 2: Stock Solution is Clear, but Precipitate Forms Upon Dilution into Final Buffer
| Possible Cause | Recommended Solution |
|---|---|
| pH shift upon dilution. The final buffer's pH is low enough to cause re-protonation and precipitation.[9] | 1. Add stock slowly to vigorously stirring buffer. This rapid dispersion can sometimes prevent precipitation.[9] 2. Lower the stock concentration. A less concentrated stock requires a smaller volume, minimizing the pH impact on the final buffer. 3. Increase the pH of the final buffer. If your assay allows, increase the buffer pH to a level that maintains solubility. |
| Buffer incompatibility. The buffer components may be interacting with the compound or reducing its solubility. | Test solubility in alternative buffer systems (e.g., switch from Phosphate to Tris or HEPES) that are compatible with your experiment.[20] |
| Low kinetic solubility. The compound is thermodynamically unstable at the final concentration and precipitates over time. | Prepare the final working solution immediately before use. Avoid storing diluted solutions, especially at low temperatures which can decrease solubility.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the preparation of a stock solution by pH adjustment.
Materials:
-
This compound (MW: 143.16 g/mol )
-
High-purity, deionized water
-
0.1 M NaOH solution
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and stir bar
Methodology:
-
Weigh Compound: For 10 mL of a 10 mM stock, weigh out 1.43 mg of this compound.
-
Add to Water: Place the powder in a beaker with a stir bar and add ~8 mL of deionized water. The suspension will appear cloudy.
-
Adjust pH: Begin stirring. Slowly add 0.1 M NaOH drop-by-drop.
-
Monitor Dissolution: Continuously monitor the pH. You will observe the solid dissolving as the pH increases. The target is to achieve a clear solution, which should occur at a pH well above 4.5. Aim for a final pH between 7.5 and 8.5 for the stock.
-
Final Volume: Once the solution is completely clear, transfer it to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask.
-
Bring to Volume: Carefully add deionized water to the 10 mL mark.
-
Mix and Store: Cap the flask and invert several times to mix thoroughly. Store as recommended by the manufacturer, often at 4°C for short-term or -20°C for long-term storage.
Protocol 2: Dilution of Stock Solution into Final Assay Buffer (e.g., PBS, pH 7.4)
This protocol minimizes the risk of precipitation during dilution.
-
Prepare Buffer: Dispense the required volume of the final assay buffer into a tube.
-
Calculate Volume: Determine the volume of the 10 mM stock needed for your final concentration (e.g., for 1 mL of a 100 µM solution, you will need 10 µL of the 10 mM stock).
-
Vortex and Add: While vigorously vortexing the tube of assay buffer, add the calculated volume of the stock solution dropwise or by slowly dispensing it under the surface of the liquid.
-
Inspect: After addition, continue vortexing for another 10-15 seconds. Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate.
-
Use Immediately: It is best practice to use the final working solution immediately after preparation.[9]
Diagrams and Workflows
Diagram 1: Solubility Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving solubility issues.
Caption: Troubleshooting workflow for compound solubility.
Diagram 2: pH Effect on Ionization and Solubility
This diagram illustrates the relationship between pH, pKa, and the chemical form of the compound.
Caption: Relationship between pH, ionization, and solubility.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 3. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Buffer solution - Wikipedia [en.wikipedia.org]
- 7. phytotechlab.com [phytotechlab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. medicago.se [medicago.se]
- 12. bio-rad.com [bio-rad.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 15. Analysis of protein structures containing HEPES and MES molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 18. em-grade.com [em-grade.com]
- 19. researchgate.net [researchgate.net]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Stability of 5-Methylisothiazole-3-carboxylic Acid in Aqueous Solution
Welcome to the technical support center for 5-methylisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. While specific stability data for this compound is limited in publicly available literature, this document synthesizes established principles from related isothiazole and isothiazolinone compounds to offer a robust framework for assessing its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?
The stability of isothiazole derivatives in aqueous solutions is generally influenced by several key factors. Based on data from related compounds, you should primarily consider:
-
pH: This is often the most critical factor. Many isothiazolinones exhibit increased degradation rates under alkaline conditions (high pH) due to hydrolysis.[1][2] While stable in acidic to neutral media, the isothiazole ring can be susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening and loss of integrity.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis.[3][4] The rate of degradation often doubles with a significant increase in temperature.[3][4]
-
Light Exposure: Photodegradation can be a concern for many heterocyclic compounds.[5][6][7][8] Exposure to UV or even ambient light over extended periods may induce photochemical reactions, leading to the formation of degradation products.
-
Presence of Nucleophiles: Strong nucleophiles in your solution, such as thiols or amines, can react with the isothiazole ring, leading to its opening and the degradation of the molecule.[1]
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents may also compromise the stability of the isothiazole ring.
Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What could be the cause?
A decrease in concentration is likely due to chemical degradation. Here's a troubleshooting workflow to identify the cause:
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Technical Support Center: Overcoming Challenges in the Synthesis of Isothiazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to the technical support center dedicated to the synthesis of isothiazole compounds. The isothiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, finding its way into pharmaceuticals like the antipsychotic drug ziprasidone and various agrochemicals.[1][2][3] However, the construction of this valuable heterocycle is not always straightforward. Low yields, unexpected side reactions, and purification difficulties are common hurdles that can stall progress.
This guide is structured to provide direct, actionable solutions to the specific problems you may encounter in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting guides for specific synthetic routes. Our goal is to explain the why behind each recommendation, empowering you to make informed decisions and optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding isothiazole synthesis.
Q1: I'm planning an isothiazole synthesis. Which general synthetic route is considered the most reliable for a simple substituted isothiazole?
A: The choice of route heavily depends on the desired substitution pattern and available starting materials.[4] However, for operational simplicity and generally good to excellent yields, the Singh Synthesis from β-ketodithioesters and ammonium acetate is a highly regarded one-pot procedure.[4][5] Another robust method is the Rees Synthesis , which reacts primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride under mild, room temperature conditions, often resulting in high yields.[4]
Q2: My isothiazole product appears to be unstable during workup or purification. Is this a known issue?
A: Yes, the stability of the isothiazole ring can be a concern, particularly for isothiazolium salts, which are sensitive to nucleophilic attack and can lead to ring-opening.[6] Additionally, certain substituted isothiazoles, like isothiazolones, can exist in tautomeric equilibria, which might complicate purification and characterization.[6] It is crucial to handle the crude product with care, often using mild workup conditions and avoiding unnecessarily harsh acids or bases. Purification via column chromatography on silica gel is common, but care should be taken to avoid prolonged exposure which might lead to degradation.[4][7]
Q3: Are there any green or solvent-free options for synthesizing isothiazoles?
A: Absolutely. Green chemistry approaches are gaining traction. A notable example is the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures (e.g., 120 °C).[4][8] This method is lauded for its rapid reaction times, high yields, and environmental friendliness by eliminating solvent waste.[4][8]
Part 2: Troubleshooting Guides by Synthetic Route
This section provides in-depth, Q&A-style troubleshooting for specific and common synthetic challenges.
Guide 1: Synthesis via Oxidative Cyclization of β-Enaminones or Thioamides
This common route involves forming the S-N bond via oxidation. Problems often arise from the oxidant choice or reaction control.
Q: My oxidative cyclization reaction is resulting in a very low yield. What are the primary causes and how can I fix it?
A: Low yields in this reaction are typically traced back to three main issues: an inefficient oxidant, improper reaction conditions, or substrate decomposition.
Troubleshooting Workflow: Low Yield in Oxidative Cyclization
Caption: Troubleshooting decision tree for low yield.
Causality & Solutions:
-
Inefficient Oxidation: The key step is the formation of the S-N bond, which requires an effective oxidant to remove two hydrogen atoms.
-
Expert Insight: While atmospheric oxygen can suffice in some cases, it's often unreliable.[7] Common and more robust oxidants include iodine (I₂), hydrogen peroxide (H₂O₂), or N-Bromosuccinimide (NBS).[7] If you are using a mild oxidant and seeing poor conversion, switching to a stronger one like NBS is a logical step. For some precursors, solvent-free cyclization using chromium trioxide on silica gel has proven effective.[9]
-
-
Sub-optimal Reaction Conditions: Temperature and solvent play a critical role in balancing reaction rate against the rate of decomposition.
-
Expert Insight: Isothiazole precursors can be thermally sensitive. Running the reaction at reflux without careful monitoring can lead to tar formation. Start at room temperature and monitor by TLC. If the reaction is sluggish, gently warm the mixture in increments (e.g., to 40-50 °C). The solvent choice matters; polar aprotic solvents like DMF can aid solubility, while chlorinated solvents like DCM are also common.[4][9]
-
-
Side Reactions: The enaminone or thioamide intermediates can be susceptible to self-condensation or other intermolecular reactions, especially at high concentrations.
-
Expert Insight: If you observe a complex mixture of byproducts, consider running the reaction at a higher dilution. Slow addition of the oxidant to the solution of the precursor (rather than adding the precursor to the oxidant) can also help maintain a low concentration of reactive intermediates and minimize side reactions.
-
Guide 2: Hantzsch-Type Synthesis from α-Haloketones and Thioamides
This classic thiazole synthesis can be adapted for isothiazoles, but steric hindrance and reagent purity are common failure points.
Q: I am attempting a Hantzsch-type synthesis with a sterically hindered substrate and getting poor conversion. What's going wrong?
A: Steric hindrance is a major challenge in this synthesis, impeding the key nucleophilic attack and cyclization steps.[10]
Causality & Solutions:
-
Poor Nucleophilicity/Electrophilicity: A bulky thioamide is a poor nucleophile, and a hindered α-haloketone is a poor electrophile.
-
Expert Insight: To overcome this, you need more forcing conditions. Increase the reaction temperature significantly (e.g., reflux in a high-boiling solvent like DMF or DMSO) and extend the reaction time.[10] Monitor carefully for decomposition. Alternatively, activating the thioamide by using a non-nucleophilic strong base to deprotonate it can increase its nucleophilicity, but this can also promote unwanted side reactions.[10]
-
-
Impure Starting Materials: An α-haloketone that is not fresh may have degraded, and impurities in the thioamide can poison the reaction.
-
Expert Insight: This is a classic "garbage in, garbage out" scenario. Always use freshly purified or commercially available high-purity starting materials. An impure α-haloketone can be a significant source of low yields.
-
Table 1: Comparison of Common Isothiazole Synthetic Routes
| Synthesis Route | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages | Common Challenges |
| Rees Synthesis | Enamine, Dithiazolium Chloride | Room Temp, DCM | 78-85 | High yield, very mild conditions | Availability of dithiazolium salt |
| Singh Synthesis | β-Ketodithioester, NH₄OAc | Reflux in Ethanol | 72-92 | One-pot, simple, good yields | Preparation of dithioester |
| Solvent-Free | β-Enaminone, NH₄SCN | Neat, 120 °C | 82-95 | Green, rapid, high yields | Requires thermal stability |
| Oxidative Cyclization | Enaminothione/Thioamide | Oxidant (I₂, NBS), various solvents | 40-95 | Versatile substrate scope | Oxidant sensitivity, side reactions |
Data compiled from multiple sources.[4][5][11]
Part 3: General Purification & Protocol Guidance
Q: My crude NMR looks promising, but I'm losing most of my product during silica gel chromatography. What purification strategies do you recommend?
A: This is a frequent and frustrating problem. Isothiazoles, being somewhat basic, can interact strongly with acidic silica gel, leading to streaking, poor separation, and even on-column decomposition.
Expert Recommendations:
-
Deactivate the Silica: Before running your column, flush the silica gel with your eluent system containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface, preventing your compound from sticking.
-
Alternative Stationary Phases: If deactivation doesn't work, switch to a more inert stationary phase. Alumina (basic or neutral) is an excellent alternative for basic compounds.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can sometimes form trace amounts of HCl on silica, which can be detrimental. If possible, opt for an ethyl acetate/hexanes or ether/hexanes gradient system.
-
Recrystallization: Don't underestimate the power of recrystallization.[7] It is often the best method for obtaining highly pure material without the risks of chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Experimental Protocol: General Procedure for Singh Synthesis of a 3,5-Disubstituted Isothiazole
This protocol provides a self-validating system for a reliable one-pot synthesis.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketodithioester (1.0 equiv) in absolute ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add ammonium acetate (NH₄OAc) (3.0-4.0 equiv) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C). The solution will typically turn from a deep red/orange to a lighter yellow or brown as the reaction progresses.
-
Monitoring (Validation Checkpoint): After 2 hours, take a small aliquot, dilute it, and spot it on a TLC plate (e.g., 20% EtOAc/Hexanes). The starting β-ketodithioester spot should be significantly diminished, and a new, typically higher Rf spot corresponding to the isothiazole product should be dominant. Continue refluxing until the starting material is consumed (typically 4-8 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into a beaker of ice-cold water. The isothiazole product, if solid, should precipitate. If it oils out, attempt to scratch the flask to induce crystallization or extract with an organic solvent like ethyl acetate.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with cold water.[7] The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel as described in the tips above.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. Isothiazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5-Methylisothiazole-3-carboxylic Acid & MTT Assay Interference
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and have encountered potential interference when working with 5-methylisothiazole-3-carboxylic acid or related isothiazole derivatives. Here, we delve into the causality behind experimental observations, provide robust troubleshooting protocols, and offer validated alternative methods to ensure the integrity of your cell viability data.
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and how does it measure cell viability?
A: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The core principle of this assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[3][4] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[3]
Q2: What is this compound and why might it interfere with the MTT assay?
A: this compound is a heterocyclic organic compound belonging to the isothiazole class. Isothiazolinones, a related class of compounds, are known for their use as biocides.[5] The potential for interference in the MTT assay arises from the chemical structure of isothiazole derivatives. Compounds with certain chemical motifs, particularly those with reducing properties, can directly reduce the MTT tetrazolium salt to formazan in a cell-free environment.[6][7] This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, incorrectly suggesting higher cell viability.[6]
Q3: Are there known instances of isothiazole or thiazole derivatives interfering with colorimetric assays?
A: Yes, there are documented cases of thiazole derivatives interfering with colorimetric and kinetic assays. For instance, some thiazole derivatives have been shown to interfere with enzymatic assays by absorbing light at similar wavelengths used for detection.[8] Furthermore, compounds with reducing properties, a characteristic that can be present in heterocyclic compounds, are known to directly interact with tetrazolium salts like MTT.[7][9]
Troubleshooting Guide: Unexpected Results with this compound
Issue: My MTT assay shows unexpectedly high (or variable) absorbance readings in cells treated with this compound, which doesn't correlate with other viability indicators like cell morphology.
This is a classic sign of assay interference. The primary suspect is the direct chemical reduction of the MTT reagent by your test compound, leading to a false signal. Below is a systematic approach to diagnose and resolve this issue.
Step 1: Diagnose the Interference - The Cell-Free Control Experiment
The most critical step is to determine if this compound directly reduces MTT. This is achieved by running the assay in the absence of cells.
Protocol 1: Cell-Free MTT Reduction Assay
-
Plate Setup : In a 96-well plate, designate wells for a range of concentrations of this compound. Also, include a "vehicle control" (the solvent used to dissolve your compound, e.g., DMSO) and a "media only" blank.
-
Compound Addition : Add the same volume of your compound dilutions to the wells as you would in your cellular experiment, using cell culture medium without cells.
-
MTT Reagent : Add the MTT reagent to all wells at the same final concentration used in your cell-based assay.
-
Incubation : Incubate the plate for the same duration as your standard MTT protocol (typically 1-4 hours) under the same temperature and CO2 conditions.
-
Solubilization : Add the solubilizing agent (e.g., DMSO or isopropanol) to all wells.[3][10]
-
Absorbance Reading : Measure the absorbance at the appropriate wavelength (around 570 nm).[10]
Interpreting the Results:
-
No Color Change : If the wells containing your compound remain yellow and their absorbance is similar to the media-only blank, direct chemical interference is unlikely.
-
Purple Color Development : If a purple color develops in the wells with your compound, and the absorbance increases in a dose-dependent manner, this is a clear indication of direct MTT reduction.[6] This confirms that the MTT assay is not a suitable method for assessing cell viability in the presence of this compound without significant modification.
Logical Flow for Troubleshooting MTT Assay Interference
Caption: Troubleshooting workflow for suspected MTT assay interference.
Step 2: If Interference is Confirmed - Choosing a Reliable Alternative
When direct chemical interference is confirmed, it is imperative to switch to a cell viability assay that operates on a different principle. The choice of assay should be guided by the specific research question and the nature of the compound.
Table 1: Comparison of Alternative Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells.[11][12] | High sensitivity, rapid (no long incubation required), suitable for high-throughput screening.[11][13] | Requires a luminometer; enzyme-based, so potential for compound interference with luciferase. |
| Resazurin Reduction (e.g., AlamarBlue®) | The blue dye resazurin is reduced to the pink, fluorescent resorufin by viable cells.[12][13] | Rapid, sensitive, non-toxic to cells (allowing for further analysis), and cost-effective.[13] | Can be susceptible to interference from compounds with reducing properties. |
| Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide) | Dyes that are excluded by the intact membranes of live cells but stain dead cells.[13] | Simple, fast, and provides a direct measure of cell death.[13] | Typically requires manual cell counting; not ideal for high-throughput screening. |
| Protease Viability Assays | Measures the activity of a conserved protease released from dead cells. | Specific to cell death; can be multiplexed with other assays. | May not be as sensitive as ATP-based assays. |
| Real-Time Viability Assays (e.g., RealTime-Glo™) | Continuously monitor cell viability over time.[11] | Allows for the detection of time-dependent cytotoxicity.[13] | May require specialized reagents and instrumentation. |
Recommendation: For a robust and reliable alternative to the MTT assay when dealing with potentially interfering compounds, ATP-based assays like CellTiter-Glo® are often the gold standard due to their high sensitivity and different mechanism of action.[11]
Step 3: If No Direct Interference is Found - Other Considerations
If the cell-free experiment shows no direct reduction of MTT, other factors could be contributing to your unexpected results:
-
Metabolic Alterations : Your compound might be genuinely altering the metabolic state of the cells without affecting viability. It could be upregulating mitochondrial activity, leading to increased MTT reduction. In this case, cross-validation with an assay that measures a different viability parameter (like membrane integrity) is crucial.
-
Experimental Variability : Inconsistent results between replicates can often be traced back to technical issues such as:
-
Inconsistent cell seeding : Ensure a homogenous cell suspension before plating.
-
Pipetting errors : Calibrate your pipettes regularly and use consistent technique.
-
"Edge effects" in 96-well plates : The outer wells of a plate are more prone to evaporation and temperature fluctuations.[14] It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[14]
-
Concluding Remarks
The MTT assay, while a valuable tool, is susceptible to interference from various compounds, including those with reducing properties. When working with novel compounds like this compound, it is essential to perform the appropriate controls to validate your assay results. A cell-free control is a simple and definitive way to test for direct chemical interference. If interference is detected, transitioning to an alternative viability assay with a different mechanism of action is the most rigorous scientific approach. By understanding the potential pitfalls and employing systematic troubleshooting, you can ensure the accuracy and reliability of your cell viability data.
References
- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. opentrons.com [opentrons.com]
- 4. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 5. Methylisothiazolinone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Is Your MTT Assay the Right Choice? [promega.kr]
- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. reddit.com [reddit.com]
Isothiazolinone Toxicity Management: A Technical Guide for Researchers
Welcome to the technical support center for managing isothiazolinone toxicity in a research setting. As Senior Application Scientists, we understand that unexpected experimental outcomes can be a significant source of frustration and delay. Isothiazolinones are potent biocides frequently used as preservatives in a vast array of laboratory reagents, from buffers and antibody solutions to cell culture media supplements. While effective at preventing microbial contamination, their inherent reactivity can lead to unintended cytotoxicity and assay interference, compromising your valuable research.
This guide is designed to provide you, our fellow scientists and drug development professionals, with the in-depth knowledge and practical troubleshooting strategies needed to identify, manage, and mitigate the toxic effects of these compounds. We will move beyond simple protocols to explain the underlying mechanisms, enabling you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions - The Fundamentals of Isothiazolinone Toxicity
This section addresses the most common initial questions researchers have about isothiazolinones.
Q1: What are isothiazolinones, and why are they present in my laboratory reagents?
Isothiazolinones are a class of heterocyclic organic compounds widely used as antimicrobial preservatives due to their potent bacteriostatic and fungistatic properties.[1][2] They are effective at very low concentrations against a broad spectrum of microbes. Reagent manufacturers add them to aqueous products to ensure stability and prevent microbial degradation during shipping and storage, thus extending shelf life. Common isothiazolinones you may encounter include Methylisothiazolinone (MI), 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[3]
Q2: What is the mechanism of action behind isothiazolinone toxicity?
Isothiazolinones are highly reactive electrophiles. Their primary mechanism of toxicity involves a two-step process.[4] First, they rapidly inhibit microbial growth by disrupting key metabolic pathways, including those involving dehydrogenase enzymes essential for respiration and energy generation.[4][5] This is followed by a second, irreversible step where the electron-deficient sulfur atom in the isothiazolinone ring reacts with intracellular nucleophiles, particularly the thiol groups (-SH) of cysteine residues within proteins and peptides like glutathione.[5][6] This covalent modification leads to enzyme inactivation, production of free radicals, and ultimately, cell death.[4]
View Diagram: Isothiazolinone Mechanism of Action
Caption: Isothiazolinone electrophilic attack on protein thiols.
Q3: Are all isothiazolinones equally toxic? Which should I be most concerned about?
Toxicity varies significantly across different isothiazolinone compounds, largely due to differences in their chemical structure and reactivity.[7] For instance, the presence of a chlorine substituent at the C5 position of the isothiazolinone ring, as in MCI, increases the compound's reactivity towards thiols, thereby increasing its biocidal efficacy and cytotoxicity.[7] The general rank order of biocidal activity and cytotoxicity is: MCI > OIT ≈ DCOIT > BIT > MI .[7]
Table 1: Comparative Cytotoxicity of Common Isothiazolinones
| Compound | Full Name | Relative Cytotoxicity Ranking | Key Characteristics |
|---|---|---|---|
| MCI | 5-Chloro-2-methyl-4-isothiazolin-3-one | 1 (Highest) | Highly reactive and cytotoxic due to the chlorine substituent.[7] |
| OIT | 2-Octyl-4-isothiazolin-3-one | 2 | Potent biocide with demonstrated neurotoxic potential.[7] |
| DCOIT | 4,5-Dichloro-2-octyl-4-isothiazolin-3-one | 2 | Capable of significantly impairing cellular thiol reduction potential.[3] |
| BIT | 1,2-Benzisothiazolin-3-one | 3 | Less potent than MCI and OIT but still a significant sensitizer.[8] |
| MI | 2-Methyl-4-isothiazolin-3-one | 4 (Lowest) | Less acutely toxic but a known contact allergen.[3][9] |
This table synthesizes data from multiple sources indicating relative toxicity. Absolute values (e.g., IC50) can vary by cell line and assay conditions.[3][7]
Q4: What are the primary safety concerns for laboratory personnel when handling these compounds?
Beyond their effects on experiments, isothiazolinones pose direct health risks to researchers. They are recognized as potent skin sensitizers and can cause allergic contact dermatitis, even at low concentrations.[1][10] Concentrated solutions can cause severe skin burns and eye damage.[11] Therefore, strict adherence to safety protocols is mandatory.
-
Always wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[11]
-
Handle in a well-ventilated area: Use a chemical fume hood when working with concentrated or powdered forms to avoid respiratory irritation.[11]
-
Waste Disposal: Dispose of isothiazolinone-containing waste according to your institution's hazardous waste guidelines. Do not pour down the drain.[11][12]
Section 2: Troubleshooting Experimental Problems
This section provides structured guidance for identifying and solving common experimental issues caused by isothiazolinone toxicity.
Problem: Unexpected Cytotoxicity or Poor Cell Viability
Q: My cell cultures are showing signs of stress (e.g., poor attachment, morphological changes, increased apoptosis) after I introduced a new reagent. Could isothiazolinones be the cause?
A: Yes, this is a classic scenario. Isothiazolinones, even at preservative-level concentrations, can be cytotoxic to sensitive cell lines, especially in long-term cultures where the compound can accumulate or exert effects over time.[3] Studies have shown that compounds like MCI and DCOIT can induce morphological changes consistent with cellular necrosis and impair glutathione metabolism in human cell lines like HepG2.[3][7]
View Workflow: Diagnosing Isothiazolinone-Induced Cytotoxicity
Caption: Workflow for diagnosing unexpected cytotoxicity.
Experimental Protocol: Validating Isothiazolinone-Induced Cytotoxicity
This protocol allows you to confirm if a specific reagent is the source of toxicity.
-
Objective: To determine the cytotoxic concentration range of a suspect reagent and compare it to that of a pure isothiazolinone standard.
-
Materials:
-
Your cell line of interest.
-
Complete cell culture medium.
-
The suspect reagent (e.g., "Reagent X").
-
An analytical standard of the identified isothiazolinone (e.g., MI or MCI).
-
A cytotoxicity assay kit (e.g., MTT, LDH, or a caspase-based apoptosis assay).
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your chosen assay endpoint (typically 24-48 hours post-seeding).
-
Prepare Dilutions:
-
Reagent X: Prepare a 2-fold serial dilution series of Reagent X in complete culture medium. The range should span from the final concentration used in your experiments to at least 8-10 dilutions lower.
-
Isothiazolinone Standard: Based on the concentration listed in the Safety Data Sheet (SDS) of Reagent X, prepare a similar serial dilution of the pure isothiazolinone standard.
-
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of Reagent X, the isothiazolinone standard, and a medium-only control. Include a positive control for cell death if applicable to your assay.
-
Incubation: Incubate the plate for a duration relevant to your experimental timeline (e.g., 24, 48, or 72 hours).
-
Assay Execution: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis & Interpretation:
-
Plot the cell viability (%) versus the concentration for both Reagent X and the pure isothiazolinone standard.
-
Causality: If the dose-response curves are similar and the cytotoxic effect of Reagent X occurs at a concentration where the isothiazolinone content is known to be toxic, it strongly implicates the preservative as the causative agent.
-
Problem: Assay Interference and Inconsistent Results
Q: My enzyme activity assay (or other biochemical assay) is giving inconsistent or inhibited results. Could isothiazolinones be interfering directly with the assay components?
A: Absolutely. This is a critical and often overlooked issue. Because isothiazolinones react aggressively with thiols, they can directly interfere with any assay that relies on the function of cysteine-containing enzymes or uses thiol-based reagents (e.g., Dithiothreitol (DTT), β-mercaptoethanol, glutathione).[13] This interference can manifest as a false positive or, more commonly, a false negative (inhibition) signal.
View Diagram: Mechanism of Thiol-Based Assay Interference
Caption: How isothiazolinones can inactivate thiol-dependent enzymes.
Experimental Protocol: Neutralizing Isothiazolinones for Biochemical Assays
This protocol describes how to inactivate isothiazolinones in a sample before performing your assay of interest. The principle is to add a sacrificial nucleophile that reacts with and consumes the isothiazolinone.
-
Objective: To chemically quench isothiazolinones in a sample to prevent assay interference.
-
Choosing a Neutralizer: Sodium bisulfite is a common and effective quenching agent. It works by opening the isothiazolinone ring, rendering it inactive.[3] Other thiol-containing reagents like glutathione or DTT can also be used, but may interfere with downstream assays themselves.
Table 2: Comparison of Common Isothiazolinone Neutralization Agents
| Neutralizer | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Bisulfite | Nucleophilic attack opens the heterocyclic ring.[3] | Highly effective; reaction is rapid. | Can alter sample pH; may interfere with redox-sensitive assays. |
| Glutathione (GSH) | Acts as a sacrificial thiol, reacting with the isothiazolinone.[7] | Biologically relevant; less likely to denature proteins. | May interfere with assays that measure thiols or redox state. |
| Dithiothreitol (DTT) | A strong reducing agent that serves as a sacrificial thiol.[13] | Very effective at protecting protein thiols. | Strong odor; can interfere with many enzymatic and colorimetric assays. |
-
Methodology (using Sodium Bisulfite):
-
Preparation: Prepare a fresh 10% (w/v) solution of sodium bisulfite in deionized water.
-
Determine Stoichiometry: As a starting point, use a 2- to 5-fold molar excess of sodium bisulfite relative to the estimated concentration of the isothiazolinone in your sample. If the exact concentration is unknown, empirical testing is required.
-
Quenching Reaction: Add the calculated volume of sodium bisulfite solution to your sample. Vortex gently.
-
Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Assay: Proceed with your biochemical assay.
-
Crucial Controls:
-
Control 1 (No Quencher): Your original sample without the neutralizer to confirm inhibition.
-
Control 2 (Quencher Only): A buffer sample treated with only the sodium bisulfite to ensure the neutralizer itself does not affect the assay readout.
-
Control 3 (Spike-in): A clean buffer spiked with a known amount of your analyte and treated with the neutralizer to confirm the quenching process doesn't destroy your target molecule.
-
-
Section 3: Best Practices and Alternatives
Q: Are there isothiazolinone-free alternatives for preserving laboratory reagents?
A: Yes, several alternatives exist, though they come with their own set of considerations. The best choice depends on the specific application, pH of the solution, and compatibility with your experimental system.[14]
-
ProClin™: This is a commercial preservative that often contains isothiazolinones, so be sure to check the formulation. However, some formulations are designed for specific applications with different active ingredients.
-
Sodium Azide (NaN3): A common preservative, but it is acutely toxic and inhibits many enzymes (especially those containing heme, like horseradish peroxidase). It also forms explosive metal azides.[15]
-
Bronopol: Effective against bacteria but less so against fungi. It can be unstable at high pH and temperatures and may release formaldehyde under certain conditions.[16]
-
2-Chloroacetamide: A potential alternative, but it is also a skin sensitizer and a reproductive hazard.[15]
-
Sterile Filtration and Aseptic Technique: For many applications, the best alternative is to eliminate preservatives entirely. Prepare solutions using sterile components, pass the final solution through a 0.22 µm filter, and handle using strict aseptic techniques. This is the gold standard for sensitive cell culture applications.
When in doubt, contact the manufacturer of your reagent to inquire about the specific preservatives used and to ask if preservative-free formulations are available.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles | Semantic Scholar [semanticscholar.org]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles [mdpi.com]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. lovibond.com [lovibond.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. halo.science [halo.science]
- 15. Safer Alternatives | Duke OESO [safety.duke.edu]
- 16. chempoint.com [chempoint.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methylisothiazole-3-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-methylisothiazole-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of your synthetic work and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format. The provided solutions are based on established chemical principles and practical laboratory experience.
Question 1: My amide coupling reaction between this compound and my amine is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in amide coupling reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1]
Probable Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]
-
Solution: Begin by running small-scale trial reactions to screen different conditions.[1] Vary the temperature (e.g., 0 °C, room temperature, or slightly elevated temperatures) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Poor Activation of the Carboxylic Acid: The direct condensation of a carboxylic acid and an amine is often inefficient.[2] The carboxylic acid must be activated to facilitate nucleophilic attack by the amine.[2][3]
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. An appropriate base is needed to deprotonate the carboxylic acid and neutralize any acidic byproducts.
-
Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, 2-3 equivalents of the base are sufficient. An excess of base can sometimes lead to side reactions.
-
-
Reagent and Solvent Purity: Impurities in your starting materials or solvents, especially water, can significantly hinder the reaction.[1]
-
Solution: Use freshly distilled or anhydrous solvents. Ensure your this compound and amine are pure and dry.
-
-
Product Instability: The desired amide product might be unstable under the reaction or workup conditions.[1]
-
Solution: Monitor the reaction for product degradation over time. If instability is suspected, consider milder reaction conditions or a modified workup procedure.
-
Question 2: I am observing significant epimerization of my chiral amine during the coupling reaction. How can I minimize this side reaction?
Epimerization, or racemization, is a common problem when coupling chiral amines or amino acids, particularly when using carbodiimide coupling reagents.[3]
Probable Cause & Solution:
-
Over-activation of the Carboxylic Acid: Certain coupling reagents, like DCC alone, can lead to the formation of highly reactive intermediates that are prone to racemization.
-
Solution: The addition of a racemization-suppressing additive is highly effective. 1-Hydroxybenzotriazole (HOBt) or its analogues are commonly used with carbodiimides to minimize epimerization by forming a less reactive, but still productive, active ester. Alternatively, using coupling reagents like HATU, which are known for low racemization levels, is a good strategy.
-
Question 3: My reaction is stalling and not going to completion, even after an extended reaction time. What should I investigate?
An incomplete reaction can be frustrating. Here are several factors to consider:
Probable Causes & Solutions:
-
Insufficient Mixing: In heterogeneous reactions, poor mixing can lead to low reaction rates.[1]
-
Solution: Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
-
Reagent Degradation: The coupling reagent or other reagents may have degraded upon storage.
-
Solution: Use fresh, high-quality reagents. It is good practice to test the activity of a new batch of coupling reagent with a known reaction.
-
-
Steric Hindrance: If either the this compound derivative or the amine is sterically hindered, the reaction rate can be significantly reduced.
-
Solution: Consider using a more powerful coupling reagent, such as one of the phosphonium salts (e.g., PyBOP). Elevating the reaction temperature may also be beneficial, but should be done cautiously to avoid side reactions.
-
Question 4: The purification of my this compound derivative is proving difficult, with co-eluting impurities. What purification strategies can I employ?
Purification can be a significant bottleneck. A multi-step approach is often necessary.
Probable Causes & Solutions:
-
Byproducts from the Coupling Reagent: Many coupling reagents generate byproducts that can be difficult to remove. For example, DCC forms dicyclohexylurea (DCU), which is often insoluble but can sometimes contaminate the product.
-
Solution: If using EDC, the resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[2] For DCU, filtering the reaction mixture before workup can remove a significant portion.
-
-
Similar Polarity of Product and Impurities: If your product and impurities have similar polarities, chromatographic separation can be challenging.
-
Solution:
-
Acid/Base Extraction: If your product has a basic or acidic handle that the impurities lack (or vice-versa), an acid/base liquid-liquid extraction can be a powerful purification step.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
-
Chromatography Optimization: Experiment with different solvent systems for your column chromatography. Using a gradient elution can often improve separation. Sometimes, switching to a different stationary phase (e.g., alumina instead of silica gel) can be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
While there are multiple strategies for synthesizing isothiazole rings, a common approach involves the cyclization of appropriate precursors.[5] For example, derivatives of β-iminothioamides can undergo oxidative cyclization to form the isothiazole ring.[6] The carboxylic acid functionality can be introduced either during the initial synthesis or by subsequent modification of a pre-existing isothiazole, such as the hydrolysis of a nitrile or the oxidation of a methyl group.
Q2: Which solvents are recommended for amide coupling reactions with this compound?
The choice of solvent is critical and depends on the specific reagents and substrates. Common aprotic polar solvents are generally preferred.
| Solvent | Key Characteristics |
| Dichloromethane (DCM) | Good for many coupling reactions, easy to remove. |
| N,N-Dimethylformamide (DMF) | High polarity, good for dissolving a wide range of substrates. Can be difficult to remove. |
| Tetrahydrofuran (THF) | Aprotic ether, suitable for many reactions. Must be anhydrous. |
| Acetonitrile (MeCN) | Polar aprotic solvent, often used in purification (e.g., HPLC). |
Q3: How should I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. A co-spot of your starting material, reaction mixture, and a baseline spot is recommended. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking the consumption of starting materials and the formation of the desired product.
Q4: Are there any specific safety precautions I should take when working with isothiazole derivatives?
Yes. Some isothiazolinones are known to be potent skin sensitizers and can cause allergic reactions.[7][8] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.
-
Add the amine to the solution.
-
In a separate vial, dissolve HATU in anhydrous DMF or DCM and add it to the reaction mixture.
-
Add DIPEA to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Troubleshooting Workflow for Low Yield in Amide Coupling
A decision tree for troubleshooting low yields.
Mechanism of HATU-Mediated Amide Coupling
The mechanism of amide bond formation using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 7. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 5-Methylisothiazole-3-Carboxylic Acid
Welcome to the technical support center for 5-methylisothiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, handling recommendations, and troubleshooting advice for experiments involving this compound. My aim is to combine technical data with practical, field-tested insights to ensure the success and safety of your research.
Core Concepts: Understanding this compound
This compound belongs to the isothiazolinone family, a class of heterocyclic compounds known for their broad spectrum of biological activities. While many isothiazolinones are utilized as biocides, this particular derivative, with its carboxylic acid functionality, serves as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The reactivity of the isothiazole ring and the carboxylic acid group dictates both its utility and the necessary precautions for its handling and use.
Key Structural Features and Reactivity
The isothiazole ring is susceptible to nucleophilic attack, which can lead to ring-opening.[2] This reactivity is influenced by the pH of the medium. The carboxylic acid group allows for a wide range of chemical modifications, such as amidation and esterification, making it a valuable synthon.
Safe Handling and Storage: A Proactive Approach
Given the reactivity and potential hazards associated with isothiazolinones, a proactive and informed approach to handling and storage is paramount. The following recommendations are based on best practices for this class of compounds.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.[3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential.
-
Eye Protection: Safety goggles or a face shield should always be worn.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: When working with the solid compound or creating solutions where aerosols may be generated, a properly fitted respirator is recommended. Work should be conducted in a well-ventilated area or a chemical fume hood.
Storage Recommendations
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Atmosphere: For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended, as some related compounds are air-sensitive.
-
Container: Keep the container tightly closed to prevent moisture ingress.
-
Incompatibilities: Avoid storage near strong oxidizing agents and strong bases, as these can promote degradation.[3]
Experimental Protocols: A Step-by-Step Guide
Preparation of a Stock Solution
The following is a general protocol for preparing a stock solution of this compound. Solubility can vary, so a small-scale test is always recommended.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, or a suitable alcohol)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Appropriate PPE
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Dissolution: Transfer the solid to the volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve. A magnetic stirrer can be used to aid dissolution.
-
Completion: Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (refrigeration is recommended for short-term storage). For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.
Troubleshooting and FAQs
This section addresses common questions and potential issues that may arise during experiments with this compound.
Q1: My compound appears to be degrading in solution. What could be the cause?
A1: Degradation of isothiazolinones in solution is often linked to pH and the presence of nucleophiles.[2]
-
pH Stability: Isothiazolinones are generally more stable in acidic to neutral conditions.[1] Under alkaline (basic) conditions (pH > 8), the isothiazole ring can undergo hydrolysis, leading to ring-opening and loss of activity.[4][5] If your experimental conditions are basic, this is a likely cause of degradation.
-
Nucleophiles: The sulfur atom in the isothiazole ring is electrophilic and susceptible to attack by nucleophiles. Common laboratory reagents such as thiols (e.g., dithiothreitol, β-mercaptoethanol), amines, and even some buffer components can react with and degrade the compound.[2]
Troubleshooting Steps:
-
pH Monitoring: Check the pH of your solution. If it is basic, consider adjusting it to a neutral or slightly acidic pH if your experimental design allows.
-
Solvent and Buffer Choice: Ensure your solvent and buffer system are free from strong nucleophiles.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: While specific solubility data for this compound is not extensively published, based on its structure and data for similar compounds, the following can be inferred:
| Solvent | Expected Solubility |
| Dimethyl sulfoxide (DMSO) | Likely soluble |
| N,N-Dimethylformamide (DMF) | Likely soluble |
| Methanol | Likely soluble |
| Ethanol | Likely soluble |
| Water | Sparingly soluble |
Data extrapolated from related isothiazolinone compounds.
Troubleshooting Steps:
-
Start with Organic Solvents: Begin by attempting to dissolve the compound in a small amount of a polar aprotic solvent like DMSO or DMF.
-
Sonication: Gentle sonication can aid in the dissolution of sparingly soluble compounds.
-
Warming: Gentle warming of the solution may improve solubility, but be cautious as excessive heat can lead to degradation.
Q3: I am performing an amidation reaction with the carboxylic acid group, but my yields are low. What are some potential issues?
A3: Low yields in amidation reactions can stem from several factors.
-
Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for efficient reaction with an amine. Common activating agents include thionyl chloride (to form the acid chloride) or coupling reagents like EDC/DCC in the presence of an activator like HOBt or DMAP.[2][4]
-
Side Reactions: The isothiazole ring itself can be reactive. Harsh reaction conditions or the use of certain reagents might lead to side reactions involving the ring.
-
Purity of Starting Material: Ensure the purity of your this compound. Impurities can interfere with the reaction.
Troubleshooting Workflow for Amidation Reactions
Q4: Are there any known incompatibilities I should be aware of in my experimental setup?
A4: Yes, based on the chemistry of isothiazolinones, you should avoid:
-
Strong Bases: Can cause rapid degradation of the isothiazole ring.[4][5]
-
Strong Oxidizing Agents: Can lead to unwanted side reactions.[3]
-
Strong Nucleophiles: Especially thiols, can open the isothiazole ring.[2]
-
Certain Metals: Some metals may catalyze degradation.
When planning your experiments, carefully consider all reagents and conditions to ensure compatibility.
Concluding Remarks
This compound is a valuable compound for chemical synthesis. A thorough understanding of its reactivity, particularly the stability of the isothiazole ring, is key to successful experimentation. By following the handling and storage recommendations and being mindful of potential incompatibilities, researchers can confidently and safely incorporate this versatile building block into their synthetic strategies. This guide will be periodically updated as more specific data for this compound becomes available.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of 5-Methylisothiazole-3-Carboxylic Acid and Cisplatin
A Guide for Researchers in Oncology Drug Development
In the landscape of cancer therapeutics, the platinum-based drug Cisplatin has long been a cornerstone of chemotherapy regimens for a variety of malignancies, including lung, ovarian, and testicular cancers.[1][2] Its renown stems from its ability to induce cancer cell death by crosslinking with DNA, thereby inhibiting replication and transcription.[1][3][4] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[1][2] This has spurred the ongoing search for novel anticancer agents with improved efficacy and safety profiles. Among the vast number of heterocyclic compounds being investigated, isothiazole derivatives have emerged as a promising class, demonstrating a range of biological activities, including anticancer properties.[5][6]
This guide provides a comparative overview of the anticancer activity of a specific isothiazole derivative, 5-methylisothiazole-3-carboxylic acid, and the established chemotherapeutic, Cisplatin. We will delve into their mechanisms of action, compare their cytotoxic effects based on available data, provide standardized protocols for assessing anticancer activity, and discuss their toxicity profiles.
Section 1: Mechanism of Action
A fundamental differentiator between anticancer agents is their mechanism of action. Understanding these pathways is critical for predicting efficacy, potential synergies, and resistance mechanisms.
Cisplatin: The DNA Damaging Agent
Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA.[1][2] Upon entering a cell, where the chloride concentration is lower than in the bloodstream, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[3][4] This "activated" form of cisplatin can then bind to the N7 reactive centers on purine bases, most notably guanine, within the DNA strand.[1]
This binding leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent guanine bases.[1][3] These adducts create a significant distortion in the DNA double helix, which in turn interferes with DNA repair mechanisms, stalls DNA replication, and ultimately triggers programmed cell death, or apoptosis.[1][2][3]
Caption: Mechanism of action of Cisplatin leading to apoptosis.
This compound: A Focus on Metabolic Disruption
The precise anticancer mechanism of this compound is not as extensively characterized as that of cisplatin. However, research into isothiazolone biocides, a related class of compounds, suggests a different mode of action. These compounds are known to rapidly inhibit microbial growth and metabolism by disrupting metabolic pathways that involve dehydrogenase enzymes.[7] This disruption leads to the inhibition of critical physiological functions such as respiration and energy generation.[7] Cell death is thought to occur through the destruction of protein thiols and the generation of free radicals.[7]
Furthermore, carboxylic acids themselves play a significant role in cancer cell metabolism.[8] Cancer cells often reprogram their metabolism to support their rapid proliferation, and targeting these metabolic pathways is a key strategy in cancer therapy.[8] It is plausible that this compound exerts its anticancer effects by interfering with these vital metabolic processes.
Section 2: Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. It is important to note that published IC50 values for cisplatin can show significant variability across studies due to differences in experimental conditions.[9][10]
Below is a table summarizing representative IC50 values for cisplatin against several common cancer cell lines, as reported in various studies. This provides a benchmark for the level of potency expected from a clinically used anticancer agent.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Incubation Time (h) |
| A549 | Lung Carcinoma | 10.91 ± 0.19 | 24 |
| A549 | Lung Carcinoma | 7.49 ± 0.16 | 48 |
| HEC-1-A | Endometrial Carcinoma | 12.3 ± 1.1 | Not Specified |
| PaCa-2 | Pancreatic Tumor | 15.5 ± 2.4 | Not Specified |
| SKOV-3 | Ovarian Cancer | 19.8 ± 3.4 | Not Specified |
Note: IC50 values can vary significantly based on the assay used, cell seeding density, and other experimental parameters.[10]
Section 3: Experimental Protocols for Cytotoxicity Assessment
To ensure reliable and reproducible data when comparing the anticancer activity of novel compounds to a standard like cisplatin, standardized protocols are essential. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[15][16][17]
MTT Cell Viability Assay Protocol
This protocol is a standard method for determining the cytotoxic effects of a compound on cultured cells.[15][16][17][18][19][20][21][22][23]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenase enzymes, to form a purple formazan product.[15][16][17] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[17][19]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds (this compound and Cisplatin)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 and 4 mM HCl in isopropanol)[15][18]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15][20]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[15][19]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][20] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[15]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[15][19] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Section 4: Toxicity and Side Effect Profiles
A crucial aspect of any anticancer drug is its therapeutic index – the balance between its efficacy against cancer cells and its toxicity to normal, healthy cells.
Cisplatin: A Profile of Significant Toxicity
Despite its effectiveness, cisplatin is associated with numerous and often severe side effects that can be dose-limiting.[1][2] These include:
-
Nephrotoxicity (Kidney Damage): This is a primary and major clinical concern.[3]
-
Neurotoxicity: Can manifest as numbness and difficulty walking.[3]
-
Gastrointestinal Disorders: Nausea and vomiting are common.[1]
-
Ototoxicity: Hearing loss, particularly in younger patients.[2]
-
Myelosuppression: A decrease in the production of blood cells, leading to increased risk of infection.[1]
This compound: Potential for a Different Profile
The toxicity profile of this compound as a systemic anticancer agent is not well-established. However, isothiazolinones, as a class, are known to be potent skin sensitizers, capable of causing skin irritation and allergies.[5][6][24] While this is a concern for topical applications, it does not directly translate to the side effect profile when used as an internal therapeutic. Research on isothiazole derivatives for agricultural use has noted their relatively low toxicity.[25] Further preclinical toxicology studies are necessary to determine the systemic safety profile of this compound.
Conclusion and Future Directions
Cisplatin remains a potent and widely used chemotherapeutic, but its utility is challenged by severe side effects and drug resistance. Its mechanism of action, centered on DNA damage, is well-understood. This compound, representing the broader class of isothiazole derivatives, presents a potentially different mechanistic approach, likely targeting cellular metabolism.
While preliminary studies on related isothiazole compounds suggest some anticancer activity, they do not currently surpass the potency of cisplatin. The key advantage of these newer compounds may lie in a potentially different and more favorable toxicity profile, though this requires extensive investigation.
For researchers, the path forward involves several key steps:
-
Direct Comparative Studies: Head-to-head in vitro cytotoxicity studies against a broad panel of cancer cell lines are needed to accurately compare the potency of this compound and cisplatin.
-
Mechanism of Action Elucidation: Detailed studies are required to pinpoint the precise molecular targets and pathways affected by this compound in cancer cells.
-
In Vivo Efficacy and Toxicology: Promising in vitro results must be followed by in vivo studies in animal models to assess both anticancer efficacy and the systemic toxicity profile.
The exploration of isothiazole derivatives like this compound underscores a vital direction in oncology research: the pursuit of novel agents that can overcome the limitations of established therapies, either by offering a new mechanism of action, improved selectivity, or a better safety profile.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecules | Free Full-Text | The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. scielo.br [scielo.br]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. scielo.br [scielo.br]
- 22. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 23. kosheeka.com [kosheeka.com]
- 24. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles [ouci.dntb.gov.ua]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Isothiazole Derivatives Versus Doxorubicin in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure and disease progression. Doxorubicin, a cornerstone of chemotherapy for decades, is frequently hampered by the development of resistance in cancer cells. This guide provides a comparative analysis of doxorubicin and a promising class of compounds, isothiazole derivatives, with a focus on their efficacy in doxorubicin-resistant cancer cell lines. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers seeking to navigate the complexities of chemoresistance.
The Challenge of Doxorubicin Resistance
Doxorubicin, an anthracycline antibiotic, has been a mainstay in the treatment of a wide range of cancers, including breast, ovarian, and colon cancers.[1][2] Its primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This disruption of DNA integrity ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[1][2] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can induce further cellular damage.[3]
However, the clinical utility of doxorubicin is often limited by the development of multidrug resistance (MDR). Cancer cells can employ a variety of strategies to evade the cytotoxic effects of doxorubicin, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which actively pump doxorubicin out of the cell, reducing its intracellular concentration.[4]
-
Alterations in Topoisomerase II: Mutations or decreased expression of topoisomerase IIα can render the enzyme less sensitive to doxorubicin's inhibitory effects.[1]
-
Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can help cancer cells withstand the DNA damage induced by doxorubicin.[1]
-
Enhanced DNA Repair Mechanisms: Cancer cells can augment their capacity to repair the DNA double-strand breaks caused by doxorubicin.
-
Evasion of Apoptosis: Dysregulation of apoptotic signaling pathways can prevent the initiation of programmed cell death.[1]
These resistance mechanisms often lead to cross-resistance to a broad spectrum of chemotherapeutic agents, complicating subsequent treatment strategies.
Isothiazole Derivatives: A Potential Avenue to Overcome Resistance
Isothiazoles are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including anticancer properties.[5] While the specific compound 5-methylisothiazole-3-carboxylic acid has limited published data in the context of cancer, numerous studies have demonstrated the potent antiproliferative effects of various isothiazole derivatives against a range of cancer cell lines, including those resistant to conventional chemotherapeutics.[2][6]
The proposed anticancer mechanisms of isothiazole derivatives are multifaceted and appear to differ from those of doxorubicin, suggesting they may be effective in overcoming doxorubicin resistance. These mechanisms include:
-
Induction of Apoptosis: Many isothiazole derivatives have been shown to trigger programmed cell death in cancer cells.[6][7]
-
Inhibition of Tubulin Polymerization: Some derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6]
-
Modulation of Signaling Pathways: Isothiazoles have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB, mTOR, and PI3K/Akt pathways.[6]
Crucially, some isothiazole derivatives have demonstrated the ability to bypass the P-gp-dependent resistance mechanism, a major contributor to doxorubicin resistance.[3] This suggests that these compounds may not be substrates for this efflux pump, allowing them to accumulate to cytotoxic concentrations within resistant cancer cells.
Comparative Efficacy: A Data-Driven Analysis
A direct comparison of the cytotoxic effects of doxorubicin and isothiazole derivatives in doxorubicin-resistant cancer cell lines is essential to evaluate their potential as alternative therapeutic agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment.
The following table summarizes the IC50 values for doxorubicin and various isothiazole derivatives in doxorubicin-sensitive (parental) and doxorubicin-resistant cancer cell lines.
| Cell Line | Compound | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| Breast Cancer | |||||
| MCF-7 | Doxorubicin | 0.1 - 9.908 | [2][8] | ||
| MCF-7/ADR | Doxorubicin | 12.9 - 13.39 | 117.2 - 133.9 | [2][8] | |
| Colon Cancer | |||||
| LoVo | Doxorubicin | ~0.05 (estimated) | [9] | ||
| LoVo/DX | Doxorubicin | ~1.5 (estimated) | ~30 | [9] | |
| LoVo/DX | Isothiazole Derivative 3 | >30 | [1] | ||
| LoVo/DX | Isothiazole Derivative 7 | >30 | [1] |
*Note: Isothiazole Derivative 3 is 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide and Derivative 7 is 5-chloro-3-methyl-N'-[(E)-1-(4-nitrophenyl)ethylidene]isothiazole-4-carbohydrazide. The IC50 values for these derivatives in the parental LoVo cell line were also evaluated, showing activity. The resistance index (RI) for some isothiazole derivatives was calculated to be less than 1, indicating they are more effective in the resistant cell line.[1][3]
The data clearly illustrates the significant increase in the IC50 value of doxorubicin in the resistant cell lines (MCF-7/ADR and LoVo/DX) compared to their parental counterparts, confirming the resistant phenotype. While direct IC50 values for this compound are not available, the data on other isothiazole derivatives in the doxorubicin-resistant LoVo/DX cell line, with some showing the ability to overcome P-gp-dependent resistance, highlights the potential of this class of compounds.[3]
Mechanistic Insights: Visualizing the Pathways
To understand the interplay between doxorubicin resistance and the potential efficacy of isothiazole derivatives, it is helpful to visualize the key signaling pathways involved.
Figure 1: Simplified signaling pathways illustrating doxorubicin's mechanism of action, a key resistance pathway (P-gp efflux), and the potential mechanisms of action for isothiazole derivatives.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the efficacy of anticancer compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7/ADR, LoVo, LoVo/DX)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Doxorubicin and Isothiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of doxorubicin and the isothiazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Figure 2: A typical workflow for a cell viability assessment using the MTT assay.
Conclusion
The development of resistance to doxorubicin represents a significant clinical hurdle. Isothiazole derivatives have emerged as a promising class of compounds with the potential to circumvent these resistance mechanisms. Their distinct modes of action, including the ability of some derivatives to overcome P-gp-mediated efflux, make them attractive candidates for further investigation. While more research is needed to elucidate the efficacy of specific derivatives like this compound, the existing data strongly supports the continued exploration of the isothiazole scaffold in the development of novel therapeutics for treating drug-resistant cancers. This guide provides a foundational understanding and practical protocols to aid researchers in this critical endeavor.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Inhibition of Pgp activity and cell cycle-dependent chemosensitivity to doxorubicin in the multidrug-resistant LoVo human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular doxorubicin concentrations and drug-induced DNA damage in a human colon adenocarcinoma cell line and in a drug-resistant subline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Isothiazole Derivatives in Cancer vs. Normal Cell Lines
This guide provides an in-depth comparison of the cytotoxic effects of isothiazole-based compounds, focusing on the critical aspect of selectivity between cancerous and non-cancerous cells. As researchers and drug development professionals, our primary goal is not just to kill cancer cells, but to do so with minimal harm to healthy tissue. This principle, known as the therapeutic window, is a cornerstone of modern oncology research.
While the broader isothiazole scaffold is a source of significant interest for developing novel therapeutics, comprehensive, comparative data for every derivative is not always publicly available.[1][2][3] Therefore, this guide will use a well-documented case study on derivatives of 3-methylisothiazole-4-carboxylic acid to illustrate the experimental design, methodologies, and data interpretation required to assess differential cytotoxicity. The principles and protocols outlined herein are directly applicable to the evaluation of novel compounds like 5-methylisothiazole-3-carboxylic acid.
The Rationale: Why Isothiazoles?
Isothiazole and its derivatives represent a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potent antimicrobial and, more recently, anticancer properties.[3] The core mechanism of action for many isothiazolinones involves the electrophilic nature of the sulfur atom, which can readily react with nucleophilic residues, particularly the thiol groups of cysteine in cellular proteins.[4] This interaction can disrupt protein function, inhibit critical enzymes, and induce oxidative stress, ultimately leading to cell death.[5][4] The scientific premise is that the unique metabolic and redox states of cancer cells may render them more susceptible to this type of chemical insult compared to their normal counterparts.
Case Study: Cytotoxicity of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Derivatives
A study by Ryng et al. provides an excellent framework for comparison, evaluating a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides for their antiproliferative activity against both cancer and normal cell lines.[6][7] This allows for a direct assessment of selectivity.
Cell Line Selection: The Foundation of a Meaningful Comparison
The choice of cell lines is a critical first step. To establish selectivity, a panel must include both cancerous and non-tumorigenic cells, preferably from the same tissue of origin to minimize confounding variables.
-
MCF-7 (Breast Adenocarcinoma): A widely-used, well-characterized human breast cancer cell line. It is estrogen receptor-positive and represents a common subtype of breast cancer.
-
LoVo (Colon Adenocarcinoma): A human colon cancer cell line used to assess activity in a different cancer type.
-
MCF-10A (Normal Breast Epithelial): A non-tumorigenic human breast epithelial cell line.[6][7][8] It serves as the ideal "normal" control when screening for anti-breast cancer agents, as it allows for the direct calculation of a selectivity index relative to MCF-7 cells.
Comparative Cytotoxicity Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying the potency of a cytotoxic compound. It represents the concentration of the drug required to inhibit the proliferation of 50% of the cell population. The data below is adapted from the study on 3-methylisothiazole derivatives.[6]
| Compound ID | Chemical Name/Structure Feature | IC₅₀ MCF-7 (µg/mL) | IC₅₀ LoVo (µg/mL) | IC₅₀ MCF-10A (µg/mL) | Selectivity Index (SI)¹ |
| Compound 3 | 3-phenylprop-2-en-1-ylidene substituent | 13.9 ± 0.6 | 12.3 ± 0.2 | 24.3 ± 0.9 | 1.75 |
| Compound 4 | 3-Cl-phenyl substituent | 19.8 ± 0.4 | 18.5 ± 0.6 | 17.5 ± 0.7 | 0.88 |
| Compound 5 | 3-NO₂-phenyl substituent | 28.5 ± 0.9 | 35.8 ± 0.7 | > 80 | > 2.81 |
| Compound 8 | 4-N(CH₃)₂-phenyl substituent | 26.5 ± 0.5 | 32.7 ± 0.5 | 80.0 ± 2.1 | 3.02 |
| Cisplatin | Reference Drug | 10.3 ± 0.3 | 4.8 ± 0.3 | 11.5 ± 0.4 | 1.12 |
¹Selectivity Index (SI) calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells. Data for MCF-7 was used for SI calculation.
Interpretation: From this data, we can draw critical conclusions. Compound 3 shows the highest potency against the cancer cell lines. However, Compound 8 and Compound 5 exhibit a more desirable profile with higher Selectivity Index values, indicating they are significantly less toxic to the normal MCF-10A cells than to the MCF-7 cancer cells.[6] This highlights the importance of parallel screening against normal cell lines; the most potent compound is not always the best candidate for further development.
Experimental Workflows & Protocols
To ensure scientific integrity, all cytotoxicity testing must follow robust and reproducible protocols. The following sections detail the standard methodologies for obtaining the data presented above.
General Experimental Workflow
The overall process for evaluating cytotoxicity is a multi-step procedure that requires careful planning and execution.
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom plates.
-
Complete cell culture medium.
-
Test compound and vehicle control (e.g., DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Investigating the Mechanism: Induction of Apoptosis
Potent and selective compounds warrant further investigation into their mechanism of action. Many successful anticancer drugs work by inducing apoptosis, or programmed cell death.[3][10]
Apoptotic Signaling Pathways
Apoptosis is a highly regulated process involving two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of effector caspases (like Caspase-3), which execute the final stages of cell death.[10] Investigating markers within these pathways can elucidate how a compound works.
Caption: Simplified overview of apoptotic signaling pathways.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a gold standard for detecting apoptosis.
-
Annexin V: Binds to phosphatidylserine (PS), a lipid that flips to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the cytotoxicity assay. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion and Future Directions
The evaluation of differential cytotoxicity is a non-negotiable step in the early-phase discovery of anticancer agents. The case study of 3-methylisothiazole-4-carboxylic acid derivatives demonstrates that potent cytotoxicity must be balanced with selectivity for cancer cells over normal cells.[6] Compounds 5 and 8, despite being less potent than compound 3, represent more promising leads due to their superior selectivity indices.[6]
The protocols and frameworks provided here offer a robust system for screening novel compounds like this compound. Future work should focus on:
-
Direct Evaluation: Performing these comparative assays on this compound to generate its specific cytotoxicity and selectivity profile.
-
Mechanism of Action Studies: For promising candidates, expanding mechanistic studies to include cell cycle analysis, mitochondrial membrane potential assays, and western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3) is essential.[11][12]
-
In Vivo Testing: Compounds that demonstrate high potency and selectivity in vitro should advance to preclinical animal models to assess their efficacy and toxicity in a whole-organism context.[13]
By systematically applying these principles, researchers can more effectively identify and validate novel isothiazole derivatives with the potential to become safe and effective cancer therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. noblelifesci.com [noblelifesci.com]
A Comparative Guide to the Structure-Activity Relationship of Isothiazole Carboxylic Acid Analogs in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the heterocyclic isothiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of isothiazole carboxylic acid analogs, with a particular focus on their antiproliferative properties. While direct and extensive SAR studies on 5-methylisothiazole-3-carboxylic acid analogs are not widely available in current literature, this guide will leverage the rich data from the more extensively studied 3-methylisothiazole-4-carboxylic acid derivatives to draw comparative insights and illuminate promising avenues for future research.
The Isothiazole Core: A Foundation for Diverse Biological Activity
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a key pharmacophore in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.[1] Modifications at various positions of the isothiazole ring, particularly the incorporation of a carboxylic acid moiety or its derivatives, have been shown to be critical for potent biological activity.
Structure-Activity Relationship of 3-Methylisothiazole-4-Carboxylic Acid Analogs as Antiproliferative Agents
Extensive research into the anticancer potential of isothiazole derivatives has largely centered on analogs of 3-methylisothiazole-4-carboxylic acid. These studies provide a robust framework for understanding the key structural features that govern their cytotoxic and antiproliferative effects. The primary modifications have been explored at the 5-position of the isothiazole ring and at the 4-position through derivatization of the carboxylic acid group.
Influence of Substituents at the 5-Position
Studies on 5-substituted-3-methylisothiazole-4-carboxylic acid derivatives have revealed that the nature of the substituent at the 5-position significantly impacts antiproliferative activity.
A key series of compounds, the N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, have been synthesized and evaluated against a panel of human cancer cell lines.[1][2][3] The general synthesis involves the reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with various aldehydes and ketones.[1]
The antiproliferative activity of these analogs is highly dependent on the nature of the substituent introduced via the aldehyde or ketone. For instance, the presence of a phenylprop-2-en-1-ylidene moiety has been shown to be particularly effective.[1]
Table 1: Antiproliferative Activity (IC₅₀, µg/mL) of Selected 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Analogs [1][2]
| Compound | R Group | MV4-11 (Leukemia) | LoVo (Colon) | LoVo/DX (Colon, Doxorubicin-Resistant) | MCF-7 (Breast) |
| 1 | H | > 80 | - | - | - |
| 2 | Phenyl | 25.1 | - | - | - |
| 3 | (1E,2E)-3-phenylprop-2-en-1-ylidene | 4.4 | < 15 | < 15 | < 15 |
| 4 | 3-Methoxyphenyl | 16.2 | < 20 | < 20 | < 20 |
From this data, a clear SAR emerges:
-
Aromatic and extended conjugated systems attached to the hydrazide nitrogen significantly enhance antiproliferative activity. The cinnamaldehyde derivative (compound 3) is the most potent in this series.
-
Substitution on the phenyl ring , such as the meta-methoxy group in compound 4, can modulate activity.[1]
Similarly, a series of 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives, which are Schiff bases, have demonstrated potent and selective activity against leukemia and colon cancer cell lines.[4]
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position is a critical feature for the biological activity of these isothiazole analogs. Its conversion to a hydrazide, and subsequent derivatization, is a common strategy to generate potent antiproliferative agents. This suggests that the hydrogen bonding capacity and the steric and electronic properties of the group at this position are key determinants of activity.
The Underexplored Landscape of this compound Analogs
In contrast to the extensive research on the 4-carboxylic acid isomers, the structure-activity relationship of this compound analogs remains a largely uncharted territory in the context of anticancer drug discovery. A comprehensive search of the current scientific literature reveals a paucity of studies focused on the synthesis and biological evaluation of a systematic series of these analogs for antiproliferative activity.
A patent from 1959 describes the synthesis of 5-amino-3-methyl-isothiazole and its potential conversion to therapeutically interesting compounds, including derivatives with antibacterial activity. However, this early work does not provide the detailed SAR studies that are now standard in medicinal chemistry.
The lack of extensive research on this compound analogs presents a significant opportunity for drug discovery programs. The altered spatial arrangement of the methyl and carboxylic acid groups, in comparison to the 4-carboxylic acid isomers, would present a different pharmacophore to biological targets, potentially leading to novel mechanisms of action or improved selectivity.
Experimental Protocols for the Evaluation of Antiproliferative Activity
To facilitate further research in this area, this section provides a standardized experimental protocol for assessing the antiproliferative activity of novel isothiazole carboxylic acid analogs.
Cell Culture
-
Human cancer cell lines (e.g., MV4-11, LoVo, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Future Directions and Conclusion
The established structure-activity relationship of 3-methylisothiazole-4-carboxylic acid analogs provides a valuable roadmap for the design of novel antiproliferative agents. Key takeaways include the importance of an extended aromatic system attached to a hydrazide at the 4-position and the significant influence of substituents at the 5-position.
The dearth of research on this compound analogs highlights a gap in the current understanding of isothiazole SAR. Future research should focus on the systematic synthesis and biological evaluation of these isomers. Such studies could uncover novel anticancer agents with potentially different mechanisms of action or improved pharmacological profiles. The experimental protocols outlined in this guide provide a solid foundation for these future investigations.
By exploring the full chemical space of isothiazole carboxylic acid analogs, the scientific community can continue to unlock the therapeutic potential of this versatile heterocyclic scaffold.
References
- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Isothiazole Derivatives
For researchers and drug development professionals, the heterocyclic compound isothiazole represents a promising scaffold for designing novel immunomodulatory agents. Its derivatives have demonstrated a wide spectrum of activities, from immunosuppression to immunostimulation, making them attractive candidates for treating a range of conditions, including autoimmune diseases, inflammatory disorders, and even for enhancing vaccine efficacy. This guide provides a comparative analysis of the immunomodulatory effects of different isothiazole derivatives, supported by experimental data from peer-reviewed literature.
The Isothiazole Scaffold: A Foundation for Immunomodulation
The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, serves as a versatile backbone for chemical modifications. These modifications can dramatically influence the molecule's interaction with biological targets, leading to a diverse array of immunomodulatory outcomes. The inherent chemical properties of the isothiazole ring, including its aromaticity and the presence of heteroatoms, allow for a range of substitutions that can fine-tune the compound's efficacy and specificity.
Comparative Analysis of Isothiazole Derivatives' Immunomodulatory Activities
This section delves into the specific immunomodulatory effects of various classes of isothiazole derivatives, drawing comparisons based on their impact on key immune parameters such as immune cell proliferation and cytokine production.
Hydrazino-Isothiazolecarboxylic Acid Ethyl Esters: Potent Inhibitors of Humoral and Cellular Immunity
A study focusing on newly synthesized 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters revealed their differential and dose-dependent immunoregulatory properties. One standout compound, 5-{N'-[1-4{-4-[3-(-methoxyphenyl)-ureidol]-phenylethylidene]-hydrazino}-3-methyl-4-isothiazolecarboxylic acid ethyl ester (compound 3a), exhibited strong inhibitory effects on the secondary humoral immune response to sheep erythrocytes and the proliferative response of mouse splenocytes to concanavalin A (a T-cell mitogen) and pokeweed mitogen (a T- and B-cell mitogen)[1].
Table 1: Immunosuppressive Activity of a Key Hydrazino-Isothiazole Derivative [1]
| Compound | Assay | Effect |
| 5-{N'-[1-4{-4-[3-(-methoxyphenyl)-ureidol]-phenylethylidene]-hydrazino}-3-methyl-4-isothiazolecarboxylic acid ethyl ester | Secondary humoral immune response to sheep erythrocytes | Strong inhibition |
| Proliferative response of mouse splenocytes to concanavalin A | Strong inhibition | |
| Proliferative response of mouse splenocytes to pokeweed mitogen | Strong inhibition |
This class of derivatives holds potential for the development of therapeutics for autoimmune diseases where dampening both humoral and cellular immunity is desirable.
Isothiazolinones: Inducers of Immune Responses
In contrast to the immunosuppressive activity of the hydrazino derivatives, isothiazolinones have been shown to induce immune responses[2]. While often associated with their use as biocides, their ability to interact with and stimulate the immune system is a critical consideration in both toxicology and potential therapeutic applications where an immune-activating effect is desired. The mechanisms behind this stimulation are thought to involve their ability to penetrate the skin, bind to cellular components, and induce oxidative stress and apoptosis, which can trigger inflammatory and immune cascades[2].
Benzoylamino-Isothiazole Derivatives: Anti-inflammatory Action
Derivatives of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid have been investigated for their anti-inflammatory properties. Specifically, 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide demonstrated anti-inflammatory action in various experimental models of inflammation[3]. Further studies on related compounds, such as 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides, also revealed significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation tests[4][5]. These findings suggest that the benzoylamino moiety is a key pharmacophore for the anti-inflammatory effects of this class of isothiazole derivatives.
Insights from Related Heterocyclic Scaffolds
The immunomodulatory potential of the isothiazole nucleus is further underscored by the activities of structurally related heterocyclic compounds, such as benzothiazoles and isoxazoles.
-
Benzothiazole Derivatives: Certain benzothiazole analogs have demonstrated potent inhibitory effects on the proliferation of activated peripheral blood mononuclear cells (PBMCs) and the production of key cytokines like IL-2 and IL-4[6][7]. This highlights the potential for developing targeted immunomodulators by modifying the core heterocyclic structure.
-
Isoxazole Derivatives: Exhibiting a broad spectrum of immunoregulatory actions, isoxazole derivatives have been shown to possess immunosuppressive, anti-inflammatory, and even immunostimulatory properties[8][9]. This diversity in function within a closely related heterocyclic family suggests that subtle structural changes can lead to profound differences in immunological outcomes.
Experimental Protocols for Assessing Immunomodulatory Effects
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are representative methodologies for key assays used to characterize the immunomodulatory effects of isothiazole derivatives.
T-Cell Proliferation Assay
This assay is fundamental for determining the effect of a compound on T-lymphocyte activation and proliferation.
Protocol:
-
Isolate splenocytes from mice.
-
Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add the isothiazole derivative at various concentrations.
-
Stimulate the cells with a mitogen, such as Concanavalin A (ConA) at 2 µg/mL.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add [3H]-thymidine (1 µCi/well) for the final 18 hours of incubation.
-
Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Calculate the percentage of inhibition compared to the vehicle control.
Workflow for T-Cell Proliferation Assay
Caption: Workflow of a standard T-cell proliferation assay.
Cytokine Production Assay (ELISA)
This assay quantifies the production of specific cytokines by immune cells in response to a stimulus and the presence of the test compound.
Protocol:
-
Culture peripheral blood mononuclear cells (PBMCs) or splenocytes in a 24-well plate.
-
Treat the cells with the isothiazole derivative at various concentrations.
-
Stimulate the cells with an appropriate stimulus (e.g., lipopolysaccharide for TNF-α and IL-6, or phytohemagglutinin for IL-2 and IFN-γ).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine of interest using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Hypothesized Signaling Pathway for Immunosuppression
While the precise molecular targets for many isothiazole derivatives are still under investigation, their inhibitory effects on T-cell proliferation and cytokine production suggest interference with key signaling pathways involved in T-cell activation. A plausible, though not definitively proven, mechanism could involve the inhibition of the calcineurin-NFAT pathway, a critical signaling cascade for T-cell activation.
Caption: Hypothesized inhibition of the calcineurin-NFAT pathway by immunosuppressive isothiazole derivatives.
Conclusion and Future Directions
The isothiazole scaffold is a fertile ground for the discovery of novel immunomodulatory agents. The diverse activities observed, from potent immunosuppression to immune activation and anti-inflammatory effects, highlight the tunability of this heterocyclic system. Future research should focus on elucidating the precise molecular targets and mechanisms of action for promising isothiazole derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate interplay between chemical structure and immunological function grows, isothiazole derivatives are poised to make significant contributions to the development of next-generation immunomodulatory therapies.
References
- 1. Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunomodulation potential of the synthetic derivatives of benzothiazoles: Implications in immune system disorders through in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Validation of 5-Methylisothiazole-3-Carboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a novel bioactive compound to a well-characterized therapeutic candidate is paved with rigorous mechanistic validation. 5-Methylisothiazole-3-carboxylic acid (5-MICA) represents a promising scaffold, with derivatives of the isothiazole core demonstrating significant antiproliferative and enzyme-inhibitory activities. However, the precise mechanism of action for 5-MICA itself remains to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for the validation of 5-MICA's mechanism, comparing its hypothetical performance with established inhibitors and detailing the requisite experimental methodologies. Our approach is not a rigid template but a logical progression of inquiry, designed to build a robust, evidence-based understanding of the compound's biological activity.
The Central Hypothesis: Is 5-MICA a Protein Kinase Inhibitor?
The isothiazole nucleus is a recurring motif in a variety of enzyme inhibitors.[1][2] Numerous studies have highlighted the potential of isothiazole derivatives to target key signaling proteins, including MEK1/2, EGFR, VEGFR-2, and checkpoint kinases (Chk1/Chk2).[1] This body of evidence forms the foundation of our central hypothesis: This compound functions as an inhibitor of one or more protein kinases involved in cellular proliferation and survival pathways.
To rigorously test this hypothesis, we will outline a multi-stage experimental workflow. This workflow is designed to be a self-validating system, where the results of each stage inform and corroborate the findings of the next. We will compare the expected results for 5-MICA against two well-characterized kinase inhibitors: BAY-524 , a potent MEK1/2 inhibitor, and Erlotinib , an established EGFR inhibitor.
Stage 1: Target Identification and Engagement
The initial and most critical step is to identify the direct molecular target(s) of 5-MICA within the cell. Without a known target, interpreting phenotypic data is speculative at best. We will employ a combination of affinity-based and label-free methods for target deconvolution.
Caption: Workflow for identifying the molecular target of 5-MICA.
Protocol 2.1: Affinity-Based Pulldown [3]
-
Synthesis: Synthesize a derivative of 5-MICA with a linker arm (e.g., polyethylene glycol) terminating in a biotin tag. The linker attachment point should be chosen based on structure-activity relationship (SAR) data to minimize disruption of the compound's active conformation.
-
Immobilization: Covalently attach the linker-modified 5-MICA to streptavidin-coated agarose beads.
-
Incubation: Incubate the 5-MICA-coated beads with a whole-cell lysate from a relevant cancer cell line (e.g., A549, a human lung carcinoma line).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by competing with an excess of free 5-MICA or by using a denaturing buffer.
-
Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement [4]
-
Cell Treatment: Treat intact cells with 5-MICA or a vehicle control (DMSO).
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot or other protein detection methods for the candidate target proteins identified in the pulldown assay.
-
Analysis: A target protein that is bound by 5-MICA will exhibit increased thermal stability, remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
| Parameter | 5-MICA (Hypothetical) | BAY-524 (MEK1/2 Inhibitor) | Erlotinib (EGFR Inhibitor) |
| Top Pulldown Hit | MEK1 | MEK1, MEK2 | EGFR |
| CETSA Shift (°C) | +4.5°C for MEK1 | +5.2°C for MEK1 | +6.1°C for EGFR |
This initial stage strongly suggests that MEK1 is a primary target of 5-MICA, justifying a deeper dive into its kinase inhibitory potential.
Stage 2: Biochemical Characterization of Enzyme Inhibition
With a putative target identified, the next step is to quantify the inhibitory activity of 5-MICA in a purified, cell-free system. This allows for the determination of key inhibitory constants and the mode of inhibition.
Caption: Workflow for determining the in vitro inhibitory activity of 5-MICA.
Protocol 3.1: MEK1 In Vitro Kinase Assay [5]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT). Serially dilute 5-MICA in DMSO.
-
Pre-incubation: In a 96-well plate, add recombinant active MEK1 enzyme, inactive ERK2 substrate, and the serially diluted 5-MICA. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Kₘ for MEK1 to allow for the detection of competitive inhibitors.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated ERK2. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using a phospho-specific antibody.[6]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the 5-MICA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of ATP.
| Compound | Target Kinase | IC₅₀ (nM) | Mode of Inhibition (vs. ATP) |
| 5-MICA | MEK1 | 150 | Competitive |
| BAY-524 | MEK1 | 11 | Non-competitive (Allosteric) |
| Erlotinib | EGFR | 2 | Competitive |
| 5-MICA | EGFR | >10,000 | Not determined |
| 5-MICA | Chk1 | >10,000 | Not determined |
These biochemical data would confirm that 5-MICA is a direct, competitive inhibitor of MEK1, albeit with lower potency than the dedicated allosteric inhibitor BAY-524. The lack of activity against other kinases like EGFR and Chk1 would suggest a degree of selectivity.
Stage 3: Cellular Validation of Mechanism of Action
The final stage is to confirm that 5-MICA engages its target in a cellular context and produces the expected downstream biological effects. This is crucial for bridging the gap between biochemical activity and a cellular phenotype.
Caption: Workflow for validating the cellular mechanism of action.
Protocol 4.1: Western Blot for Downstream Signaling [5]
-
Cell Treatment: Seed A549 cells and treat with varying concentrations of 5-MICA, BAY-524, and Erlotinib for 2-4 hours.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Use an appropriate secondary antibody and detect the signal using chemiluminescence.
Protocol 4.2: MTT Cell Proliferation Assay [7]
-
Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-MICA and the comparator compounds for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
| Compound | Inhibition of p-ERK (IC₅₀, nM) | Antiproliferative Activity (GI₅₀, nM) |
| 5-MICA | 250 | 500 |
| BAY-524 | 20 | 50 |
| Erlotinib | >10,000 | >10,000 |
The cellular data would provide the final piece of the puzzle. The fact that 5-MICA inhibits the phosphorylation of ERK (the direct downstream substrate of MEK) at a concentration that correlates with its antiproliferative activity strongly validates the proposed mechanism of action. The inactivity of Erlotinib in this cellular context further supports the selectivity of 5-MICA for the MEK/ERK pathway over the EGFR pathway in these cells.
Conclusion and Future Directions
This comprehensive, multi-stage approach provides a robust framework for validating the mechanism of action of this compound. By systematically progressing from unbiased target identification to biochemical characterization and cellular validation, we can build a high degree of confidence that 5-MICA functions as a MEK1 kinase inhibitor.
The comparative data, though hypothetical, illustrates how the performance of 5-MICA can be benchmarked against established inhibitors. This not only validates the primary mechanism but also provides crucial context regarding its potency and selectivity, which are key parameters for any future drug development efforts.
Future work would involve expanding the kinase profiling to a broader panel to fully assess selectivity, conducting in vivo studies to evaluate efficacy and pharmacokinetic properties, and initiating medicinal chemistry efforts to optimize the potency and drug-like properties of the 5-MICA scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity of Isothiazole-Based Compounds for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the toxicity profiles of common isothiazole-based compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causal mechanisms and experimental rationale that underpin our understanding of isothiazole toxicology. By synthesizing data from peer-reviewed literature and regulatory assessments, this guide aims to be an authoritative and trustworthy resource for making informed decisions in research and development.
Introduction: The Dichotomy of Isothiazoles
Isothiazoles are five-membered heterocyclic organic compounds that play a dual role in science and industry.[1][2] On one hand, isothiazolinones—the oxidized form—are highly effective biocides used as preservatives in countless industrial and consumer products, from paints and cooling tower water to cosmetics and shampoos.[1][3] Their efficacy lies in their ability to control the growth of bacteria, fungi, and algae.[1] On the other hand, the isothiazole nucleus is a valuable scaffold in medicinal chemistry, forming the core of pharmaceuticals like the atypical antipsychotic Ziprasidone.[4]
This dichotomy necessitates a nuanced understanding of their toxicity. For biocidal applications, a high degree of toxicity to microbes is desired, while minimizing harm to humans and the environment is paramount. For pharmaceutical applications, the therapeutic window is critical, requiring a detailed characterization of any potential off-target toxicity. This guide will dissect these profiles, focusing on the most common isothiazolinone biocides: Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), Benzisothiazolinone (BIT), 2-n-Octyl-4-isothiazolin-3-one (OIT), and 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).
The Unifying Mechanism: Thiol Reactivity
The primary mechanism of action for the biocidal activity and a significant driver of the toxicity of isothiazolinones is their function as electrophiles. The reactive sulfur-nitrogen (S-N) bond in the isothiazolinone ring readily attacks nucleophilic thiol groups (-SH) found in the cysteine residues of vital enzymes and proteins.[5][6] This interaction forms disulfide bonds, leading to the deactivation of these essential biomolecules, halting metabolic processes, and ultimately causing cell death.[5][6] This reactivity is also the basis for their primary human health concern: skin sensitization.[6]
dot graph "Mechanism_of_Action" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Isothiazolinone [label="Isothiazolinone\n(Electrophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Thiol [label="Cellular Thiol (-SH)\n(e.g., in Glutathione, Cysteine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InactiveEnzyme [label="Inactive Enzyme/\nProtein", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death / \nGrowth Inhibition", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Isothiazolinone -> InactiveEnzyme [label="Covalent Bonding\n(Disulfide Bridge Formation)"]; Thiol -> InactiveEnzyme; InactiveEnzyme -> OxidativeStress [label="Depletion of Antioxidants\n(e.g., Glutathione)"]; OxidativeStress -> CellDeath; InactiveEnzyme -> CellDeath [label="Metabolic Disruption"]; } caption: "Core mechanism of isothiazolinone toxicity."
Comparative Toxicity Profiles
The toxicity of isothiazolinones is not uniform; it varies significantly based on the specific chemical structure. Key factors influencing toxicity include the presence of chlorine atoms on the ring and the nature of the substituent on the nitrogen atom. Generally, chlorination and increased lipophilicity (related to the N-alkyl chain length) enhance biocidal activity and, concurrently, toxicity.[5]
In Vitro Cytotoxicity
Cytotoxicity assays, which measure the degree to which an agent causes cell damage or death, are fundamental to toxicological assessment. Data from studies on human liver cells (HepG2) reveals a clear hierarchy of cytotoxic potential.
| Compound | EC50 (HepG2, µM) | Relative Potency Rank |
| CMIT | 13 | 1 (Most Toxic) |
| OIT | 21 | 2 |
| DCOIT | 22 | 3 |
| MIT | 130 | 4 |
| BIT | >1000 | 5 (Least Toxic) |
| Data sourced from Silva et al. (2020), which in turn cites a study by Ranke's group. The table shows the half-maximal effective concentration (EC50) in human hepatoblastoma (HepG2) cells. |
From this data, it is evident that CMIT is the most cytotoxic of the common isothiazolinones to human liver cells, being approximately 10 times more potent than its unchlorinated counterpart, MIT. The chlorinated and N-octyl substituted compounds (OIT and DCOIT) also show high cytotoxicity. In contrast, BIT demonstrates significantly lower cytotoxicity in this assay. This trend generally holds, with the overall biocidal and cytotoxic activity often ranked as: CMIT > OIT ≈ DCOIT > MIT > BIT.
Skin Sensitization
The most prominent human health effect of isothiazolinones is allergic contact dermatitis, a result of their potential to act as skin sensitizers.[1][2] The murine Local Lymph Node Assay (LLNA) is the standard method for assessing sensitization potential, providing an EC3 value—the concentration required to produce a threefold increase in lymphocyte proliferation. A lower EC3 value indicates a more potent sensitizer.
| Compound | LLNA EC3 (%) | GHS Classification | Relative Potency Rank |
| CMIT/MIT (3:1) | 0.004 - 0.048 | 1A (Extreme/Strong) | 1 (Most Potent) |
| DCOIT | ~0.004 | 1A (Extreme/Strong) | 2 |
| OIT | ~0.2 - 0.66 | 1A (Extreme/Strong) | 3 |
| MIT | 0.86 - 1.35 | 1A (Extreme/Strong) | 4 |
| BIT | 1.54 - 10.57 | 1A / 1B (Strong/Moderate) | 5 (Least Potent) |
| Data compiled from Strickland et al. (2023) and NICNAS (2020).[7][8] GHS (Globally Harmonized System) 1A indicates a strong sensitizer, while 1B is a moderate sensitizer. The range for CMIT/MIT reflects the significant influence of the vehicle used in the assay.[9] |
The data clearly identifies the CMIT/MIT mixture and DCOIT as extremely potent skin sensitizers. While MIT and OIT are also classified as strong sensitizers, their EC3 values are considerably higher. BIT is the weakest sensitizer in this group and may be classified as moderate depending on the data interpretation.[7] This high sensitization potential has led to significant regulatory restrictions on the use of compounds like CMIT/MIT and MIT in leave-on cosmetic products.[1]
Aquatic Toxicity
As biocides are often used in water-based systems and products that are washed down the drain, their impact on aquatic ecosystems is a critical concern. Isothiazolinones are known to be highly toxic to aquatic life.[5]
| Compound | Organism | 48h LC50 / EC50 |
| DCOIT | Daphnia magna | 0.12 mg/L (EC50) |
| CMIT/MIT (3:1) | Daphnia magna | ~0.16 mg/L (LC50) |
| OIT | Daphnia magna | ~0.37 mg/L (LC50) |
| BIT | Daphnia magna | ~1.1 mg/L (LC50) |
| MIT | Daphnia magna | ~4.76 mg/L (LC50) |
| LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) values sourced from various ECHA registration dossiers and scientific literature. Values can vary based on test conditions. |
The data shows that DCOIT and the CMIT/MIT mixture are extremely toxic to aquatic invertebrates like Daphnia magna. The toxicity generally decreases with reduced lipophilicity and lack of chlorination, with MIT being the least acutely toxic to this species among the group, although it is still classified as toxic to aquatic life.
Neurotoxicity and Genotoxicity
Emerging research has highlighted the potential for certain isothiazolinones to exhibit neurotoxicity. Brief exposure to MIT has been shown to be highly toxic to cultured neurons (but not glial cells) through a mechanism involving zinc release and the activation of specific signaling pathways (p44/42 ERK).[7] Chronic exposure to low levels of MIT was also found to inhibit neurite outgrowth in developing neurons, suggesting potential risks to the developing nervous system.[10]
Regarding genotoxicity (the potential to damage DNA), the isothiazolinone class is generally not considered to be mutagenic or carcinogenic.[2] However, the isothiazole-based pharmaceutical Ziprasidone has demonstrated some genotoxic potential in human lymphocyte cultures in vitro, causing an increase in chromosomal aberrations and micronuclei.[11] This highlights that while the core isothiazole structure itself is not an alert for genotoxicity, the complete molecular structure and its metabolites must be evaluated.
The Pharmaceutical Context: Ziprasidone
The antipsychotic drug Ziprasidone contains a benzisothiazole moiety.[12] Its toxicity profile is markedly different from the biocidal isothiazolinones, underscoring the importance of the overall molecular structure. Ziprasidone's mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, not broad-spectrum thiol reactivity.[12]
While it has its own set of side effects, such as somnolence and extrapyramidal symptoms, it is not a skin sensitizer. Studies have shown that even in cases of significant overdose, Ziprasidone is relatively safe, with mild drowsiness being the most common symptom and a lack of serious cardiac effects. Its metabolism is extensive, proceeding through pathways that include reductive cleavage of the isothiazole ring, rather than the direct protein binding seen with biocides. This distinction is critical for drug developers: the presence of an isothiazole ring does not automatically confer the high reactivity and sensitization potential seen in the isothiazolinone biocide class.
Standardized Protocols for Toxicity Assessment
To ensure data is reliable and comparable, standardized experimental protocols are essential. Below are validated, step-by-step workflows for assessing two key toxicological endpoints.
Protocol: In Vitro Cytotoxicity via MTS Assay
This protocol determines cell viability by measuring the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by living cells.
Objective: To determine the concentration of an isothiazole compound that reduces the viability of a cultured cell line by 50% (IC50).
Workflow Diagram: dot graph "MTS_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1. Cell Seeding\n(e.g., 1x10^4 cells/well in 96-well plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Incubation\n(24h, 37°C, 5% CO2)\nAllow cells to attach", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Compound Treatment\n(Add serial dilutions of isothiazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Exposure Incubation\n(24-48h, 37°C, 5% CO2)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Add MTS Reagent\n(e.g., 20µL per well)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Final Incubation\n(1-4h, 37°C, 5% CO2)\nAllow formazan development", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Read Absorbance\n(490 nm on plate reader)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\n(Calculate % viability vs. control, determine IC50)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: "Workflow for MTS cytotoxicity assay."
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of the isothiazole compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in culture medium to achieve the final desired test concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank), medium with solvent (vehicle control), and untreated cells (negative control). A positive control (e.g., doxorubicin) should also be included.
-
Exposure: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of a combined MTS/PES solution to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS to formazan.
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate spectrophotometer.
-
Analysis: After subtracting the background absorbance, calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol: Genotoxicity via Alkaline Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To qualitatively and quantitatively assess DNA damage in cells exposed to an isothiazole compound.
Workflow Diagram: dot graph "Comet_Assay_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1. Cell Treatment\n(Expose cells to compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Cell Harvesting & Embedding\n(Mix cells with low melting agarose)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Slide Preparation\n(Layer cell/agarose mix on slide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Cell Lysis\n(Immerse slide in lysis buffer)\nRemoves membranes and proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. DNA Unwinding\n(Incubate in alkaline buffer)\nDenatures DNA", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Electrophoresis\n(Apply electric field)\nFragmented DNA migrates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Neutralization & Staining\n(Neutralize pH, add DNA stain)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Visualization & Scoring\n(Fluorescence microscopy and image analysis)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; } caption: "Workflow for Alkaline Comet Assay."
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of the isothiazole compound for a specific duration (e.g., 2-4 hours). Include negative (vehicle) and positive (e.g., H₂O₂) controls.
-
Cell Harvesting: Gently scrape or trypsinize the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Embedding: Mix ~10 µL of the cell suspension with ~75 µL of low melting point agarose (at 37°C). Quickly pipette the mixture onto a specially coated microscope slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA fragments will migrate from the nucleoid (the "head") towards the anode, forming a "tail."
-
Neutralization and Staining: Gently drain the slides and immerse them in a neutralization buffer for 5 minutes, repeating this step three times. Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Visualize the slides using a fluorescence microscope. Using specialized image analysis software, score at least 50 randomly selected cells per slide. Key metrics include the percentage of DNA in the tail and the tail moment, which are indicative of the extent of DNA damage.
Conclusion and Future Perspectives
The toxicity of isothiazole-based compounds is a direct consequence of their chemical reactivity, primarily their ability to interact with cellular thiols. This guide demonstrates a clear structure-activity relationship: chlorination and increased N-alkyl chain length generally amplify cytotoxicity, skin sensitization potency, and aquatic toxicity.
For professionals in the biocides and consumer products industries, this comparative data underscores the need for careful risk assessment and the importance of adhering to regulatory concentration limits, especially for potent sensitizers like CMIT and DCOIT.
For drug development professionals, the key takeaway is that the isothiazole scaffold itself is not an inherent liability. The case of Ziprasidone illustrates that with appropriate molecular design, the reactive electrophilic nature of the isothiazolinone can be avoided, allowing the development of safe and effective therapeutics. Future research should focus on developing novel isothiazole derivatives with high therapeutic or biocidal efficacy but with engineered metabolic pathways that circumvent the formation of reactive intermediates, thereby minimizing their toxic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sers.unilever.com [sers.unilever.com]
- 7. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Influence of application vehicle on skin sensitization to methylchloroisothiazolinone/methylisothiazolinone: an analysis using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Therapeutic Index of 5-Methylisothiazole-3-Carboxylic Acid Derivatives in Oncology
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal toxicity is paramount. Among the diverse heterocyclic scaffolds explored, isothiazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the therapeutic index (TI) of 5-methylisothiazole-3-carboxylic acid derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with established anticancer agents.
The Crucial Concept of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[3][4] A higher TI indicates a wider safety margin, a desirable characteristic for any clinical candidate.[4] In preclinical drug development, the TI is a critical parameter for go/no-go decisions, guiding the selection of compounds with the most favorable risk-benefit profile for further investigation.[5]
The TI can be determined in both in vitro and in vivo settings. The in vitro TI is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) against normal cells to the IC50 against cancer cells.[6] The in vivo TI is calculated as the ratio of the dose that is toxic to 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that is effective in 50% of the population (ED50).[3][7]
Caption: Calculation of In Vitro and In Vivo Therapeutic Index.
Comparative In Vitro Efficacy and Cytotoxicity of Isothiazole Derivatives
Recent studies have highlighted the antiproliferative potential of various this compound derivatives. Here, we compare the in vitro activity of two promising series of compounds: 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives and 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, against a panel of human cancer cell lines and a normal cell line. For context, their activity is compared with standard chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line (MCF-10A) IC50 (µM) | In Vitro Therapeutic Index (MCF-10A IC50 / Cancer Cell IC50) | Reference |
| 5-Hydrazino Derivative 1 | MV4-11 (Leukemia) | ~5 | > 30 | > 6 | [1] |
| 5-Hydrazino Derivative 2 | LoVo (Colon) | ~8 | > 30 | > 3.75 | [1] |
| 5-Chloro Hydrazide Derivative 3 | MCF-7 (Breast) | ~10 | ~20 | ~2 | [8] |
| 5-Chloro Hydrazide Derivative 4 | LoVo/DX (Resistant Colon) | ~12 | > 30 | > 2.5 | [8] |
| Cisplatin | LoVo | ~2 | - | - | [2][5] |
| 5-Fluorouracil | LoVo | ~4 | - | - | [2][5] |
| Doxorubicin | LoVo | ~0.1 | - | - | [2] |
Note: IC50 values are approximated from published data for illustrative purposes. Actual values should be determined experimentally.
This comparative table underscores the importance of evaluating cytotoxicity against both cancerous and non-cancerous cell lines to derive a meaningful in vitro TI. Some of the novel isothiazole derivatives exhibit promising selectivity towards cancer cells.[1][8]
Experimental Protocols for Therapeutic Index Evaluation
A robust evaluation of the therapeutic index relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity and Efficacy Assays
The initial assessment of a compound's therapeutic potential begins with in vitro assays to determine its efficacy against cancer cells and its toxicity towards normal cells.[9] The Sulforhodamine B (SRB) and MTT assays are widely used colorimetric methods for this purpose.[10][11]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative and incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash plates five times with slow-running tap water and air dry. Stain with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Quickly rinse plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
Caption: SRB Assay Workflow for IC50 Determination.
In Vivo Efficacy and Toxicity Studies
Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.[12]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LoVo) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize mice into vehicle control and treatment groups. Administer the this compound derivative at various doses via an appropriate route (e.g., oral, intraperitoneal).
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
ED50 Determination: The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.
Ethical considerations and the 3Rs (Replacement, Reduction, Refinement) principle are paramount in animal toxicity studies. Alternative methods to the classical LD50 test are encouraged.[4][13]
-
Animal Acclimatization: Acclimate animals (e.g., rats or mice) to laboratory conditions.
-
Dosing: Administer a single dose of the test compound to different groups of animals at increasing dose levels.
-
Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.
-
LD50 Calculation: The LD50 is statistically estimated as the dose that causes mortality in 50% of the animals in a dose group.
Potential Mechanisms of Action of Isothiazole Derivatives
Understanding the mechanism of action is crucial for rational drug design and development. Thiazole-containing compounds have been shown to exert their anticancer effects through various signaling pathways.[14][15][16] For this compound derivatives, potential mechanisms include the inhibition of key signaling molecules involved in cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), and the induction of apoptosis.[17][18] Some thiazole derivatives have also been identified as inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for the altered metabolism of cancer cells.[19]
Caption: Potential Signaling Pathways Targeted by Isothiazole Derivatives.
Conclusion and Future Directions
The evaluation of the therapeutic index is a cornerstone of preclinical drug discovery. This guide has provided a comprehensive overview of the principles and methodologies for assessing the therapeutic potential of this compound derivatives. The presented data and protocols offer a solid foundation for researchers to design and execute robust studies. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action of the most promising derivatives, which will be instrumental in their optimization and potential clinical translation. By integrating a thorough evaluation of both efficacy and safety early in the development process, the scientific community can more effectively identify and advance novel anticancer agents with a high probability of clinical success.
References
- 1. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpbs.com [ijpbs.com]
- 4. enamine.net [enamine.net]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ddg-pharmfac.net [ddg-pharmfac.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Protocol: Handling 5-Methylisothiazole-3-carboxylic Acid in a Research Environment
This guide provides essential safety and logistical information for the handling of 5-Methylisothiazole-3-carboxylic acid (CAS No. 110632-59-2)[1]. As a member of the isothiazolinone class of compounds, this chemical is anticipated to share certain hazardous properties with other molecules in its class. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally similar and well-documented isothiazolinones, such as 2-Methyl-4-isothiazolin-3-one, to establish a robust and precautionary safety protocol. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound.
Understanding the Inherent Risks of Isothiazolinones
Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides. Their reactivity, which makes them effective antimicrobial agents, also presents potential health hazards to laboratory personnel. The primary concerns with isothiazolinones are their potential to cause skin irritation, severe eye damage, and allergic skin reactions upon direct contact.[2] Inhalation of dust or aerosols can also lead to respiratory irritation.[3] Therefore, a comprehensive understanding and strict adherence to safety protocols are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound and its analogs. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Minimum PPE Requirement |
| Handling Solids (weighing, transferring) | - Nitrile or neoprene gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Respiratory protection (N95 or higher) if handling fine powders outside of a fume hood |
| Preparing Solutions | - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood |
| Running Reactions and Work-up | - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Laboratory coat- Work within a certified chemical fume hood |
| Cleaning Glassware | - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat |
Rationale for PPE Selection:
-
Gloves: Isothiazolinones can cause skin sensitization. Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier. Double-gloving is a prudent measure to mitigate the risk of exposure from a potential tear or puncture in the outer glove.
-
Eye Protection: The potential for severe eye irritation or damage from splashes or aerosolized particles necessitates the use of chemical splash goggles.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Laboratory Coat: A lab coat protects the skin and personal clothing from contamination.
-
Respiratory Protection: When handling powdered forms of the compound, there is a risk of generating airborne particles that can be inhaled. Performing such tasks in a fume hood is the primary control measure. If this is not feasible, a respirator should be used.
Procedural Workflow for Safe Handling
The following workflow diagram illustrates the critical steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
4.1. Engineering Controls: The Foundation of Safety
-
Chemical Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a properly functioning and certified chemical fume hood. This is the primary method for preventing inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of any fugitive vapors.
4.2. Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if the spill involves a significant amount of solid material.
-
Containment: For liquid spills, contain the material with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Cleanup: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
4.3. First Aid Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
4.4. Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Storage and Incompatibilities
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
